molecular formula C6H7ClN2OS B1295938 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine CAS No. 87026-45-7

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Cat. No.: B1295938
CAS No.: 87026-45-7
M. Wt: 190.65 g/mol
InChI Key: SWERHXRSRVRUFG-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C6H7ClN2OS and its molecular weight is 190.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-methoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWERHXRSRVRUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287920
Record name 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87026-45-7
Record name 87026-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, a pivotal heterocyclic intermediate in contemporary drug discovery. The document elucidates its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. Emphasis is placed on its strategic application as a versatile scaffold in medicinal chemistry, particularly in the design of targeted therapeutics. This guide is intended to be a valuable resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to leverage this compound's full potential.

Introduction: The Strategic Value of Functionalized Pyrimidines

Within the landscape of medicinal chemistry, substituted pyrimidines represent a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs[1]. Their prevalence is due to their bioisosteric relationship with the purine bases of DNA and RNA, enabling them to effectively interact with a multitude of biological targets. This compound has emerged as a particularly valuable building block. The strategic placement of its chloro, methoxy, and methylsulfanyl groups offers a platform for selective, sequential, and diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries aimed at complex biological targets such as protein kinases.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical characteristics of a synthetic intermediate is crucial for optimizing reaction conditions, purification strategies, and for predicting the properties of its derivatives.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂OS[2][3]
Molecular Weight 190.65 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 73-77 °C[3]
CAS Number 87026-45-7[2][3][5]
LogP (Predicted) 2.4
Topological Polar Surface Area 60.3 Ų[2]

Synthesis and Chemical Reactivity

The synthetic utility of this compound is anchored in the distinct reactivity of its functional groups, which can be addressed with a high degree of chemoselectivity.

Representative Synthesis

The compound is typically synthesized from more accessible pyrimidine precursors. A common method involves the chlorination of a pyrimidinone intermediate.

G A 5-Methoxy-2-(methylthio)pyrimidin-4(3H)-one B This compound A->B  POCl₃, heat

Caption: Synthesis via chlorination of the pyrimidinone precursor.

This transformation, often employing phosphorus oxychloride (POCl₃), efficiently converts the hydroxyl group of the pyrimidinone into the reactive chloride at the C4 position[4].

Core Reactivity: A Platform for Diversity

The true value of this intermediate lies in its predictable and versatile reactivity, allowing for the construction of more complex molecules. The primary reaction vectors are nucleophilic aromatic substitution (SNAr) at the C4 position and oxidation of the C2 methylsulfanyl group.

G Start 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  R-NH₂, R-OH, etc.  Base (e.g., DIPEA) Oxidation Sulfide Oxidation Start->Oxidation  Oxidant (e.g., m-CPBA) Product_SNAr 4-Amino/Alkoxy/Thio-Substituted Pyrimidines SNAr->Product_SNAr Product_Ox 4-Chloro-5-methoxy-2- (methylsulfonyl)pyrimidine Oxidation->Product_Ox Product_DiSub 2,4-Disubstituted Pyrimidines Product_Ox->Product_DiSub  Second Nucleophile (Nu⁻)

Caption: Key reaction pathways for molecular diversification.

  • C4-Chloride Displacement: The electron-withdrawing nature of the pyrimidine ring activates the C4-chloride for SNAr. This allows for the facile introduction of amines, alcohols, and thiols, which is a cornerstone of library synthesis for structure-activity relationship (SAR) studies[6].

  • C2-Methylsulfanyl Oxidation and Displacement: The methylsulfanyl group can be readily oxidized to the corresponding sulfoxide or sulfone. The resulting methylsulfonyl group is an excellent leaving group, enabling a second nucleophilic substitution at the C2 position[7][8]. This sequential functionalization provides a powerful tool for creating 2,4-disubstituted pyrimidines.

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine scaffold is a validated pharmacophore in numerous therapeutic areas, most notably in oncology as kinase inhibitors[1].

Kinase Inhibitor Scaffolding

Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The pyrimidine core of molecules derived from this compound can effectively mimic the adenine portion of ATP.

G cluster_0 Pyrimidine-Based Inhibitor Kinase Kinase ATP-Binding Pocket Hinge Region Solvent-Exposed Region Inhibitor Pyrimidine Core C4-Amine Moiety C2-Substituent Inhibitor:f1->Kinase:f1 Key H-Bonds Inhibitor:f0->Kinase:f0  Hydrophobic Interactions Inhibitor:f2->Kinase:f2  Selectivity & Potency Tuning

Caption: Interaction model of a pyrimidine inhibitor in a kinase active site.

The typical synthetic strategy involves:

  • Hinge-Binding Element Installation: An SNAr reaction at C4 introduces an amine-containing group that forms critical hydrogen bonds with the kinase "hinge" region.

  • Vector for Selectivity: The C2-substituent, installed after oxidation and displacement of the methylsulfonyl group, projects into the solvent-exposed region of the ATP pocket. This position is ideal for introducing moieties that enhance potency and selectivity for the target kinase over other kinases.

  • Modulation by C5-Methoxy: The methoxy group at the C5 position provides steric and electronic influence, helping to orient the inhibitor within the binding site and potentially improving pharmacokinetic properties.

Self-Validating Experimental Protocols

The following protocols are presented as robust, reproducible methods for key transformations.

Protocol: SNAr with an Aromatic Amine

Objective: To synthesize a 4-(arylamino)-5-methoxy-2-(methylsulfanyl)pyrimidine derivative.

Methodology:

  • Charge a round-bottom flask with this compound (1.0 eq), the desired aniline (1.1 eq), and a suitable solvent such as 2-butanol or dioxane.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the mixture to reflux (typically 90-120 °C) under a nitrogen atmosphere.

  • Monitor reaction completion using TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to ambient temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.

Causality and Validation: The use of a high-boiling point solvent ensures the reaction reaches the necessary activation energy. DIPEA acts as a scavenger for the HCl generated, driving the reaction to completion without competing as a nucleophile. Progress is validated by the disappearance of the starting material and the appearance of a new, less polar spot (by TLC) or a product with the expected mass (by LC-MS).

Protocol: Oxidation to the Sulfone

Objective: To synthesize 4-Chloro-5-methoxy-2-(methylsulfonyl)pyrimidine, activating the C2 position for substitution.

Methodology:

  • Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 2.2-2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validate reaction completion by TLC or LC-MS, observing the formation of a more polar product.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude sulfone, which is often of sufficient purity for the subsequent step.

Causality and Validation: Using a slight excess of m-CPBA ensures the full oxidation of the sulfide to the sulfone. The controlled, portion-wise addition at low temperature is critical to manage the exothermic nature of the reaction and prevent potential side reactions. The quenching and washing steps effectively remove excess oxidant and acidic byproducts, ensuring the stability and purity of the sulfone product.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | 87026-45-7. Retrieved from [Link]

  • LookChem. (n.d.). Cas 87026-45-7, this compound. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, a Potent and Orally Active Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2018(4), M1017. [Link]

  • SpectraBase. (n.d.). N-[6-chloro-5-(4-methoxybenzyl)-2-(methylsulfanyl)-4-pyrimidinyl]-N,N-dimethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

  • Kumar, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(6), 999-1025. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • Liou, J.-P., et al. (2017). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Scientific Reports, 7, 43359. [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

Sources

Physicochemical characteristics of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in the synthesis of complex heterocyclic systems, 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine presents a unique scaffold for the development of novel therapeutic agents and agrochemicals. Its strategic substitution pattern offers multiple reaction sites for diversification, making it a valuable building block in medicinal chemistry and materials science. This guide, intended for researchers and professionals in the chemical sciences, provides a comprehensive overview of the physicochemical characteristics, spectral properties, and practical applications of this versatile pyrimidine derivative. Through a combination of compiled data, detailed experimental protocols, and an exploration of its synthetic utility, this document aims to serve as a foundational resource for those looking to harness the potential of this important molecule.

Chemical Identity and Core Physicochemical Properties

This compound is a substituted pyrimidine characterized by the presence of a chloro, a methoxy, and a methylsulfanyl group attached to the pyrimidine core. These functional groups impart distinct reactivity and physical properties to the molecule.

PropertyValueSource(s)
Chemical Name This compound[PubChem][1]
CAS Number 87026-45-7[BuyersGuideChem][2]
Molecular Formula C₆H₇ClN₂OS[PubChem][1]
Molecular Weight 190.65 g/mol [PubChem][1]
Appearance White to light yellow or brown solid[ChemicalBook][3], [BuyersGuideChem][2]
Melting Point 73-77 °C[BuyersGuideChem][2]
Boiling Point Data not available for this specific compound. A structurally similar compound, 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine, has a reported boiling point of 263 °C. [ChemicalBook][4]N/A
pKa (Predicted) -0.39 ± 0.29[ChemicalBook][3]

Structure:

G cluster_0 This compound C1 C N1 N C1->N1 S S C1->S C2 C N1->C2 N2 N C2->N2 H H C2->H C3 C N2->C3 C4 C C3->C4 O O C3->O C4->C1 Cl Cl C4->Cl C5 CH3 O->C5 C6 CH3 S->C6 G cluster_workflow Solubility Determination Workflow start Start weigh Weigh ~10 mg of Compound start->weigh add_solvent Add 1 mL of Solvent weigh->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble observe->soluble No solid remains insoluble Sparingly Soluble / Insoluble observe->insoluble Solid remains

Caption: A simplified workflow for the qualitative determination of solubility.

Synthesis and Reactivity

This compound is typically synthesized from 5-methoxy-2-(methylthio)pyrimidin-4-ol. The synthesis involves the chlorination of the hydroxyl group at the 4-position, commonly using a chlorinating agent like phosphorus oxychloride (POCl₃). [3] The reactivity of this molecule is largely dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro substituent. The chlorine atom at the 4-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups at this position, making it a versatile intermediate for library synthesis in drug discovery programs.

Applications in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable building block for the synthesis of bioactive molecules, particularly as kinase inhibitors and in the development of new agrochemicals.

Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The 4-chloro position of this compound provides a convenient handle for coupling with various amine-containing fragments, a common strategy in the design of kinase inhibitors that target the ATP-binding site of kinases. For instance, pyrimidine derivatives are key components in the development of inhibitors for kinases such as Aurora kinases. [5]

Agrochemicals

Pyrimidine derivatives have also found extensive use in the agricultural industry as fungicides and herbicides. The structural motifs present in this compound can be incorporated into more complex molecules with potent biological activity against various plant pathogens and weeds. The pyrimidin-4-amine core, which can be readily accessed from the 4-chloro precursor, is a key pharmacophore in a range of modern agrochemicals. [6]

G cluster_applications Applications of this compound start 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine snar Nucleophilic Aromatic Substitution (SₙAr) start->snar drug_discovery Drug Discovery snar->drug_discovery agrochemicals Agrochemicals snar->agrochemicals kinase_inhibitors Kinase Inhibitors drug_discovery->kinase_inhibitors fungicides Fungicides agrochemicals->fungicides herbicides Herbicides agrochemicals->herbicides

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Class: While a specific Material Safety Data Sheet (MSDS) for this compound was not readily available, similar chlorinated pyrimidine derivatives are classified as irritants. [7][8]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. [3]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (73-77 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the onset of melting).

  • Record the temperature at which the last solid crystal melts (the completion of melting).

  • The recorded range is the melting point of the sample.

NMR Sample Preparation

Objective: To prepare a sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Pipette and filter plug (e.g., cotton or glass wool)

  • Vial

Procedure:

  • Weigh the appropriate amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Place a small filter plug into the tip of a Pasteur pipette.

  • Filter the solution through the pipette into the NMR tube to remove any particulate matter.

  • Cap the NMR tube and label it appropriately.

  • The sample is now ready for NMR analysis.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its key characteristics, spectral data, and handling procedures, with the aim of equipping researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors. Further research into its biological activities and the exploration of its synthetic transformations will undoubtedly continue to unlock new applications for this valuable pyrimidine derivative.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Supplementary Information File. (n.d.). Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). PMC. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | 87026-45-7. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Spectrum – A Logic-Driven Approach

In modern drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work. This guide addresses the structural elucidation of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine, a substituted pyrimidine that serves as a valuable building block in medicinal chemistry.

As researchers, we do not simply "run samples." We conduct a targeted investigation. This document is structured not as a rigid manual, but as a reflection of the scientific process itself. We will follow a logical workflow, where each analytical technique provides a specific piece of the puzzle. We will explore the causality behind our experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation.

Initial Assessment: The Compound's Identity Card

Before any analysis begins, we consolidate the known information. This serves as our initial hypothesis. The target molecule, 4-Chloro-5-methoxy-2-(methylthio)pyrimidine, has a defined elemental composition and molecular weight, which are the first parameters we seek to confirm.

PropertyValueSource
Molecular Formula C₆H₇ClN₂OS[1][2]
CAS Number 87026-45-7[1][3]
Molecular Weight 190.65 g/mol [1][2]
Exact Mass 189.99676 g/mol [2]
Chemical Structure See Figure 1N/A

graph "molecule" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Define nodes for atoms
N1 [label="N"];
N2 [label="N"];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
Cl [label="Cl"];
O [label="O"];
C_methoxy [label="CH₃"];
S [label="S"];
C_methylthio [label="CH₃"];

// Define positions
N1 [pos="0,1!"];
C1 [pos="-0.87,0.5!"];
C2 [pos="-0.87,-0.5!"];
N2 [pos="0,-1!"];
C3 [pos="0.87,-0.5!"];
C4 [pos="0.87,0.5!"];
S [pos="-1.73,1!"];
C_methylthio [pos="-2.6,-0!"];
Cl [pos="1.73,1!"];
O [pos="1.73,-1!"];
C_methoxy [pos="2.6,0!"];


// Define edges for bonds
N1 -- C1;
C1 -- C2;
C2 -- N2;
N2 -- C3;
C3 -- C4;
C4 -- N1;
C1 -- S;
S -- C_methylthio;
C4 -- Cl;
C3 -- O;
O -- C_methoxy;

// Double bonds
edge [style=bold];
N1 -- C4;
C2 -- C1;
N2 -- C3;

}

Caption: Figure 1: Structure of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine.

Mass Spectrometry: Confirming the Formula and Isotopic Signature

Expertise & Experience: Mass spectrometry (MS) is our first experimental step. Its primary function is to provide the molecular weight of the analyte with high precision.[4] For this molecule, we are not just looking for a single mass; the presence of chlorine and sulfur provides a distinct isotopic pattern that acts as a powerful confirmation tool. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), are chosen to obtain an exact mass, which allows for the unambiguous determination of the elemental formula.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize an Agilent 6200 series ESI-TOF mass spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (+ESI) is selected as the pyrimidine nitrogens are readily protonated.

  • Analysis: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in the m/z range of 50-500.

  • Calibration: Ensure the instrument is calibrated immediately prior to the run using a standard calibration mixture to guarantee mass accuracy below 5 ppm.

Trustworthiness: Expected Data and Interpretation

The key to validating the structure via MS lies in observing the protonated molecule [M+H]⁺ and its isotopic distribution.

IonCalculated Exact Mass (m/z)Expected ObservationRationale
[M+H]⁺ 191.0040A strong signal at this m/z.Confirms the molecular weight of the parent molecule.
[M+2+H]⁺ 193.0011A signal ~32% the intensity of [M+H]⁺.This is the hallmark of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope.
[M+1+H]⁺ 192.0074A signal ~7.8% the intensity of [M+H]⁺.This is due to the natural abundance of ¹³C and ¹⁵N.

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. For pyrimidines, fragmentation often involves the loss of substituents from the ring.[6][7] Expected fragmentation pathways could include the neutral loss of CH₃• (15 Da), Cl• (35 Da), or larger fragments like •SCH₃ (47 Da). Observing these fragments provides corroborating evidence for the presence of these functional groups.

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.[9] For our target molecule, we expect to see characteristic absorptions for the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds of the methyl groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a PerkinElmer Spectrum Two or similar FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 cm⁻¹ to 650 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately before the sample analysis and subtracted from the sample spectrum.

Trustworthiness: Predicted Absorptions

The presence of specific peaks in the IR spectrum validates the existence of the key functional groups predicted by the proposed structure.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3000-2850 C-H Stretch (aliphatic)-OCH₃, -SCH₃Confirms the presence of methyl groups.[10]
~3050 C-H Stretch (aromatic)Pyrimidine C-HIndicates the proton on the heterocyclic ring.
1600-1550 C=N, C=C StretchPyrimidine RingCharacteristic vibrations of the aromatic heterocyclic core.[8]
1250-1200 C-O Stretch (asymmetric)Aryl-O-CH₃Strong absorption confirming the methoxy ether linkage.
~1050 C-O Stretch (symmetric)Aryl-O-CH₃A secondary, but confirmatory, ether band.
800-600 C-Cl StretchAryl-ClConfirms the chloro-substituent on the ring.[10]

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[11] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon framework. The combination of these techniques allows us to piece together the molecular structure with high confidence.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a Bruker Avance 400 MHz (or higher field) spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more). An APT or DEPT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ carbons.[12]

Trustworthiness: Predicted NMR Data and Interpretation

The predicted spectrum is simple, and its confirmation is a strong validation of the structure.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3 Singlet (s)1HH-6 (Aromatic)The single proton on the pyrimidine ring is significantly deshielded by the two adjacent electronegative nitrogen atoms.
~4.0 Singlet (s)3H-OCH₃Protons on a methoxy group attached to an aromatic ring typically appear in this region.
~2.6 Singlet (s)3H-SCH₃Protons on a methylthio group are slightly less deshielded than those on a methoxy group.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~172 Quaternary (C)C-2 (C-S)Carbon attached to sulfur and flanked by two nitrogens is highly deshielded.
~158 CHC-6The only protonated carbon on the ring.
~155 Quaternary (C)C-4 (C-Cl)Carbon attached to chlorine and nitrogen is significantly deshielded.
~110 Quaternary (C)C-5 (C-O)Carbon attached to the methoxy group.
~57 CH₃-OCH₃Typical chemical shift for a methoxy carbon.
~14 CH₃-SCH₃Typical chemical shift for a methylthio carbon.

Integrated Analysis: A Self-Validating Workflow

elucidation_workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy ms_exp HRMS (ESI-TOF) ms_data Data: - Exact Mass: 191.0040 [M+H]⁺ - Isotope Pattern: M+2 peak (~32%) ms_exp->ms_data ms_conclusion Conclusion: Formula is C₆H₇ClN₂OS ms_data->ms_conclusion final_structure Final Confirmed Structure ms_conclusion->final_structure ir_exp FTIR-ATR ir_data Data: - C-O stretch (~1250 cm⁻¹) - C=N/C=C (~1580 cm⁻¹) - C-H (aliphatic/aromatic) ir_exp->ir_data ir_conclusion Conclusion: Confirms Ar-O-CH₃, Ar-Cl, -SCH₃, and Pyrimidine Core ir_data->ir_conclusion ir_conclusion->final_structure nmr_exp ¹H & ¹³C NMR (400 MHz) nmr_data Data: - ¹H: 3 singlets (1H, 3H, 3H) - ¹³C: 6 distinct signals nmr_exp->nmr_data nmr_conclusion Conclusion: Defines atom connectivity and chemical environments nmr_data->nmr_conclusion nmr_conclusion->final_structure start Test Sample: 4-Chloro-5-methoxy-2- (methylthio)pyrimidine start->ms_exp start->ir_exp start->nmr_exp

Caption: Figure 2: Integrated workflow for structural elucidation.

This workflow demonstrates our core principle:

  • MS establishes the molecular formula.

  • IR confirms the presence of the expected functional groups.

  • NMR provides the atomic-level map of how those groups are connected.

If the data from any one of these techniques contradicts the proposed structure or the other data sets, the hypothesis must be re-evaluated. However, when all data align, as predicted here, we achieve a validated, trustworthy structural assignment.

Conclusion

The structural elucidation of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine is a straightforward process when a logical, multi-technique approach is employed. By integrating high-resolution mass spectrometry, FTIR, and high-field NMR, we create a self-validating system where each piece of data corroborates the others. This methodical investigation, rooted in understanding the causality behind the analytical signals, ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for future research and development.

References

  • Lead Sciences. 4-Chloro-5-methoxy-2-(methylthio)pyrimidine. Available from: [Link]

  • Desai, N. C., et al. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Saudi Chemical Society, 18(5), 504-509. Available from: [Link]

  • El-Gohary, A. R., & Shaaban, O. G. (2022). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Chemical Methodologies, 6(11), 903-913. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available from: [Link]

  • Supporting Information for relevant NMR data. (Note: This is a general reference type for common spectral data found in supplementary materials of organic chemistry papers). Available from: [Link]

  • ACS Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Available from: [Link]

  • PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479-484. Available from: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available from: [Link]

  • University College Dublin. CHEM30210: Structure Determination and Aromatic Heterocyclic Chemistry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • Kalogirou, A. S., et al. (2022). (Z)-2-{methylene}malononitrile. Molbank, 2022(2), M1354. Available from: [Link]

Sources

Spectroscopic data for 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available raw spectral data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to present a detailed set of predicted data. Each prediction is rationalized based on the compound's molecular structure and the electronic influence of its substituents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectra, intended to serve as a practical reference for researchers, scientists, and drug development professionals. The integration of predicted data, expert interpretation, and robust methodologies provides a self-validating framework for the structural characterization of this compound.

Compound Identification and Physical Properties

The unambiguous identification of a compound is the foundational step preceding any analytical characterization. The key identifiers and physical properties for this compound are summarized below.

IdentifierValueSource
IUPAC Name 4-chloro-5-methoxy-2-methylsulfanylpyrimidinePubChem[1]
CAS Number 87026-45-7PubChem[1]
Molecular Formula C₆H₇ClN₂OSPubChem[1]
Molecular Weight 190.65 g/mol PubChem[1]
Monoisotopic Mass 189.9967617 DaPubChem[1]
Physical Form White solidChemicalBook[2]

Spectroscopic Data Analysis and Interpretation

The following sections detail the predicted spectroscopic data for this compound. The rationale behind each prediction is explained to provide a framework for the structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The pyrimidine ring proton is expected to be the most downfield due to the deshielding effects of the electronegative nitrogen atoms and the chlorine substituent.

Table 2: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment Rationale
~8.2 Singlet (s) 1H H-6 Located on the electron-deficient pyrimidine ring, adjacent to electronegative nitrogen and chlorine atoms, causing significant deshielding.
~4.0 Singlet (s) 3H -OCH₃ Methoxy protons are deshielded by the attached oxygen atom, typically appearing in this region.

| ~2.6 | Singlet (s) | 3H | -SCH₃ | Methylsulfanyl protons are less deshielded than methoxy protons due to the lower electronegativity of sulfur compared to oxygen. |

Expert Insight: The absence of any adjacent protons for all three groups leads to the prediction of singlets for all signals. The precise chemical shifts can be influenced by the choice of deuterated solvent; for instance, using DMSO-d₆ instead of CDCl₃ would likely shift all peaks slightly downfield.

Caption: Molecular structure with key proton groups for ¹H NMR assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule. The chemical shifts are governed by the hybridization and the electronic environment, particularly the influence of the heteroatoms (N, O, S, Cl).

Table 3: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~172 C-2 Attached to two electronegative nitrogen atoms and a sulfur atom, resulting in strong deshielding.
~160 C-4 Bonded to a nitrogen and a highly electronegative chlorine atom, causing significant downfield shift.
~155 C-6 Aromatic carbon in a diazine ring, adjacent to a nitrogen atom. Its chemical shift is influenced by the cumulative electronic effects on the ring.
~135 C-5 Bonded to an electron-donating methoxy group but also part of the electron-deficient ring and attached to the chlorinated C-4.
~57 -OCH₃ A typical chemical shift for a methoxy group attached to an aromatic system.

| ~14 | -SCH₃ | The methyl carbon of a methylsulfanyl group is significantly more shielded (upfield) compared to a methoxy carbon. |

Expert Insight: The assignments for C-2, C-4, and C-6 are based on established data for substituted pyrimidines[3]. The carbons directly bonded to heteroatoms (C-2, C-4, C-5) are the most deshielded after the carbonyl-like C-2. Authoritative databases can be consulted for typical chemical shift ranges of similar functionalized heterocycles[4].

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak and a series of fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment, with an [M+2] peak approximately one-third the intensity of the [M] peak.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z (for ³⁵Cl) Proposed Fragment Ion Neutral Loss Rationale
190 [C₆H₇ClN₂OS]⁺• - Molecular Ion (M⁺•)
175 [C₅H₄ClN₂OS]⁺ •CH₃ Loss of a methyl radical from either the methoxy or methylsulfanyl group.
159 [C₆H₇N₂OS]⁺ •Cl Loss of a chlorine radical, a common fragmentation for chloro-aromatics.
143 [C₅H₄ClN₂O]⁺ •SCH₃ Loss of the methylsulfanyl radical.

| 112 | [C₄H₂ClN₂]⁺ | •CH₃, •OCH₃ | Sequential loss of methyl and methoxy radicals or concerted loss. |

G M [M]⁺• m/z = 190 M1 [M-CH₃]⁺ m/z = 175 M->M1 - •CH₃ M2 [M-Cl]⁺ m/z = 159 M->M2 - •Cl M3 [M-SCH₃]⁺ m/z = 143 M->M3 - •SCH₃

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The predicted spectrum is based on characteristic vibrational frequencies for substituted pyrimidines and the specific functional groups attached.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Pyrimidine Ring)
2980 - 2850 C-H Stretch Aliphatic (-OCH₃, -SCH₃)
1600 - 1550 C=N Stretch Pyrimidine Ring
1500 - 1400 C=C Stretch Pyrimidine Ring
1275 - 1200 C-O-C Stretch (Asymmetric) Aryl-alkyl ether
1050 - 1000 C-O-C Stretch (Symmetric) Aryl-alkyl ether
800 - 700 C-Cl Stretch Aryl Halide

| 700 - 600 | C-S Stretch | Thioether |

Expert Insight: The pyrimidine ring vibrations (C=N, C=C) are often observed as a series of sharp bands in the 1600-1400 cm⁻¹ region[3][5]. The C-Cl stretching frequency can be a reliable indicator of halogenation on the aromatic ring.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

This protocol is designed for standard ¹H and ¹³C NMR analysis on a modern Fourier-transform spectrometer.

  • Sample Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial[6].

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it[6][7].

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring high-resolution spectra[8].

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates[9].

  • Instrumentation:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.

    • Acquire the ¹H spectrum using a standard pulse sequence, typically with 8 to 16 scans.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence, requiring a larger number of scans for adequate signal-to-noise.

G A Weigh Sample (10-30 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Dissolve Sample (Vortex/Sonicate) B->C D Filter & Transfer to NMR Tube C->D E Insert into Spectrometer D->E F Lock, Tune, & Shim E->F G Acquire Spectrum F->G

Caption: Standard experimental workflow for NMR sample preparation and analysis.

GC-MS Sample Preparation and Acquisition

This protocol outlines a general procedure for analyzing a volatile, thermally stable compound like the topic molecule via GC-MS with electron ionization.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

  • GC Conditions:

    • Injector: Split/splitless, set to 250 °C.

    • Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[10].

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Conclusion

The structural integrity of this compound can be confidently established through a multi-technique spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework, with chemical shifts that directly correlate to the electronic environment created by the substituted pyrimidine core. Mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns, including a characteristic chlorine isotope signature, that corroborate the assigned structure. Finally, infrared spectroscopy verifies the presence of the key functional groups. The combination of these analytical techniques, guided by the robust protocols outlined herein, provides a definitive method for the characterization and quality control of this important chemical entity.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. PubMed Central. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Indian Journal of Current Research. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the theoretical basis for the expected spectral features, provides predicted chemical shifts and coupling patterns, and details a standardized protocol for the acquisition of high-quality NMR data. The guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of pyrimidine-based compounds.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the design of a vast array of biologically active molecules, including many approved pharmaceuticals. The precise substitution pattern on the pyrimidine ring is critical to its pharmacological activity, and therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each atom in a molecule.

This compound (Figure 1) possesses a unique substitution pattern that gives rise to a distinct NMR fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra of this compound, providing a framework for its comprehensive characterization.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct singlets corresponding to the three different types of protons in the molecule. The predicted chemical shifts are based on the analysis of substituent effects on the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-68.0 - 8.5Singlet1H
-OCH₃3.9 - 4.2Singlet3H
-SCH₃2.5 - 2.8Singlet3H
Causality Behind Predicted Chemical Shifts:
  • H-6 (Pyrimidine Ring Proton): The proton at the C-6 position is expected to be the most deshielded proton in the spectrum. Its downfield chemical shift is a result of the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrimidine ring. The presence of the chloro and methoxy substituents will also influence its precise chemical shift.

  • -OCH₃ (Methoxy Protons): The protons of the methoxy group are attached to an oxygen atom, which is electronegative, causing a downfield shift. Their expected chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

  • -SCH₃ (Methylsulfanyl Protons): The protons of the methylsulfanyl group are adjacent to a sulfur atom. Sulfur is less electronegative than oxygen, hence these protons are expected to resonate at a higher field (more shielded) compared to the methoxy protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyrimidine ring.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2170 - 175
C-4155 - 160
C-6150 - 155
C-5135 - 140
-OCH₃55 - 60
-SCH₃12 - 17
Rationale for Predicted Chemical Shift Assignments:
  • C-2, C-4, and C-6 (Ring Carbons attached to Heteroatoms): These carbons are directly bonded to nitrogen and other heteroatoms (sulfur at C-2 and chlorine at C-4), which causes them to be significantly deshielded and appear at the downfield end of the spectrum. The C-2 carbon, bonded to two nitrogen atoms and a sulfur atom, is expected to be the most deshielded.

  • C-5 (Ring Carbon): The C-5 carbon is attached to the methoxy group and is part of the aromatic system. Its chemical shift will be influenced by the electronic effects of the substituents on the ring.

  • -OCH₃ (Methoxy Carbon): The chemical shift of the methoxy carbon is characteristic for such functional groups attached to an aromatic system.

  • -SCH₃ (Methylsulfanyl Carbon): The carbon of the methylsulfanyl group is expected to be the most shielded carbon in the molecule, appearing at the upfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the obtained data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. The choice of solvent can slightly affect the chemical shifts.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration and instrument sensitivity.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Visualizing the NMR Logic: Experimental Workflow

The process of acquiring and interpreting NMR data can be visualized as a logical workflow, from sample preparation to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis a Weigh Compound b Select Deuterated Solvent a->b c Dissolve and Add TMS b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Reference to TMS j->k l Peak Picking and Integration k->l m Assign Signals l->m n Structural Confirmation m->n

Caption: A workflow diagram for the NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of this compound. The predicted spectral data, coupled with the detailed experimental protocol, offers a robust framework for the unambiguous identification and characterization of this important heterocyclic compound. As with any spectroscopic analysis, it is recommended to employ a suite of analytical techniques for complete structural elucidation. However, NMR spectroscopy, as detailed herein, remains the most powerful and informative method for the routine analysis of such molecules in a research and development setting.

References

Due to the proprietary nature of spectral databases, direct links to the ¹H and ¹³C NMR spectra of this compound are not available in the public domain. The predicted data in this guide is based on established principles of NMR spectroscopy and data from analogous compounds.

  • PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. Retrieved from [Link][2]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - 13C NMR Chemical Shifts. Retrieved from [Link][3]

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An In-depth Technical Guide to 4-Chloro-5-methoxy-2-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-2-(methylthio)pyrimidine is a polysubstituted pyrimidine that has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chloro group, an electron-donating methoxy group, and a modifiable methylthio group—provides a rich platform for the synthesis of diverse molecular scaffolds. The pyrimidine core is a ubiquitous motif in numerous biologically active compounds, including approved drugs, making this particular intermediate a compound of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its key reactions, and its applications in the synthesis of biologically active molecules.

Core Identifiers and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific research and drug development. The core identifiers and key physicochemical properties of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine are summarized below.

PropertyValueReference
IUPAC Name 4-chloro-5-methoxy-2-(methylthio)pyrimidine[1]
Alternate: 4-chloro-5-methoxy-2-methylsulfanylpyrimidine[1]
CAS Number 87026-45-7[1][2]
Molecular Formula C₆H₇ClN₂OS[1][2]
Molecular Weight 190.65 g/mol [1]
Appearance Light yellow to brown solid[2]
Melting Point 73-77 °C[2]
Boiling Point (Predicted) 285.5 ± 20.0 °C[2]
Density (Predicted) 1.36 ± 0.1 g/cm³[2]
Storage Inert atmosphere, 2-8°C[3]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine involves the chlorination of its corresponding 4-hydroxy precursor, 5-methoxy-2-(methylthio)pyrimidin-4-ol. This transformation is typically achieved using phosphorus oxychloride (POCl₃), a widely used and effective reagent for the conversion of hydroxylated heterocycles to their chloro derivatives.[2][4]

Experimental Protocol: Synthesis from 5-methoxy-2-(methylthio)pyrimidin-4-ol

This protocol describes the conversion of 5-methoxy-2-(methylthio)pyrimidin-4-ol to its 4-chloro derivative using phosphorus oxychloride. The procedure is adapted from established methods for chlorinating hydroxypyrimidines.[2]

Materials:

  • 5-methoxy-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • 25% Ammonia solution

  • Petroleum ether

  • Activated carbon

  • Ice-water bath

  • Round-bottomed flask and standard glassware

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, place 5-methoxy-2-(methylthio)pyrimidin-4-ol (1.0 equivalent).

  • Cool the flask in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (approximately 3.0 equivalents) to the flask with continuous stirring. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice-water bath and heat the reaction mixture to 80°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and then neutralizing with 25% ammonia solution to a slightly basic pH. This step should be performed in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from petroleum ether, using activated carbon for decolorization if necessary.

  • Dry the purified light yellow solid under vacuum to obtain 4-Chloro-5-methoxy-2-(methylthio)pyrimidine. A typical yield for this reaction is high, often exceeding 95%.[2]

Causality and Mechanistic Rationale

The choice of phosphorus oxychloride as the chlorinating agent is based on its high efficiency in converting the more stable keto tautomer of the 4-hydroxypyrimidine to the chloro-substituted aromatic pyrimidine. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Diagram: Proposed Mechanism of Chlorination with POCl₃

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation hydroxypyrimidine 5-methoxy-2-(methylthio)pyrimidin-4-ol phosphate_ester Phosphate Ester Intermediate hydroxypyrimidine->phosphate_ester Nucleophilic attack by pyrimidine oxygen on phosphorus POCl3 POCl₃ chloropyrimidine 4-Chloro-5-methoxy-2-(methylthio)pyrimidine phosphate_ester->chloropyrimidine Nucleophilic attack by Cl⁻ on C4, displacement of phosphate group byproduct PO₂Cl₂⁻ + H⁺

Caption: Proposed mechanism for the chlorination of 4-hydroxypyrimidines using POCl₃.

Key Reactions and Synthetic Utility

4-Chloro-5-methoxy-2-(methylthio)pyrimidine is a versatile intermediate primarily due to the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. Additionally, the methylthio group at the 2-position can be oxidized to a sulfone, which can also act as a leaving group, further expanding the synthetic possibilities.

Nucleophilic Aromatic Substitution at C4

The chlorine atom at the C4 position is readily displaced by various nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in building molecular diversity.

  • Amination: Reaction with primary or secondary amines, often in the presence of a base, yields 4-amino-substituted pyrimidines. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of 4-alkoxy or 4-aryloxy pyrimidines.

  • Thiolation: Reaction with thiols or their corresponding thiolates provides 4-thioether substituted pyrimidines.

Suzuki-Miyaura Cross-Coupling

The 4-chloro position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, enabling the introduction of aryl or heteroaryl moieties at this position. This reaction is invaluable for creating complex biaryl structures often found in drug candidates. A very similar analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to be a versatile scaffold for Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines.[5]

Oxidation of the Methylthio Group

The methylthio group at the C2 position can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA). The resulting methylsulfonyl group is a good leaving group and can be displaced by nucleophiles, offering a pathway to functionalize the C2 position. This sequential functionalization of the C4 and C2 positions makes this scaffold particularly attractive for creating highly decorated pyrimidine derivatives.

Diagram: Key Reactions of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine

G cluster_c4 C4 Position Reactions cluster_c2 C2 Position Reactions start 4-Chloro-5-methoxy-2-(methylthio)pyrimidine amination 4-Amino-pyrimidine start->amination R₂NH, Base suzuki 4-Aryl-pyrimidine start->suzuki Ar-B(OH)₂, Pd catalyst, Base oxidation Oxidation start->oxidation mCPBA sulfone 4-Chloro-5-methoxy-2-(methylsulfonyl)pyrimidine displacement 2-Substituted-pyrimidine sulfone->displacement Nucleophile

Caption: Key synthetic transformations of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine.

Applications in Drug Development

For instance, the closely related intermediate, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various kinases such as Cdk4, PDGF, FGF, and EGF, which are crucial targets in oncology.[6] The versatility of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine suggests its application in the development of:

  • Kinase Inhibitors: The pyrimidine core is a common hinge-binding motif in many kinase inhibitors. The functional handles on this molecule allow for the elaboration of substituents that can target specific kinases involved in cancer and inflammatory diseases.

  • GPCR Modulators: G-protein coupled receptors are another major class of drug targets. The diverse substitution patterns achievable from this intermediate can be exploited to develop ligands with high affinity and selectivity for various GPCRs.

  • Antiviral and Antimicrobial Agents: Pyrimidine analogues have a long history as antiviral and antimicrobial drugs. This scaffold can be used to generate novel nucleoside and non-nucleoside analogues with potential therapeutic activity.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 4-Chloro-5-methoxy-2-(methylthio)pyrimidine. Based on the safety data for structurally similar compounds, the following guidelines are recommended.

Hazard ClassPrecautionary Statements
Skin Irritation Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves.[7]
Eye Irritation Causes serious eye irritation. Wear eye protection.[7]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Storage and Disposal:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3]

  • Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

Ensuring the purity and identity of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine is crucial for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for purity assessment of chloropyrimidines.

General HPLC Method for Chloropyrimidines

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be adapted and optimized.

Typical Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

This method can be used for both purity analysis and for monitoring the progress of reactions involving this intermediate. For Mass Spectrometry (MS) compatible applications, formic acid is a suitable mobile phase modifier.[8][9]

Conclusion

4-Chloro-5-methoxy-2-(methylthio)pyrimidine is a highly functionalized and synthetically versatile building block that holds significant potential for the discovery and development of new therapeutic agents. Its straightforward synthesis and the differential reactivity of its functional groups provide medicinal chemists with a powerful tool for generating diverse libraries of novel compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of the next generation of medicines.

References

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a substituted pyrimidine that serves as a key intermediate in the synthesis of various biologically active molecules. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective handling, reaction optimization, and storage. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility and stability of this compound. It outlines predictive insights based on its chemical structure and furnishes detailed, field-proven experimental protocols for researchers to accurately characterize this molecule. This document is intended for researchers, chemists, and drug development professionals who utilize pyrimidine derivatives in their synthetic and developmental workflows.

Introduction and Physicochemical Profile

This compound, with CAS number 87026-45-7, is a solid, multi-functionalized heterocyclic compound.[1][2] Its structure, featuring a chloro group, a methoxy group, and a methylsulfanyl group on the pyrimidine core, dictates its reactivity and physical properties. The presence of these distinct functional groups suggests a complex interplay of electronic and steric effects that influence its behavior in various chemical environments.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇ClN₂OS[1][2]
Molecular Weight 190.65 g/mol [1][2]
Appearance White solid[1]
Melting Point 73-77 °C[1][3]
Boiling Point 285.5 °C at 760 mmHg[3]
Density 1.36 g/cm³[3]
Predicted pKa -0.39 ± 0.29[3]

The predicted pKa suggests the compound is a very weak base, with protonation likely occurring on one of the pyrimidine nitrogen atoms under strongly acidic conditions. This has significant implications for its solubility in aqueous acidic media and its stability towards acid-catalyzed reactions.

Solubility Profiling: A Predictive and Experimental Approach

The solubility of a synthetic intermediate is a critical parameter that impacts reaction kinetics, purification strategies, and formulation development. Based on its structure, this compound is anticipated to be poorly soluble in water and more soluble in common organic solvents.

Theoretical Solubility Considerations
  • Aqueous Solubility: The molecule's relatively nonpolar nature, dominated by the chloro, methylsulfanyl, and methoxy groups, predicts low aqueous solubility. The pyrimidine nitrogen atoms offer sites for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the overall structure.

  • Organic Solvent Solubility: Solubility is expected to be higher in moderately polar to nonpolar organic solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone are likely to be effective. In protic solvents like methanol and ethanol, solubility may be moderate.[4][5] Studies on similar pyrimidine derivatives show that solubility generally increases with temperature.[4][5] For related compounds, the order of solubility was often observed as DMF > methanol > CCl₄.[4]

Experimental Workflows for Solubility Determination

To move beyond prediction, rigorous experimental determination is essential. The following protocols describe standard methodologies for quantifying both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility Assay cluster_1 Thermodynamic Solubility Assay (Shake-Flask) k1 Prepare 10 mM DMSO stock solution k2 Dispense stock into aqueous buffer (e.g., PBS pH 7.4) k1->k2 k3 Incubate & Shake (e.g., 2h at 25°C) k2->k3 k4 Filter to remove precipitate k3->k4 k5 Quantify supernatant via HPLC-UV or LC-MS/MS k4->k5 t1 Add excess solid compound to chosen solvent t2 Equilibrate (e.g., Shake for 24-72h at 25°C) t1->t2 t3 Allow suspension to settle t2->t3 t4 Filter supernatant (0.22 µm filter) t3->t4 t5 Quantify filtrate via HPLC-UV or LC-MS/MS t4->t5 start Start Solubility Profiling start->k1 Choose Assay start->t1 Choose Assay

Caption: Standard workflows for kinetic and thermodynamic solubility assays.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock to an aqueous buffer. It is a high-throughput method often used in early discovery.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. Add 2 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Phase Separation: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS method. Calculate the concentration against a standard curve prepared in a 50:50 mixture of acetonitrile and water.[6]

Thermodynamic solubility represents the true equilibrium solubility and is considered the gold standard. The shake-flask method is the most common approach.[6]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, or organic solvent).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand, permitting undissolved solid to settle. Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove all solid particles.[6]

  • Quantification: Dilute the clear filtrate and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve.[6]

Stability Assessment: Pathways and Protocols

The stability of this compound is influenced by its functional groups, which are susceptible to specific degradation pathways under various stress conditions. A thorough understanding of these liabilities is crucial for defining storage conditions and predicting interactions in synthetic reaction mixtures.

Predicted Degradation Pathways
  • Hydrolysis: The C4-chloro group is the most probable site of hydrolytic instability. Chloropyrimidines can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding pyrimidone (or hydroxypyrimidine) derivative.[7][8] The rate of this hydrolysis is highly dependent on pH and the electronic nature of other substituents on the ring.[8]

  • Oxidation: The methylsulfanyl (-SCH₃) group is susceptible to oxidation.[9] Mild oxidizing agents can convert the sulfide to a sulfoxide (-SOCH₃), while stronger conditions can lead to the sulfone (-SO₂CH₃).[9][10] These transformations significantly alter the electronic properties and polarity of the molecule.

  • Photostability: While specific data is unavailable, many heterocyclic aromatic compounds exhibit some degree of photosensitivity. Photolytic degradation could involve radical mechanisms or rearrangements.

  • Thermal Stability: The compound's melting point of 73-77°C suggests it is stable at ambient temperatures in its solid state.[1][3] Studies on other nitrogen-rich heterocyclic compounds have shown them to be thermally stable up to 250°C.[11][12]

Experimental Workflow: Forced Degradation Studies

Forced degradation (stress testing) is an essential practice to identify potential degradation products and establish the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[13][14]

G cluster_conditions Stress Conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl) analysis Analyze at time points (e.g., 0, 2, 8, 24h) acid->analysis base Basic Hydrolysis (e.g., 0.1 M NaOH) base->analysis oxid Oxidative (e.g., 3% H₂O₂) oxid->analysis photo Photolytic (ICH Q1B light exposure) photo->analysis thermal Thermal (e.g., 60°C in solution) thermal->analysis prep Prepare solution of compound (e.g., 1 mg/mL in ACN:H₂O) stress Apply Stress prep->stress stress->acid stress->base stress->oxid stress->photo stress->thermal hplc Stability-Indicating HPLC-UV/MS (Monitor parent peak & detect degradants) analysis->hplc mass_balance Assess Mass Balance hplc->mass_balance

Caption: General workflow for conducting forced degradation studies.

The goal is to achieve 5-20% degradation of the parent compound to allow for reliable detection and characterization of degradants.[15]

  • Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3%. Incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Time Points: Sample from each stress condition at appropriate time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify major degradation products.

    • Perform a mass balance calculation to ensure all major products are accounted for.

Summary and Recommendations

  • Solubility: this compound is predicted to have low aqueous solubility but good solubility in common polar aprotic organic solvents. Experimental verification via thermodynamic and kinetic methods is strongly recommended for any process development.

  • Stability: The compound's primary stability liabilities are hydrolysis of the C4-chloro group and oxidation of the methylsulfanyl group. Forced degradation studies are critical to understand its degradation profile.

  • Handling and Storage: For long-term storage, the compound should be kept in a cool, dry, dark place under an inert atmosphere to minimize hydrolytic and oxidative degradation. For solution-state work, freshly prepared solutions are recommended. Avoid highly acidic, basic, or oxidizing conditions unless these are intended reaction parameters.

By combining theoretical assessment with the rigorous experimental protocols detailed in this guide, researchers can effectively manage the challenges associated with the solubility and stability of this compound, ensuring its successful application in complex synthetic endeavors.

References

  • ACS Publications. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921-926.
  • BuyersGuideChem. (n.d.). This compound | 87026-45-7.
  • ChemicalBook. (n.d.). 4-CHLORO-5-METHYL-2-METHYLSULFANYL-PYRIMIDINE CAS 61044-96-0.
  • ResearchGate. (n.d.). Transformations of Methyl 6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under Oxidative Conditions.
  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Journal of the American Chemical Society. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance.
  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry.
  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • LookChem. (n.d.). Cas 87026-45-7, this compound.
  • ResearchGate. (n.d.). Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy.
  • MedCrave. (2016). Forced Degradation Studies.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

Sources

The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1][2] Its inherent structural features and amenability to substitution have made it a privileged motif in the design and discovery of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the known biological activities of substituted pyrimidines, with a focus on their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents. We will delve into the synthetic strategies, mechanisms of action, and detailed experimental protocols for the evaluation of these compounds, offering a valuable resource for researchers and drug development professionals.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a structural linchpin in numerous biological molecules, including the nucleobases cytosine, thymine, and uracil.[3][4] This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell, making them attractive candidates for drug development.[1] The synthetic tractability of the pyrimidine ring allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of their physicochemical properties and biological activities.[5][6] This structural versatility has led to the development of a vast library of substituted pyrimidines with a broad spectrum of pharmacological effects.[7][8]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several derivatives currently in clinical use.[9][10] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways involved in cancer cell growth and survival.[9]

Mechanism of Action: Inhibition of Kinases and DNA Synthesis

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[9] For instance, certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as highly active CDK9 inhibitors, a kinase involved in transcriptional regulation.[11]

Another critical anticancer strategy of pyrimidine analogs is their role as antimetabolites.[12] These compounds, structurally similar to endogenous pyrimidines, can interfere with the synthesis of DNA and RNA, leading to the inhibition of cell division and the induction of apoptosis.[12] Gemcitabine, a well-known pyrimidine nucleoside analog, is a prime example of a drug that functions through this mechanism.[9]

Diagram 1: General Mechanism of Pyrimidine Antimetabolites in Cancer Therapy

cluster_cell Cancer Cell Pyrimidine_Analog Substituted Pyrimidine Analog Cellular_Uptake Cellular Uptake Pyrimidine_Analog->Cellular_Uptake Metabolic_Activation Metabolic Activation (e.g., phosphorylation) Cellular_Uptake->Metabolic_Activation Active_Metabolite Active Nucleotide Analog Metabolic_Activation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Incorporation RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Incorporation Chain_Termination DNA/RNA Chain Termination DNA_Polymerase->Chain_Termination RNA_Polymerase->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Workflow of pyrimidine antimetabolite anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in a suitable culture medium.

    • Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the substituted pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the solvent) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[15]

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[5] Substituted pyrimidines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][15][16]

Mechanism of Action: Targeting Essential Bacterial Enzymes

Many pyrimidine-based antimicrobial agents function by inhibiting essential enzymes in bacteria, such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and some amino acids.[9] Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor.[17]

Diagram 2: General Workflow for Antimicrobial Screening

Start Start: Synthesized Pyrimidine Derivatives Prepare_Compounds Prepare Stock Solutions and Serial Dilutions Start->Prepare_Compounds MIC_Assay Broth Microdilution Assay (Determine MIC) Prepare_Compounds->MIC_Assay Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->MIC_Assay MBC_MFC_Assay Plate on Agar (Determine MBC/MFC) MIC_Assay->MBC_MFC_Assay Analyze_Results Analyze Results and Determine Potency MBC_MFC_Assay->Analyze_Results

Caption: Workflow for determining antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]

Principle: The broth microdilution method is a common technique used to determine the MIC of a compound.[19]

Step-by-Step Methodology:

  • Preparation of Compounds and Media:

    • Prepare a stock solution of the pyrimidine derivative in a suitable solvent.

    • Prepare a sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).[20]

  • Preparation of Inoculum:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform twofold serial dilutions across the plate.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

Antiviral Activity: A Broad Spectrum of Inhibition

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy, effective against a range of viruses including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses.[21][22]

Mechanism of Action: Chain Termination of Viral Nucleic Acids

Similar to their anticancer counterparts, antiviral pyrimidine nucleosides act as chain terminators of viral DNA or RNA synthesis.[23] They are phosphorylated within the host cell to their active triphosphate form, which is then incorporated into the growing viral nucleic acid chain by viral polymerases, leading to premature chain termination and inhibition of viral replication.[23]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[24][25]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[26]

Step-by-Step Methodology:

  • Cell Culture and Virus Preparation:

    • Grow a monolayer of susceptible host cells in 6-well plates.

    • Prepare a stock of the virus with a known titer (plaque-forming units/mL).

  • Compound Treatment and Viral Infection:

    • Prepare serial dilutions of the pyrimidine derivative in a serum-free medium.

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the diluted compound to the cells and incubate for 1-2 hours.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

    • Incubate for 1 hour to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value (the effective concentration that reduces the number of plaques by 50%).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and substituted pyrimidines have shown promise as anti-inflammatory agents.[4][27]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[28] This can be achieved through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[28]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[17][29]

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[17] The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult rats or mice, and acclimate them to the laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the pyrimidine derivative orally or intraperitoneally at various doses.

    • Administer a vehicle control to another group of animals.

    • A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[29]

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[29]

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[29]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

Substituted pyrimidines have also been investigated for their effects on the CNS, with some derivatives showing potential as anticonvulsant, antidepressant, and sedative agents.[14][29][30]

Mechanism of Action: Interaction with CNS Receptors

The CNS activity of pyrimidines can be attributed to their interaction with various receptors in the brain, such as serotonin, adenosine, and cannabinoid receptors.[14][30]

Experimental Protocol: Open Field Test for Locomotor Activity

The open field test is a common method to assess the general locomotor activity and exploratory behavior of rodents, which can be indicative of CNS stimulant or depressant effects.[11][31]

Principle: The apparatus consists of a square arena with the floor divided into smaller squares.[31] The animal's movements within the arena are recorded and analyzed.

Step-by-Step Methodology:

  • Animal Preparation and Compound Administration:

    • Acclimate the animals to the testing room for at least one hour before the experiment.

    • Administer the pyrimidine derivative at different doses. Include a vehicle control group and a positive control group (e.g., a known CNS stimulant or depressant).

  • Open Field Test:

    • Thirty minutes after administration, place each animal individually in the center of the open field arena.

    • Record the animal's activity for a set period (e.g., 5-10 minutes) using a video camera or an automated tracking system.

  • Behavioral Parameters:

    • Analyze the recordings for various parameters, including:

      • Horizontal activity: Number of squares crossed.

      • Vertical activity (rearing): Number of times the animal stands on its hind legs.

      • Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

  • Data Analysis:

    • Compare the behavioral parameters of the treated groups with the control group to determine if the compound has a stimulant (increased activity) or depressant (decreased activity) effect on the CNS.

Synthesis of Substituted Pyrimidines: The Biginelli Reaction

The Biginelli reaction is a classic and efficient one-pot, three-component condensation reaction for the synthesis of dihydropyrimidinones.[21][32]

General Procedure for the Biginelli Reaction

Principle: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[9][32]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol).[7]

    • Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).[7]

  • Reaction and Workup:

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by filtration, wash it with cold ethanol, and dry it.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Diagram 3: The Biginelli Reaction for Dihydropyrimidine Synthesis

Aldehyde Aldehyde (R1-CHO) Reaction One-Pot Condensation Aldehyde->Reaction Beta_Ketoester β-Ketoester (R2-CO-CH2-COOR3) Beta_Ketoester->Reaction Urea Urea/Thiourea (H2N-(C=X)-NH2) Urea->Reaction Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction Dihydropyrimidinone Dihydropyrimidinone Reaction->Dihydropyrimidinone

Caption: Schematic of the Biginelli three-component reaction.

Conclusion and Future Perspectives

Substituted pyrimidines represent a remarkably versatile and privileged scaffold in drug discovery.[1][3] Their diverse biological activities, coupled with their synthetic accessibility, have solidified their importance in medicinal chemistry.[6][7] The continued exploration of novel substitution patterns and the development of more efficient synthetic methodologies will undoubtedly lead to the discovery of new pyrimidine-based therapeutic agents with enhanced potency and selectivity. This guide provides a foundational understanding of the key biological activities of substituted pyrimidines and offers detailed protocols to aid researchers in their quest to develop the next generation of pyrimidine-based drugs.

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Introduction: The Strategic Importance of Substituted Pyrimidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically significant molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Its versatile scaffold allows for extensive functionalization, leading to compounds with a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]

Within this vital class of heterocycles, This compound (CAS No: 87026-45-7) emerges as a particularly valuable intermediate for drug discovery and development.[5][6] Its structure is primed for synthetic elaboration: the chloro group at the 4-position acts as an excellent leaving group for nucleophilic aromatic substitution, the methoxy group at the 5-position electronically influences the ring, and the methylsulfanyl group at the 2-position can be oxidized or displaced to introduce further diversity. This guide provides a detailed examination of the primary synthetic route to this key building block, grounded in established chemical principles and supported by detailed experimental protocols.

Primary Synthetic Pathway: Chlorination of a Hydroxypyrimidine Precursor

The most direct and widely documented method for synthesizing this compound involves the chlorination of its corresponding hydroxyl precursor, 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol. This transformation is a classic and robust reaction in heterocyclic chemistry, typically employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[7][8]

Causality and Mechanistic Insights

The conversion of a hydroxypyrimidine to a chloropyrimidine using POCl₃ is a well-established process. The pyrimidin-4-ol tautomer is in equilibrium with its pyrimidin-4(3H)-one form. The reaction is initiated by the attack of the pyrimidine ring's oxygen or nitrogen atom on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate with a superior leaving group compared to the initial hydroxyl group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position, followed by the elimination of the phosphate byproduct, yields the desired 4-chloropyrimidine. The reaction is typically performed neat or in a high-boiling inert solvent and requires heating to overcome the activation energy barrier.

G cluster_0 Overall Chlorination Reaction Start 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol Product This compound Start->Product  Heat (e.g., 80°C) Reagent Phosphorus Oxychloride (POCl₃) Reagent->Start caption Diagram: Chlorination of the pyrimidin-4-ol precursor. G cluster_0 Precursor Synthesis Workflow A Ethyl Formate + Methyl 2-methoxyacetate B Condensation Intermediate A->B  Na / Ether D 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol B->D  KOH, Heat (65°C) C S-methylisothiourea C->B caption Diagram: Synthesis of the pyrimidin-4-ol precursor.

Caption: Diagram: Synthesis of the pyrimidin-4-ol precursor.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures and provide a comprehensive guide for laboratory execution. [7][8]

Protocol 1: Synthesis of 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol
  • Condensation: To a round-bottomed flask containing ethyl formate (0.062 mol) and diethyl ether (30 mL) in an ice-water bath, add sodium metal (1.4 g, 0.062 mol) portion-wise. Subsequently, add methyl 2-methoxyacetate (6.5 g, 0.062 mol) dropwise. Allow the reaction mixture to stir for 4 hours at room temperature.

  • Work-up: Quench the reaction by carefully adding ice water (25 mL). Separate the aqueous phase.

  • Cyclization: To the separated aqueous phase, add S-methylisothiourea (5.6 g, 0.062 mol) and potassium hydroxide (2.2 g, 0.062 mol). Heat the reaction mixture to 65 °C for 1 hour.

  • Isolation: After cooling the mixture to room temperature, neutralize it with 37% hydrochloric acid (HCl). The crude product will precipitate.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from 95% ethanol to yield 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol as white, needle-like crystals. [7]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In an ice-water bath, slowly add 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol (1.7 g, 0.01 mol) in portions to phosphorus oxychloride (POCl₃, 4.6 g, 0.03 mol).

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly neutralize the reaction mixture with 25% aqueous ammonia. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood. The product will precipitate as a solid.

  • Purification: Filter the precipitated solid. Recrystallize the crude product from petroleum ether, potentially with decolorization using activated carbon, to obtain this compound as a light yellow solid. [7][8]

Quantitative Data Summary

The efficiency of the chlorination step is crucial for the overall synthetic route. The table below summarizes typical reaction parameters and outcomes.

Starting MaterialChlorinating AgentMolar Ratio (SM:Agent)TemperatureTimeYieldReference
5-methoxy-4-hydroxy-2-methylthiopyrimidinePOCl₃1:380 °C1 hr95.2%[7]
4-hydroxy-2-methylthiopyrimidines (general)POCl₃1:1 (in toluene with base)80 °C1 hr67.9%[9]

Applications in Drug Discovery: A Versatile Scaffold

The synthetic utility of this compound lies in the reactivity of its functional groups.

  • Nucleophilic Substitution at C4: The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles. This allows for the facile introduction of amines, thiols, and alcohols, which is a key strategy in the synthesis of kinase inhibitors and other targeted therapies. [10]For example, reaction with an amine can form a substituted pyrimidin-4-amine, a common core in many biologically active molecules.

  • Modification of the Methylsulfanyl Group: The 2-(methylsulfanyl) group can be oxidized to the corresponding sulfoxide or sulfone. This modification alters the electronic properties of the pyrimidine ring and can be used to modulate biological activity or as a leaving group itself for further substitution. [11] The strategic placement of three distinct functional handles makes this molecule an ideal starting point for building libraries of complex compounds for high-throughput screening in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. [1][12]

Conclusion

The synthesis of this compound is reliably achieved through a robust and high-yielding two-stage process. The key steps involve the construction of the pyrimidine ring via condensation and cyclization, followed by a highly efficient chlorination of the hydroxypyrimidine precursor using phosphorus oxychloride. The resulting product is a highly versatile and valuable intermediate, providing medicinal chemists with a flexible scaffold for the development of novel therapeutic agents. The detailed protocols and mechanistic understanding presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and organic synthesis.

References

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The Alchemical Core: A Technical Guide to the Discovery and Synthetic Evolution of Functionalized Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a deceptively simple diazine, is a cornerstone of life's molecular architecture and a privileged scaffold in modern medicinal chemistry. Its derivatives form the basis of nucleic acids, vitamins, and a vast portfolio of therapeutic agents that combat a spectrum of diseases from cancer to viral infections.[1][2] This in-depth technical guide charts the historical journey from the initial discovery of the pyrimidine core to the sophisticated synthetic strategies currently employed in drug development. We will dissect the foundational synthetic reactions that first unlocked its potential, explore the causal drivers that necessitated the evolution of more advanced methodologies, and provide actionable protocols and comparative data for key transformations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of functionalized pyrimidine intermediates in their synthetic endeavors.

From Natural Philosophy to Systematic Chemistry: The Dawn of Pyrimidine

The story of pyrimidine does not begin with a singular discovery but with the gradual deconstruction of complex natural products. Early chemists, in their quest to understand the components of life, isolated uric acid derivatives, with Brugnatelli isolating the first pyrimidine derivative, alloxan, in 1818 by oxidizing uric acid.[3] However, the systematic study and true birth of pyrimidine chemistry began in 1884 with the work of Arthur Pinner. By condensing ethyl acetoacetate with amidines, Pinner not only synthesized the first functionalized pyrimidines but also, in 1885, coined the name "pyrimidin" for the parent heterocycle.[4] The parent compound itself was not prepared until 1900 by Gabriel and Colman.[4]

These early discoveries revealed a fundamental truth: the pyrimidine core was a recurring motif in nature, present in the nucleobases thymine, cytosine, and uracil, which are the building blocks of DNA and RNA.[2] This inherent biological relevance marked the pyrimidine scaffold as a molecule of immense potential, setting the stage for over a century of synthetic exploration aimed at harnessing its therapeutic power.

The Classical Cornerstones: Foundational Syntheses of the Pyrimidine Ring

The initial challenge for chemists was not just to functionalize existing pyrimidines, but to construct the heterocyclic core itself from acyclic precursors. Two classical, name-brand reactions emerged as the primary workhorses for this task: the Pinner Synthesis and the Biginelli Reaction.

The Pinner Pyrimidine Synthesis (1884)

The Pinner synthesis is a robust method for preparing substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-keto ester) with an amidine.[5] This acid- or base-catalyzed reaction provides a direct route to 2-substituted pyrimidines.

Causality and Mechanistic Insight: The driving force of the Pinner synthesis is the formation of two new carbon-nitrogen bonds to close the six-membered ring. The mechanism proceeds through a series of nucleophilic attack and dehydration steps. The amidine, with its two nucleophilic nitrogen atoms, acts as the N-C-N building block that cyclizes with the C-C-C backbone of the dicarbonyl compound. The reaction's versatility allows for the synthesis of a wide range of substituted pyrimidines, making it a foundational tool in early medicinal chemistry.[5]

Diagram: Pinner Pyrimidine Synthesis Mechanism

Pinner_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Amidine Amidine (N-C-N unit) Protonation Protonation of Carbonyl Dicarbonyl β-Dicarbonyl (C-C-C unit) Dicarbonyl->Protonation Attack1 Nucleophilic Attack (Amidine N on Carbonyl C) Protonation->Attack1 activates C Dehydration1 Dehydration Attack1->Dehydration1 Intermediate Imino-enamine Intermediate Dehydration1->Intermediate Attack2 Intramolecular Nucleophilic Attack Intermediate->Attack2 Ring Closure Dehydration2 Final Dehydration (Aromatization) Attack2->Dehydration2 Product Functionalized Pyrimidine Dehydration2->Product

Caption: Mechanism of the Pinner pyrimidine synthesis.

Experimental Protocol: General Pinner Synthesis of 4-Pyrimidinols

  • Reactants: Substituted β-keto ester (1 eq.), Amidine hydrochloride (1.2 eq.), Sodium ethoxide (2.5 eq.).

  • Solvent: Anhydrous Ethanol.

  • Procedure:

    • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • The amidine hydrochloride is added to the sodium ethoxide solution and stirred for 20-30 minutes at room temperature to liberate the free amidine.

    • The β-keto ester is added dropwise to the reaction mixture.

    • The mixture is heated to reflux and maintained for 4-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and the pH is adjusted to ~7 using a dilute acid (e.g., 1M HCl).

    • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

The Biginelli Reaction (1891)

Just a few years after Pinner's discovery, Italian chemist Pietro Biginelli developed a remarkably efficient one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] The reaction combines an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea under acidic catalysis.[8]

Causality and Mechanistic Insight: The genius of the Biginelli reaction lies in its convergence. It elegantly combines three simple, readily available starting materials into a complex, functionalized heterocycle in a single step. The mechanism is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[8][9] This electrophilic intermediate is then attacked by the enol of the β-keto ester, followed by cyclization and dehydration to yield the DHPM product.[9][10] The products of this reaction became clinically important as calcium channel blockers and antihypertensive agents.[6]

Diagram: Biginelli Reaction Experimental Workflow

Biginelli_Workflow Start Start: Combine Reactants Reactants Aldehyde (1 eq) β-Keto Ester (1 eq) Urea (1.5 eq) Acid Catalyst (e.g., HCl) Start->Reactants Mixing Mix in Solvent (Ethanol) or Solvent-Free Reactants->Mixing Heating Heat Mixture (Reflux or 100°C) Mixing->Heating Monitor Monitor by TLC (30 min - 3 hrs) Heating->Monitor Cooling Cool to Room Temp. Precipitate Forms Monitor->Cooling Reaction Complete Purify Filter & Recrystallize (from Ethanol) Cooling->Purify End End: Pure DHPM Product Purify->End

Caption: General experimental workflow for the Biginelli reaction.

Experimental Protocol: Classical Biginelli Synthesis of a DHPM

  • Reactants: Aromatic aldehyde (e.g., Benzaldehyde, 1 eq.), Ethyl acetoacetate (1 eq.), Urea (1.5 eq.), Hydrochloric acid (catalytic amount, ~3-4 drops).

  • Solvent: Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).

    • Add a few drops of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux with stirring for 1.5 to 3 hours.[11] Monitor the reaction's progress using TLC.

    • After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

    • The crude product can be purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.[11]

The Modern Synthesis Toolbox: Overcoming the Limitations of Classical Methods

While the Pinner and Biginelli reactions are foundational, they have limitations, including the use of harsh acidic or basic conditions, limited substrate scope, and sometimes moderate yields. The demands of modern drug discovery for molecular diversity, efficiency, and precise control over substitution patterns drove the development of a new generation of synthetic methods.

The Causality of Evolution: The primary driver for innovation was the need for greater control and versatility. Researchers required methods to:

  • Introduce a wider range of functional groups: Classical methods are largely limited to the substituents present in the starting materials.

  • Perform reactions under milder conditions: This is crucial for complex molecules with sensitive functional groups.

  • Achieve high regioselectivity: Precisely controlling where a new substituent is added to the pyrimidine ring is critical for structure-activity relationship (SAR) studies.

This led to the widespread adoption of transition-metal-catalyzed cross-coupling reactions and direct C-H activation strategies.

Palladium-Catalyzed Cross-Coupling: A Revolution in Functionalization

Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination have revolutionized the functionalization of pyrimidines. These methods allow for the precise formation of C-C, C-N, and C-O bonds on a pre-formed pyrimidine ring, typically starting from a halopyrimidine intermediate (e.g., a chloropyrimidine).

Suzuki-Miyaura Coupling: This reaction is particularly powerful for creating biaryl structures by coupling a halopyrimidine with a boronic acid.[12] This is a key transformation in the synthesis of many kinase inhibitors.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle center Pd(0)Ln OA Oxidative Addition center->OA TM Transmetalation PdII_Intermediate X-Pd(II)Ln-Pyr-R1 OA->PdII_Intermediate forms RE Reductive Elimination PdII_Coupled R2-Pd(II)Ln-Pyr-R1 TM->PdII_Coupled RE->center regenerates Product R1-Pyr-R2 (Coupled Product) RE->Product HaloPyr R1-Pyr-X (Halopyrimidine) HaloPyr->OA Boronic R2-B(OH)2 (Boronic Acid) Boronic->TM + Base PdII_Intermediate->TM PdII_Coupled->RE

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [13][14]

  • Reactants: 2,4-Dichloropyrimidine (1 eq.), Arylboronic acid (1 eq.), K₂CO₃ (3 eq.), Pd(PPh₃)₄ (0.5 mol%).

  • Solvent: 1,4-Dioxane and Water (2:1 ratio).

  • Procedure:

    • In a microwave reaction vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL). Displace the air in the vial with an inert gas like argon.[14]

    • Add potassium carbonate (1.5 mmol), the desired arylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).[14]

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture for 15 minutes at 100°C.[14]

    • After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 4-aryl-2-chloropyrimidine product.

    • Note: This method shows high regioselectivity for substitution at the more reactive C4 position.[14]

Direct C-H Activation: The Next Frontier

More recently, direct C–H activation has emerged as a highly atom-economical and efficient strategy.[15] These methods bypass the need to pre-functionalize the pyrimidine ring with a halide, instead activating a C-H bond directly for coupling. This approach reduces synthetic steps and waste. Palladium, rhodium, and iridium catalysts are often employed to achieve regioselective C-H functionalization, often guided by a directing group on the substrate.[16][17]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method depends on the specific target molecule, available starting materials, and desired scale. Modern methods generally offer significant advantages in terms of efficiency and mildness.

MethodKey FeaturesTypical ConditionsTimeYield (%)Advantages/Disadvantages
Pinner Synthesis 1,3-Dicarbonyl + AmidineAcidic or Basic, Reflux3-12 hrs60-90%(+): Direct, classical method. (-): Can require harsh conditions, limited substrate scope.
Biginelli Reaction Aldehyde + β-Keto Ester + UreaAcid-catalyzed, Reflux1.5-3 hrs60-85%(+): One-pot, three-component, high atom economy. (-): Produces DHPMs, not fully aromatic pyrimidines directly.
Microwave-Assisted Biginelli Aldehyde + β-Keto Ester + UreaSolvent-free, Catalyst2-12 min72-95%[10][15](+): Extremely rapid, high yields, green chemistry. (-): Requires specialized equipment.
Suzuki Coupling (Microwave) Halopyrimidine + Boronic AcidPd Catalyst, Base, 100°C15-20 min70-90%[13][14](+): High regioselectivity, mild conditions, broad scope. (-): Requires pre-halogenated substrate, expensive catalyst.
Iridium-Catalyzed Synthesis Amidine + AlcoholsIr-pincer complex, 150°CVariesup to 93%[18](+): Sustainable, uses simple starting materials. (-): High temperature, specialized catalyst.

Case Studies: Functionalized Pyrimidines as Key Drug Intermediates

The synthetic methodologies described above are not merely academic exercises; they are critical tools used to construct life-saving medicines.

  • Imatinib (Gleevec®): A cornerstone in cancer therapy, Imatinib is a tyrosine kinase inhibitor. Its synthesis relies on the construction of a central 2-aminopyrimidine core. A common route involves the condensation of a guanidine derivative with a β-ketoester or equivalent, a process conceptually similar to the Pinner synthesis, to form the key pyrimidine intermediate.[19][20] This intermediate is then further elaborated through coupling reactions to complete the drug's structure.[21]

  • Rosuvastatin (Crestor®): This widely prescribed statin drug features a complex functionalized pyrimidine ring. Its synthesis involves the creation of a key pyrimidine aldehyde intermediate. This intermediate is then coupled with the side chain via methods like the Wittig reaction or Julia-Kocienski olefination to construct the final molecule.[8] The initial pyrimidine core itself is often built using a multicomponent reaction reminiscent of the Biginelli synthesis.

  • 5-Fluorouracil (5-FU): A vital anticancer agent, 5-FU is an antimetabolite that interferes with DNA synthesis. Its synthesis can be achieved by the direct fluorination of uracil or, more classically, by building the ring from smaller fluorinated precursors. One method involves condensing the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis to yield the final 5-fluorouracil product.[17]

Conclusion and Future Outlook

The journey of functionalized pyrimidine intermediates from their discovery in the 19th century to their central role in 21st-century drug development is a testament to the power of synthetic chemistry. The evolution from classical condensation reactions to modern, highly controlled catalytic methods has enabled the creation of incredibly complex and effective therapeutic agents. The ongoing development of even more efficient and sustainable methods, such as direct C-H activation and flow chemistry, promises to further expand the synthetic toolbox. For researchers and drug developers, a deep understanding of these historical foundations and modern applications is essential for designing the next generation of pyrimidine-based medicines that will continue to improve human health.

References

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Molecular weight and formula of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] Their prevalence in drug discovery is a direct result of their versatile chemical nature, which allows for precise modification and the ability to mimic the purine bases of DNA and RNA. Among the vast landscape of pyrimidine-based scaffolds, this compound emerges as a particularly valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights to facilitate its effective use in the laboratory. The pyrimidine nucleus is a fundamental component in many bioactive compounds, and understanding the nuances of this specific, functionalized intermediate is key to unlocking its potential in creating next-generation therapeutics.[1]

Physicochemical and Structural Properties

This compound, identified by the CAS number 87026-45-7, is a white solid at room temperature.[3][4][5] Its molecular structure is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methoxy group at the 5-position, and a methylsulfanyl (or methylthio) group at the 2-position. This unique arrangement of functional groups dictates its reactivity and makes it a versatile intermediate. The chlorine atom, for instance, serves as a competent leaving group for nucleophilic aromatic substitution reactions, while the methylsulfanyl group can be oxidized to a sulfoxide or sulfone, further modulating the electronic properties of the ring and providing additional handles for chemical modification.[6]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 87026-45-7[4][7]
Molecular Formula C₆H₇ClN₂OS[4][7]
Molecular Weight 190.65 g/mol [4][7]
IUPAC Name 4-chloro-5-methoxy-2-methylsulfanylpyrimidine[7]
Physical Description White solid[3][4][5]
Melting Point 73-77 °C[4]
Synonyms 4-chloro-5-methoxy-2-(methylthio)pyrimidine[7]

Synthesis and Workflow

The synthesis of this compound typically involves the chlorination of a pyrimidinone precursor. A common and effective starting material for this transformation is 5-Methoxy-2-methylthiopyrimidin-4(3H)-one.[5] The conversion is generally achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

The causality behind this choice of reagent is clear: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the keto-enol tautomer of the pyrimidinone into the desired chloro-substituted aromatic pyrimidine ring. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic phosphorus atom, initiating a sequence of reactions that ultimately results in the replacement of the hydroxyl group (in the enol form) with a chlorine atom.

Experimental Protocol: Synthesis from a Pyrimidinone Precursor

The following protocol is a representative synthesis based on established chemical principles for this class of transformation.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methoxy-2-(methylthio)pyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃) (3 equivalents). The reaction is performed in an ice-water bath to control the initial exothermic reaction.

  • Chlorination: After the initial addition, the reaction mixture is heated to 80 °C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the mixture onto crushed ice. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Neutralization and Isolation: The acidic aqueous solution is then neutralized with a 25% ammonia solution until it reaches a basic pH. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is recrystallized from petroleum ether, and activated carbon can be used for decolorization, to yield this compound as a solid.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start with: 5-Methoxy-2-(methylthio)pyrimidin-4-ol Reagent Add POCl₃ (Phosphorus Oxychloride) Start->Reagent Step 1 Reaction Heat to 80°C (Chlorination) Reagent->Reaction Step 2 Quench Quench with Ice Water Reaction->Quench Step 3 Neutralize Neutralize with NH₃ solution Quench->Neutralize Step 4 Filter Vacuum Filtration Neutralize->Filter Step 5 Purify Recrystallize from Petroleum Ether Filter->Purify Step 6 End Final Product: 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine Purify->End Yields

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Drug Discovery

While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its structural motifs are highly relevant to medicinal chemistry. The chloro-pyrimidine core is a versatile scaffold that can undergo further chemical transformations, most notably nucleophilic substitution and cross-coupling reactions.

A closely related analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to be a versatile building block that can undergo Suzuki-Miyaura coupling to create C-C bonds, as well as displacement of the chloride with amines or alcohols.[6] This suggests that this compound is an excellent candidate for building libraries of compounds for high-throughput screening. Pyrimidine derivatives are widely explored as kinase inhibitors, and this compound serves as an ideal starting point for the synthesis of potential inhibitors for targets like Lymphocyte-specific kinase (Lck).[8][9] The general importance of substituted pyrimidines in anticancer and antimicrobial research further underscores the potential of this particular building block.[2][10]

Safety and Handling

As a chlorinated organic compound and an irritant, this compound requires careful handling in a laboratory setting.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12]

  • Hazard Classification: Irritant.[5] Precautionary statements include 36/37/38 (Irritating to eyes, respiratory system and skin), and safety statements include 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and 36 (Wear suitable protective clothing).[5]

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11][14] For eye contact, rinse cautiously with water for several minutes.[11][13] If inhaled, move the person to fresh air.[11][13] Seek medical attention if irritation or other symptoms persist.[11][12]

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not readily found in common databases. Researchers synthesizing or using this compound are strongly advised to perform full analytical characterization to confirm its identity and purity. For reference, related structures such as 2-Chloro-4-methoxypyrimidine have been characterized, and their spectral data may provide a useful, albeit indirect, comparison.[15] The lack of readily available, verified spectra represents a data gap that researchers should be aware of and address through their own analytical work.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting point for the development of novel, biologically active compounds. While there is a need for more comprehensive public data on its spectroscopic properties, the established synthesis protocols and the known reactivity of similar pyrimidine scaffolds provide a solid foundation for its use in research. By adhering to proper safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

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  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

  • PubMed Central (PMC). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]

  • PubMed Central (PMC). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Available from: [Link]

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A Comprehensive Guide to the Safe Handling of Chlorinated Pyrimidine Compounds for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Chlorinated pyrimidines are foundational building blocks in modern drug discovery and development. Their unique electronic properties and versatile reactivity make them indispensable scaffolds for synthesizing a vast array of Active Pharmaceutical Ingredients (APIs). However, the very reactivity that makes these compounds valuable also imbues them with significant health and safety hazards. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for mitigating these risks. Moving beyond a simple checklist, we will explore the causality behind safety protocols, ensuring a culture of intrinsic safety in the laboratory.

Section 1: The Chemist's Imperative: Understanding the Hazard Profile

A cavalier approach to any reagent is a prelude to incident. For chlorinated pyrimidines, a thorough understanding of their hazard profile is not merely procedural—it is a scientific imperative. The risks are multifaceted, stemming from their reactivity, potential for thermal decomposition, and inherent toxicity.

Intrinsic Reactivity and Routes of Exposure

Chlorinated pyrimidines are electrophilic and can react with biological nucleophiles. The primary routes of occupational exposure are inhalation of dust or vapors, direct skin or eye contact, and accidental ingestion.[1] Many of these compounds are classified as irritants, and some are lachrymators, meaning they can induce tearing.[2]

Primary Hazards: Irritation and Corrosion

The most immediate and common hazards associated with chlorinated pyrimidines are severe irritation and potential corrosion upon contact.

  • Skin: Causes skin irritation, which can range from mild redness to chemical burns with prolonged contact.[2][3][4]

  • Eyes: Poses a serious risk of eye irritation.[3][4] Direct contact can lead to chemical conjunctivitis and potentially irreversible damage.[2]

  • Respiratory System: Inhalation of dust or vapors causes respiratory tract irritation.[2][3] In some cases, exposure can lead to delayed pulmonary edema, a serious condition where fluid accumulates in the lungs.[2]

Systemic Toxicity and Data Gaps

While immediate irritation is a primary concern, the potential for systemic toxicity cannot be overlooked. For many chlorinated pyrimidines, comprehensive toxicological data such as LD50/LC50 values are not available.[2] This data gap necessitates a highly cautious approach, treating these compounds as potentially toxic if swallowed, in contact with skin, or inhaled.[5][6] Chronic exposure, even at low levels, may pose long-term health risks, including potential damage to the liver and kidneys.[7]

Thermal Decomposition and Incompatibility Risks

When heated or in the event of a fire, chlorinated pyrimidines can decompose to release highly toxic and corrosive gases.[8] These decomposition products include hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and phosgene.[2][4][8]

Furthermore, these compounds are incompatible with certain chemical classes, and mixing can lead to vigorous or explosive reactions.

  • Incompatibilities: Strong oxidizing agents, strong acids.[2][4][9]

Table 1: Hazard Profile of Representative Chlorinated Pyrimidines
CompoundCAS NumberPrimary HazardsGHS Hazard Statements
2,4,6-Trichloropyrimidine3764-01-0Causes skin, eye, and respiratory irritation; Lachrymator.[2]H315, H319, H335
5-Chloropyrimidine17180-94-8Causes skin and serious eye irritation; May cause respiratory irritation.[3]H315, H319, H335
2-Chloropyrimidine1722-12-9Causes skin and serious eye irritation.[4]H315, H319
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1Toxic if swallowed.[5]H301

Section 2: The Hierarchy of Controls: From Facility to Individual

Effective safety management follows a "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. This approach systematically minimizes risk by implementing controls from the top of the hierarchy downwards.

cluster_0 Hierarchy of Controls for Chlorinated Pyrimidines Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are the most critical and reliable protection measure for handling chlorinated pyrimidines.

  • Chemical Fume Hood: All work involving these compounds, especially handling solids or preparing solutions, must be conducted in a certified chemical fume hood.[10][11] This is non-negotiable. The hood contains vapors and dust, preventing inhalation, which is a primary exposure route.

  • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed, within a 10-second travel distance from the work area.[2][5] Their functionality should be tested regularly.

Administrative Controls: Standard Operating Procedures (SOPs)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly define and label specific areas within the lab where chlorinated pyrimidines are stored and handled.[12]

  • SOPs: Develop detailed, substance-specific SOPs that cover every aspect of the workflow, from receipt of the chemical to the disposal of its waste.

  • Training: All personnel must be thoroughly trained on the specific hazards of the compounds and the SOPs for handling them before beginning any work.

Personal Protective Equipment (PPE): The Last Barrier

PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. It should never be considered the primary means of protection.

  • Causality of PPE Selection: The choice of PPE is dictated by the specific compound, the task being performed, and the potential for exposure. A multi-layered approach is mandatory to minimize risk.[10]

Table 2: Recommended PPE for Handling Chlorinated Pyrimidines
PPE ComponentSpecificationRationale & Key Considerations
Eye & Face Chemical safety goggles meeting ANSI Z87.1 standards.[13] A full-face shield worn over goggles for splash hazards.[10][14]Protects eyes from splashes and airborne dust. Standard safety glasses are insufficient.
Hand Double-gloving with powder-free nitrile gloves is a recommended minimum.[15]Provides a robust barrier against dermal absorption.[15] Crucially, nitrile has limited resistance to some chlorinated solvents. For prolonged work or when using solvents, consult a glove manufacturer's compatibility chart to select the appropriate material (e.g., neoprene, butyl rubber).[13][16] Always inspect gloves for degradation before use and change them frequently.[10]
Body A chemical-resistant, flame-retardant lab coat, fully buttoned, with long sleeves and tight-fitting cuffs.[10][15]Protects the body and personal clothing from contamination. Avoid polyester or acrylic clothing underneath, which can melt to the skin.[13]
Respiratory Not typically required if all work is performed within a certified chemical fume hood.[10]If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[5][10] Use of a respirator requires prior medical clearance and fit-testing.[12]
Footwear Closed-toe, closed-heel, non-perforated shoes made of a durable material.[13][17]Protects feet from spills and dropped items.

Section 3: Protocol in Practice: A Self-Validating Workflow

This section details a standard protocol for weighing and dissolving a solid chlorinated pyrimidine. Each step is accompanied by its scientific rationale, creating a self-validating system where the "why" reinforces the "how."

cluster_0 Workflow: Weighing & Dissolving a Chlorinated Pyrimidine A 1. Preparation - Verify fume hood certification - Don full PPE - Assemble all equipment B 2. Weighing - Place balance in fume hood - Tare receiving flask - Add compound directly to flask A->B C 3. Transfer & Dissolution - Add solvent via pipette - Gently swirl to dissolve - Cap flask immediately B->C D 4. Cleanup & Decontamination - Decontaminate spatula/surfaces - Wipe down balance C->D E 5. Waste Disposal - Segregate contaminated PPE - Dispose of waste in labeled  halogenated waste container D->E

Caption: A logical workflow minimizes exposure at each step.

Pre-Operation Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

  • Assemble Equipment: Gather all necessary glassware, spatulas, solvent, and waste containers and place them inside the fume hood to minimize reaching in and out.

  • Don Full PPE: Put on all PPE as specified in Table 2 before approaching the fume hood.

Step-by-Step Handling Protocol
  • Position Balance: If possible, place an analytical balance inside the fume hood. If not, weigh the compound in the hood and transport it in a sealed container to the balance.

  • Tare Final Vessel: Place the flask or vessel that the reaction will be performed in directly onto the balance and tare it.

    • Causality: This "weighing-in-place" technique eliminates the need for weighing paper. Transferring powder from paper is a primary source of dust generation and potential inhalation exposure.

  • Add Compound: Using a clean spatula, carefully add the chlorinated pyrimidine directly into the tared flask until the desired mass is reached.[1]

  • Add Solvent: While the flask is still in the fume hood, add the desired solvent slowly using a pipette or graduated cylinder, allowing the solvent to wash down any powder clinging to the sides of the vessel.

  • Cap and Seal: Immediately cap the flask to prevent the escape of vapors.[3]

Post-Operation Decontamination and Waste Segregation
  • Decontaminate Tools: Clean the spatula and any other contaminated reusable equipment with an appropriate solvent inside the fume hood.

  • Wipe Surfaces: Wipe down the balance and the work surface inside the fume hood with a solvent-dampened towel.

  • Waste Disposal: All contaminated disposable items (e.g., gloves, wipes) must be collected as hazardous waste.[10] Place these materials in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[18]

  • Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands and arms thoroughly with soap and water after handling is complete.[1][2]

Section 4: Contingency and Emergency Response

Preparedness is paramount. Despite the best controls, accidents can happen. A clear, rehearsed emergency plan is critical.

Spill Management Protocol
  • Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.[15]

  • Assess and Secure: If the spill is large or outside a fume hood, evacuate the entire lab and contact the institution's Environmental Health & Safety (EHS) department.[12]

  • Cleanup (Small Spills in Hood): For small spills contained within a fume hood, trained personnel may proceed with cleanup.

    • Ensure appropriate PPE is worn, including respiratory protection if necessary.[15]

    • Cover the spill with an inert absorbent material like vermiculite or sand.[6]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[19]

    • Decontaminate the area with an appropriate solvent and wipe clean.

    • Do not allow the chemical to enter drains or waterways.[6][19]

Personnel Exposure Response

Follow the "Remove, Remove, Remove" principle: remove the person from the exposure area, remove contaminated clothing, and remove the chemical from the skin.[20]

Table 3: Emergency First-Aid for Exposure
Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[4][12] Remove all contaminated clothing while flushing.Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][12][19]Seek immediate medical attention.[2]
Inhalation Move the victim to fresh air immediately.[3][19] If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration.[19]Seek immediate medical attention.[12][19]
Ingestion Do NOT induce vomiting.[5][19] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[19][21]Seek immediate medical attention.[5][19]

Section 5: Lifecycle Management: Storage and Disposal

Safe handling extends beyond the benchtop to the entire lifecycle of the chemical.

Prudent Storage Practices
  • Containers: Store in original, tightly closed, and properly labeled containers.[2][10]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][10]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[4][18] Use secondary containment (e.g., trays) to contain potential leaks.[8]

Hazardous Waste Management
  • Classification: All chlorinated pyrimidine waste, including contaminated labware and PPE, must be treated as hazardous waste.[6][18]

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated streams.[18] Mixing can complicate the disposal process and increase costs.

  • Collection: Use designated, leak-proof, and clearly labeled hazardous waste containers.[12][18] The label should include "Hazardous Waste," the full chemical name, and associated hazards.[18]

  • Disposal: The primary disposal route is high-temperature incineration by a licensed hazardous waste disposal facility.[18] Never dispose of this waste down the drain or in regular trash.[6] Follow all institutional, local, and federal regulations for waste pickup and disposal.[5][18]

Conclusion

Chlorinated pyrimidines are powerful tools in the arsenal of the medicinal chemist. By embracing a safety-first mindset grounded in a deep understanding of the hazards and the rationale behind control measures, researchers can harness the synthetic utility of these compounds while ensuring the protection of themselves, their colleagues, and the environment. Safety is not an impediment to research; it is the foundation upon which successful and sustainable innovation is built.

References

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  • ECHEMI. (n.d.). 5-Chloropyrimidine SDS, 17180-94-8 Safety Data Sheets.
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An In-depth Technical Guide to the Identification of Impurities in 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring the safety, efficacy, and quality of drug products. This technical guide provides a comprehensive framework for the identification of potential impurities in 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutically active compounds. We will delve into the likely process-related impurities stemming from its synthesis, as well as potential degradation products that may arise under stress conditions. A multi-faceted analytical strategy is presented, leveraging High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors, alongside Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, an impurity is defined as any component of a drug substance that is not the chemical entity defined as the active ingredient.[1] The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines, most notably ICH Q3A(R2), which mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4]

This compound (Figure 1) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry.[5] Its purity is of utmost importance for the successful synthesis of downstream targets and for preventing the introduction of potentially harmful substances into the final pharmaceutical product. This guide will provide a systematic approach to identifying and characterizing impurities in this specific API.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.[5]

Understanding the Origin of Impurities: A Tale of Synthesis and Stability

Impurities can be broadly categorized into process-related impurities (originating from the manufacturing process) and degradation products (resulting from the decomposition of the API over time). A thorough understanding of the synthetic route and the inherent stability of the molecule is the first step in predicting the impurity profile.

Process-Related Impurities: Echoes of the Synthesis

A common synthetic route to this compound involves the chlorination of 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] Based on this, we can anticipate several potential process-related impurities.

  • Unreacted Starting Materials and Intermediates: The most straightforward impurities are the starting materials themselves. In this case, residual 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol (Impurity A) could be present if the chlorination reaction does not go to completion.

  • By-products from Side Reactions: The use of a reactive agent like POCl₃ can lead to side reactions.[6][7] For instance, over-chlorination could potentially occur, or reactions with other functional groups, though less likely in this specific molecule under controlled conditions. Incomplete reaction or side reactions during the formation of the starting material can also introduce impurities that carry through the synthesis.

  • Reagents, Ligands, and Catalysts: While POCl₃ is a volatile reagent that is typically removed during workup, residual phosphorus-containing by-products may persist if the purification is not adequate.[8]

The following Graphviz diagram illustrates the synthetic pathway and the potential points of impurity introduction.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Process-Related Impurities Start 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol Product 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine Start->Product Chlorination Reagent POCl3 Reagent->Product Impurity_B Impurity B: Reagent-derived by-products (e.g., phosphorus species) Reagent->Impurity_B Residual Reagent Impurity_A Impurity A: Unreacted Starting Material (5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol) Product->Impurity_A Incomplete Reaction

Caption: Synthetic pathway and potential process-related impurities.

Degradation Products: The Test of Time and Stress

Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products that may form under various environmental stresses.[3][4] These studies help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the drug molecule. The typical stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

  • Hydrolytic Degradation: The chloro group at the 4-position is susceptible to hydrolysis, which would lead back to the starting material, 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol (Impurity A) . Under harsh acidic or basic conditions, cleavage of the methoxy or methylsulfanyl ether linkages could also occur, though this is generally less facile than hydrolysis of the chloro group.

  • Oxidative Degradation: The sulfur atom in the methylsulfanyl group is prone to oxidation, which could lead to the formation of the corresponding sulfoxide (Impurity C) and sulfone (Impurity D) derivatives.

  • Photolytic Degradation: Pyrimidine rings can be susceptible to photochemical reactions, which may lead to complex degradation pathways and the formation of various photoproducts.[9]

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above and may also induce other decomposition pathways.

A Strategic Analytical Workflow for Impurity Identification

A robust analytical strategy for impurity identification involves a multi-step process, starting with detection and separation, followed by structural elucidation and, finally, quantification.

The following diagram outlines a logical workflow for the identification and characterization of impurities in this compound.

Analytical_Workflow Start API Sample (this compound) HPLC_UV Step 1: HPLC-UV Analysis (Detection & Quantification of Known Impurities) Start->HPLC_UV Peak_Purity Peak Purity Assessment (Diode Array Detector) HPLC_UV->Peak_Purity Quantification Step 4: Quantification of Newly Identified Impurities HPLC_UV->Quantification Known Impurity Quantified LC_MS Step 2: LC-MS/MS Analysis (Molecular Weight & Fragmentation of Unknowns) Peak_Purity->LC_MS Unknown Peak Detected NMR Step 3: NMR Spectroscopy (Definitive Structure Elucidation) LC_MS->NMR Isolate Impurity or Synthesize Standard NMR->Quantification

Caption: A comprehensive analytical workflow for impurity identification.

Detailed Experimental Protocols

The following protocols are designed to be a starting point and may require optimization based on the specific instrumentation and impurity profile observed.

Protocol 1: HPLC-UV-MS for Detection, Quantification, and Preliminary Identification

This method is designed to separate the API from its potential impurities and provide initial structural information from the mass spectrometer.

Instrumentation:

  • HPLC system with a UV/Vis Diode Array Detector (DAD) and a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm and 280 nm (or scan from 200-400 nm with DAD)

Mass Spectrometry Conditions (ESI+):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50-500 m/z
MS/MS Collision-induced dissociation (CID) on precursor ions

Rationale for Choices:

  • A C18 column is a versatile choice for separating compounds of moderate polarity like the target molecule and its likely impurities.[10]

  • A formic acid modifier in the mobile phase aids in the ionization of the analytes for MS detection.

  • Gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • High-resolution mass spectrometry is crucial for determining the elemental composition of unknown impurities, which is a key step in their identification.[11]

Protocol 2: NMR Spectroscopy for Unambiguous Structural Elucidation

For any unknown impurity that cannot be definitively identified by MS, isolation followed by NMR spectroscopy is the gold standard for structural elucidation.[12]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Isolate the impurity of interest using preparative HPLC.

  • Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Experiments:

ExperimentPurpose
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Provides information on the number and chemical environment of carbons.
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).[10]
HSQC Correlates protons directly attached to carbons.[10]
HMBC Correlates protons to carbons over longer ranges (typically 2-3 bonds).[13]
NOESY Correlates protons that are close in space, providing information on stereochemistry.

Rationale for Choices:

  • A combination of 1D and 2D NMR experiments is necessary to piece together the complete chemical structure of an unknown compound.[14]

  • COSY helps to identify spin systems (e.g., coupled protons on a ring).

  • HSQC links protons to their directly attached carbons.

  • HMBC is particularly powerful for connecting different fragments of a molecule by showing correlations between protons and carbons that are separated by two or three bonds.

Data Interpretation and Structural Elucidation: A Case Study Approach

Let's consider a hypothetical unknown impurity detected by HPLC-UV-MS.

Step 1: HPLC-UV-MS Analysis

  • An unknown peak is observed at a retention time different from the main peak.

  • The UV spectrum of the unknown peak is similar to the API, suggesting a related structure.

  • The high-resolution mass spectrum shows a protonated molecule [M+H]⁺ at m/z 207.0308. This corresponds to an elemental composition of C₆H₈N₂O₂SCl. Compared to the API (C₆H₇ClN₂OS), this suggests the addition of an oxygen atom.

  • MS/MS fragmentation of the m/z 207.0308 precursor ion shows a loss of 16 Da, which is characteristic of a sulfoxide.

Step 2: Proposing a Structure Based on the MS data and knowledge of potential degradation pathways, the impurity is likely the sulfoxide derivative (Impurity C) .

Step 3: NMR Confirmation The isolated impurity is subjected to NMR analysis.

  • ¹H NMR would show a downfield shift of the methylsulfanyl protons compared to the parent compound.

  • ¹³C NMR would also show a shift in the carbon of the methyl group attached to the sulfur.

  • HMBC correlations would confirm the connectivity of the oxidized methylsulfanyl group to the pyrimidine ring.

The following table summarizes the predicted analytical data for the API and its potential impurities.

CompoundImpurity IDSourcePredicted [M+H]⁺ (m/z)Key Analytical Features
This compoundAPI-191.0017-
5-methoxy-2-(methylsulfanyl)pyrimidin-4-olAProcess/Degradation173.0485Absence of chlorine isotope pattern in MS.
4-Chloro-5-methoxy-2-(methylsulfinyl)pyrimidineCDegradation207.0017Addition of 16 Da to the API mass.
4-Chloro-5-methoxy-2-(methylsulfonyl)pyrimidineDDegradation222.9966Addition of 32 Da to the API mass.

Quantification of Impurities

Once identified, impurities must be quantified to ensure they are below the limits specified by regulatory guidelines.[15] For known impurities with available reference standards, quantification is typically performed using HPLC-UV with an external standard calibration curve.[1] For unknown impurities where a reference standard is not available, their concentration can be estimated relative to the API, assuming a similar response factor. However, it is best practice to synthesize or isolate the impurity to establish a proper reference standard for accurate quantification.

Conclusion

The identification of impurities in this compound is a systematic process that requires a deep understanding of its synthesis and chemical stability. By anticipating potential process-related and degradation impurities, a targeted analytical strategy can be developed. The synergistic use of HPLC-UV-MS for rapid screening and preliminary identification, combined with the definitive structural elucidation power of NMR spectroscopy, provides a robust and reliable workflow. This comprehensive approach ensures the quality and safety of the API, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies.

References

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Retrieved from [Link]

  • PubMed. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PubMed. (2011). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Retrieved from [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pattern of compound 4 LC-MS/MS spectra analysis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphoryl chloride (Phosphorus oxychloride). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • PubMed. (2015). Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons | Request PDF. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

  • PubMed. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Retrieved from [Link]

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  • Journal of the Serbian Chemical Society. (n.d.). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Retrieved from [Link]

  • PubMed. (2009). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The synthesis commences with the construction of the pyrimidine core to form the key precursor, 5-methoxy-2-(methylthio)pyrimidin-4-ol, followed by a high-yield chlorination to afford the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also expert insights into the rationale behind procedural choices, safety considerations, and expected outcomes.

Introduction: The Significance of the Pyrimidine Scaffold

Substituted pyrimidines are a cornerstone of modern pharmacology, present in numerous approved drugs, from anticancer agents to antivirals. The specific functionalization of the pyrimidine ring dictates its biological activity. This compound serves as a versatile building block, where the chloro group at the 4-position acts as an excellent leaving group for nucleophilic substitution, enabling the introduction of various amine, alcohol, or thiol moieties to build molecular diversity. The methoxy and methylsulfanyl groups at the 5- and 2-positions, respectively, modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

Chemical Profile and Safety

A summary of the key physical and chemical properties of the final product is presented below.

PropertyValueReference
IUPAC Name 4-chloro-5-methoxy-2-methylsulfanylpyrimidine[1]
CAS Number 87026-45-7[1][2]
Molecular Formula C₆H₇ClN₂OS[1]
Molecular Weight 190.65 g/mol [1]
Appearance Light yellow to brown solid[3]
Melting Point 73-77 °C[3]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[3]

Safety Overview: The target compound is classified as an irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, are mandatory. All operations, particularly those involving phosphorus oxychloride (POCl₃), should be performed in a well-ventilated fume hood.

  • Hazard Statements : Irritating to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Precautionary Statements : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing (P261, P280, P305+P351+P338).[3]

Overall Synthetic Strategy

The synthesis is a robust two-part process. The first part involves the construction of the pyrimidine ring system from acyclic precursors to yield 5-methoxy-2-(methylthio)pyrimidin-4-ol. The second part is a direct chlorination of the hydroxyl group at the 4-position to yield the final product.

Overall_Synthesis Acyclic Acyclic Precursors (Ethyl Formate, Methyl 2-methoxyacetate, S-methylisothiourea) Precursor 5-methoxy-2-(methylthio)pyrimidin-4-ol Acyclic->Precursor Part 1: Ring Formation Product 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine Precursor->Product Part 2: Chlorination (POCl₃)

Caption: High-level overview of the two-part synthetic pathway.

Part 1: Synthesis of Precursor, 5-methoxy-2-(methylthio)pyrimidin-4-ol

This initial phase constructs the core heterocyclic structure. It begins with a Claisen-type condensation, followed by a cyclization reaction with S-methylisothiourea.

Scientific Rationale & Mechanism

The synthesis starts with a base-catalyzed condensation between an ester (ethyl formate) and a compound with an active methylene group (methyl 2-methoxyacetate). Sodium metal is used to generate the sodium ethoxide base in situ, which deprotonates the α-carbon of methyl 2-methoxyacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent cyclization with S-methylisothiourea, a common building block for sulfur-substituted pyrimidines, proceeds in the presence of a base (KOH) to form the pyrimidin-4-ol ring system.

Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Step 1.A: Condensation

  • To a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, add ethyl formate (6 mL, 0.062 mol) and diethyl ether (30 mL).

  • Carefully add metallic sodium (1.4 g, 0.062 mol) in small portions to the stirred solution.

  • Slowly add methyl 2-methoxyacetate (6.5 g, 0.062 mol) dropwise, maintaining the temperature of the ice-water bath.

  • After the addition is complete, remove the ice bath and stir the reaction mixture for 4 hours at room temperature.

  • Upon completion, carefully quench the reaction by adding ice water (25 mL). Transfer the mixture to a separatory funnel and separate the aqueous phase, which contains the sodium salt of the condensation product.

Step 1.B: Cyclization and Isolation

  • To the separated aqueous phase from the previous step, add S-methylisothiourea (5.6 g, 0.062 mol) and potassium hydroxide (KOH) (2.2 g, 0.062 mol).

  • Heat the reaction mixture to 65 °C for 1 hour.

  • Cool the mixture to room temperature and neutralize carefully with 37% hydrochloric acid (HCl). A precipitate will form.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the solid from 95% ethanol to yield 5-methoxy-2-(methylthio)pyrimidin-4-ol as white, needle-like crystals. (Expected yield: ~4.3 g, 40.1%).[3]

Workflow Diagram

Protocol_1_Workflow cluster_A Step 1.A: Condensation cluster_B Step 1.B: Cyclization A1 Charge Reactor with Ethyl Formate & Ether A2 Add Sodium Metal (Ice-water bath) A1->A2 A3 Add Methyl 2-methoxyacetate (Dropwise) A2->A3 A4 Stir 4h at RT A3->A4 A5 Quench with Ice Water & Separate Aqueous Layer A4->A5 B1 To Aqueous Layer, Add S-methylisothiourea & KOH A5->B1 Transfer Aqueous Phase B2 Heat to 65 °C for 1h B3 Cool & Neutralize with HCl B4 Filter Crude Product B5 Recrystallize from 95% Ethanol Isolated_Precursor Isolated Precursor: 5-methoxy-2-(methylthio)pyrimidin-4-ol B5->Isolated_Precursor Yields

Caption: Workflow for the synthesis of the pyrimidin-4-ol precursor.

Part 2: Synthesis of this compound

This second part is a classic chlorination reaction that converts the hydrophilic hydroxyl group into a reactive chloro group, a key transformation for subsequent functionalization.

Scientific Rationale & Mechanism

Hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidone forms. The conversion to a chloropyrimidine is effectively a dehydration and chlorination reaction. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this transformation. The mechanism involves the initial phosphorylation of the pyrimidinol oxygen, converting the hydroxyl group into a good leaving group. A chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloropyrimidine product. Heating is required to drive the reaction to completion.

Experimental Protocol

This protocol is a robust and high-yielding procedure adapted from the literature.[3][4]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
5-methoxy-2-(methylthio)pyrimidin-4-ol172.211.7 g0.011.0
Phosphorus Oxychloride (POCl₃)153.334.6 g0.033.0
  • Place phosphorus oxychloride (POCl₃) (4.6 g, 0.03 mol) into a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the flask in an ice-water bath.

  • Slowly and carefully add the precursor, 5-methoxy-2-(methylthio)pyrimidin-4-ol (1.7 g, 0.01 mol), in small portions to the cooled POCl₃. (CAUTION: The reaction can be exothermic) .

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 1 hour. Monitor the reaction progress by TLC if desired.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up: Carefully and slowly pour the cooled reaction mixture onto crushed ice. Then, neutralize the acidic solution with 25% aqueous ammonia. This must be done cautiously in a fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas. A solid will precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from petroleum ether, using activated carbon for decolorization if necessary, to obtain this compound as a light yellow solid. (Expected yield: ~1.8 g, 95.2%).[3]

Workflow Diagram

Protocol_2_Workflow Start Charge Reactor with POCl₃ (Ice-water bath) Add Slowly Add Precursor (5-methoxy-2-(methylthio)pyrimidin-4-ol) Start->Add Heat Heat Reaction to 80 °C for 1 hour Add->Heat Cool Cool to Room Temp. Heat->Cool Quench Quench with Ice & Neutralize with 25% Ammonia Cool->Quench Filter Filter Precipitated Solid Quench->Filter Recrystallize Recrystallize from Petroleum Ether Filter->Recrystallize Final Final Product: 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine Recrystallize->Final

Caption: Workflow for the chlorination of the precursor to the final product.

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity: Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried before use. The reaction should be protected from atmospheric moisture, for example, with a drying tube.

  • Controlling the Exotherm: The initial addition of the hydroxypyrimidine to POCl₃ and the final quenching of the reaction mixture are both highly exothermic. Proceed slowly and with efficient cooling to maintain control.

  • Neutralization: When neutralizing with ammonia, add the base slowly and monitor the pH. Over-basification should be avoided. The precipitation of the product is typically complete around a neutral pH.

  • Purification: If the final product has a persistent color after recrystallization, a second recrystallization with a small amount of activated carbon can improve purity and color.[3] However, excessive use of activated carbon may reduce the overall yield.

  • Alternative Chlorination: While POCl₃ is standard, other chlorinating agents like thionyl chloride (SOCl₂) could potentially be used, though reaction conditions would need to be re-optimized.[5]

References

  • Synthesis and tumorinhibitory properties of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. - SciSpace. [Link]

  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol | Asian Journal of Chemistry. [Link]

  • This compound | C6H7ClN2OS | CID 243511 - PubChem. [Link]

  • This compound | 87026-45-7 - BuyersGuideChem. [Link]

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Application Note & Protocol: Nucleophilic Aromatic Substitution Reactions with 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting nucleophilic aromatic substitution (SNAr) reactions with 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. This guide offers in-depth mechanistic insights, field-proven experimental protocols, and data presentation to enable the successful synthesis of diverse pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif and a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions and its synthetic tractability have established it as a privileged structure in drug discovery.[1][3] Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] this compound, in particular, serves as a key intermediate. The chloro substituent at the 4-position is highly activated towards SNAr, providing a reliable and efficient route for introducing a wide range of nucleophiles.

Mechanistic Insights: The SNAr Pathway

The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms susceptible to nucleophilic attack. Generally, the C4 and C6 positions are more reactive than the C2 position in nucleophilic substitutions on pyrimidines.

The reaction is initiated by the attack of a nucleophile (Nu-H) on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] This step is typically the rate-determining step. The subsequent rapid expulsion of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the final substituted product. While this two-step mechanism is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism.[6]

Diagram 1: SNAr Mechanism

Caption: Generalized SNAr mechanism on the pyrimidine core.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with common classes of nucleophiles.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when necessary, particularly when working with moisture-sensitive nucleophiles or bases.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions, especially at elevated temperatures.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of complete consumption of the starting material.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the general procedure for the reaction of this compound with a variety of primary and secondary amines.

Diagram 2: Workflow for Amination Protocol

Amination_Workflow A Combine Reactants: This compound, amine, and solvent in a reaction vessel. B Add Base: e.g., DIPEA or K2CO3 A->B C Heat Reaction: Heat to the designated temperature (e.g., 80-120 °C). B->C D Monitor Progress: Use TLC or LC-MS. C->D E Workup: Perform aqueous workup upon completion. D->E F Extraction: Extract the product with an organic solvent. E->F G Purification: Purify by column chromatography. F->G

Caption: Step-by-step workflow for the amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in the chosen solvent, add the amine followed by the base.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted pyrimidine.

Table 1: Representative Examples of Amination Reactions

Amine NucleophileBaseSolventTemp (°C)Time (h)
AnilineK2CO3DMF10012
MorpholineDIPEADioxane908
BenzylamineK2CO3DMSO11016
Protocol 2: Thiolation with Thiols

This protocol outlines the procedure for the substitution of the chloro group with various thiols. Thiols are excellent nucleophiles for SNAr reactions.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 - 1.2 equiv)

  • Sodium hydride (NaH) or Cesium Carbonate (Cs2CO3) (1.2 - 1.5 equiv)

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the thiol in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired thioether.

Table 2: Representative Examples of Thiolation Reactions

Thiol NucleophileBaseSolventTemp (°C)Time (h)
ThiophenolNaHDMFRT4
Benzyl mercaptanCs2CO3DMF506
EthanethiolNaHTHFRT3

Trustworthiness: A Self-Validating System

The protocols described herein are designed for robustness and reproducibility. The progress of each reaction is monitored by reliable analytical techniques, ensuring the reaction proceeds to completion. Purification by column chromatography, coupled with characterization by standard spectroscopic methods (1H NMR, 13C NMR, and Mass Spectrometry), provides a self-validating system to confirm the identity and purity of the synthesized compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyrimidines via SNAr reactions. The protocols and insights provided in this application note offer a solid foundation for researchers in drug discovery and medicinal chemistry to efficiently access diverse chemical matter based on the privileged pyrimidine scaffold.

References

  • BenchChem. (2025). The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
  • ChemicalBook. (n.d.). This compound.
  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

Sources

The Versatile Building Block: 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors. Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a privileged structure. Among the vast array of functionalized pyrimidines, 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine has emerged as a highly valuable and versatile building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potent and selective kinase inhibitors. We will delve into its chemical properties, reactivity, and provide detailed protocols for its incorporation into lead compounds targeting critical cancer-related signaling pathways.

Physicochemical Properties and Reactivity Profile

The utility of this compound as a synthetic intermediate is rooted in its distinct electronic and steric properties. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the chloro and methoxy substituents, creates a unique reactivity profile.

PropertyValueSource
Molecular Formula C6H7ClN2OS[1]
Molecular Weight 190.65 g/mol [1]
Appearance White solid
Melting Point 73-77 °C
IUPAC Name This compound[1]

The key to this molecule's versatility lies in the differential reactivity of its functional groups:

  • The C4-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyrimidine ring activates the chlorine atom, making it an excellent leaving group for reactions with amines, anilines, and other nucleophiles. This is a common and efficient strategy for introducing key pharmacophoric elements.

  • The C2-Methylsulfanyl Group: The methylsulfanyl (-SMe) group can be readily oxidized to a methylsulfinyl (-SOMe) or methylsulfonyl (-SO2Me) group. These oxidized derivatives are more potent leaving groups, enabling a second nucleophilic substitution at the C2 position. This sequential functionalization allows for the construction of complex, multi-substituted pyrimidine cores.

  • The C5-Methoxy Group: The methoxy group at the C5 position plays a crucial role in modulating the electronic properties of the pyrimidine ring and can also provide important steric and electronic interactions within the kinase active site of the final inhibitor.

Synthetic Strategies for Kinase Inhibitor Scaffolds

The strategic derivatization of this compound allows for the synthesis of a diverse library of kinase inhibitors. The most common and effective synthetic transformations are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 2,4-disubstituted pyrimidine-based kinase inhibitor starting from this compound.

G start 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine step1 Suzuki or Buchwald-Hartwig Coupling (at C4 position) start->step1 intermediate1 4-Aryl/Heteroaryl/Amino-5-methoxy- 2-(methylsulfanyl)pyrimidine step1->intermediate1 step2 Oxidation of Sulfide to Sulfone (e.g., with m-CPBA) intermediate1->step2 intermediate2 4-Aryl/Heteroaryl/Amino-5-methoxy- 2-(methylsulfonyl)pyrimidine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (at C2 position) intermediate2->step3 final_product 2,4-Disubstituted-5-methoxypyrimidine (Kinase Inhibitor Core) step3->final_product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols are representative examples of key synthetic transformations. Researchers should optimize these conditions based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid to the C4 position of the pyrimidine ring.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)

  • Triphenylphosphine (PPh3) (0.1 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and Na2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-methoxy-2-(methylsulfanyl)pyrimidine.

Protocol 2: Buchwald-Hartwig Amination at the C4 Position

This protocol outlines a general method for the palladium-catalyzed amination of the C4 position with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and NaOtBu to a dry Schlenk flask.

  • Add anhydrous, degassed toluene, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-amino-5-methoxy-2-(methylsulfanyl)pyrimidine.

Application in Kinase Inhibitor Design: A Case Study on Aurora Kinase Inhibitors

Derivatives of this compound have shown significant promise as scaffolds for inhibitors of various kinase families, including Aurora kinases, which are key regulators of cell division and are frequently overexpressed in human cancers.[2]

The Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that play critical roles in mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Their dysregulation can lead to genomic instability and tumorigenesis.

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment Spindle Assembly Checkpoint AuroraB->Cytokinesis Cleavage Furrow Formation Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Simplified Aurora kinase signaling pathway in mitosis.

Structure-Activity Relationship (SAR) Insights

The 2,4-disubstituted 5-methoxypyrimidine core allows for systematic exploration of the structure-activity relationship (SAR).

  • C4-Substituent: This position is crucial for establishing interactions with the hinge region of the kinase. Typically, anilines or other nitrogen-containing heterocycles are introduced here to form key hydrogen bonds.

  • C2-Substituent: The group at this position often extends into the solvent-exposed region of the ATP-binding pocket. Modifications here can be used to fine-tune potency, selectivity, and pharmacokinetic properties such as solubility and cell permeability.

  • C5-Methoxy Group: This group can contribute to binding affinity through hydrophobic interactions and can also influence the overall conformation of the inhibitor.

By systematically varying the substituents at these positions, researchers can optimize the inhibitory activity against specific kinases and develop compounds with desirable drug-like properties.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of complex and highly functionalized pyrimidine scaffolds. The detailed protocols and strategic insights provided in this application note are intended to empower researchers in their efforts to design and synthesize the next generation of targeted cancer therapeutics.

References

  • PubChem. This compound. Available at: [Link].

  • BuyersGuideChem. This compound. Available at: [Link].

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. Available at: [Link].

  • Bavetsias, V., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 805–812. Available at: [Link].

  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link].

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link].

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link].

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link].

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Amine displacement of chloride in 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Amine Displacement of Chloride in 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Introduction: Strategic Importance in Medicinal Chemistry

The displacement of a chloro group by an amine on a pyrimidine scaffold, specifically in molecules such as this compound, represents a cornerstone reaction in the synthesis of biologically active compounds. This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for introducing molecular diversity, enabling the creation of extensive libraries of compounds for drug discovery programs. The pyrimidine core is a privileged scaffold, found in numerous FDA-approved drugs, and the ability to functionalize it at the C4 position with various amines allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This document provides a detailed protocol and the underlying chemical principles for the successful execution of this critical transformation.

Reaction Mechanism: Understanding the SNAr Pathway

The reaction proceeds via a nucleophilic aromatic substitution mechanism, which is characteristic of electron-deficient aromatic systems like pyrimidines. The electron-withdrawing nature of the two ring nitrogens, combined with the methoxy and methylsulfanyl groups, sufficiently activates the C4 position for nucleophilic attack.

The mechanism can be broken down into two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine, acting as the nucleophile, attacks the electron-deficient C4 carbon, which bears the leaving group (chloride). This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and the electron-withdrawing groups. The formation of this complex is typically the rate-determining step.

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. The stability of the leaving group is a crucial factor; chloride is an excellent leaving group due to its ability to stabilize the negative charge.

SNAr_Mechanism Reactants This compound + R-NH2 (Amine) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 4-(Alkyl/Aryl)amino-5-methoxy-2-(methylsulfanyl)pyrimidine + HCl Meisenheimer->Product Expulsion of Cl-

Caption: The SNAr mechanism for amine displacement of chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the amine displacement reaction. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific amine substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥97%Sigma-AldrichStore in a cool, dry place.
Amine (substrate-specific)≥98%VariousEnsure purity and dryness.
Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichUsed as a non-nucleophilic base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent to prevent side reactions.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor workup.
Brine (saturated aqueous NaCl)ACS GradeFisher ScientificFor workup.
Anhydrous magnesium sulfate (MgSO₄)ACS GradeFisher ScientificFor drying the organic layer.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Reaction Setup and Procedure

Experimental_Workflow A 1. Reagent Preparation (Dissolve pyrimidine in DMF) B 2. Addition of Amine and Base (Amine followed by DIPEA) A->B C 3. Reaction (Heat to 80-100 °C) B->C D 4. Monitoring (TLC or LC-MS) C->D E 5. Workup (Quench, extract, wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for the synthesis.

  • Reaction Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Addition of Amine and Base: Add the desired amine (1.1-1.5 eq) to the reaction mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the amine. Less nucleophilic amines may require higher temperatures or longer reaction times.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. A typical reaction time is 4-12 hours.

Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Reaction - Insufficiently reactive amine- Inadequate temperature- Protonated amine- Increase the reaction temperature.- Consider using a more polar aprotic solvent like DMSO.- Ensure a sufficient excess of base is used.
Side Product Formation - Reaction with solvent (DMF)- Dimerization of starting material- Use a lower reaction temperature if possible.- Consider an alternative solvent such as dioxane or N-methyl-2-pyrrolidone (NMP).
Difficult Purification - Product co-elutes with impurities- Product is highly polar- Optimize the eluent system for column chromatography.- Consider reverse-phase chromatography for highly polar compounds.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The amine displacement of chloride in this compound is a robust and versatile reaction for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent monitoring are key to achieving high yields and purity. The guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Gilday, J. P., et al. (2014). Discovery of a Potent and Orally Bioavailable Series of Pyrimidine-Based Inhibitors of the Bromodomain and Extra-Terminal Domain (BET) Family. Journal of Medicinal Chemistry, 57(19), 7818–7827. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed. Springer.

Application Notes & Protocols: Selective Oxidation of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine to the Corresponding Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine to its sulfone analogue. Pyrimidine sulfones are crucial intermediates in medicinal chemistry, serving as versatile building blocks for the synthesis of bioactive molecules.[1][2][3][4][5][6] This guide details two robust protocols utilizing meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®, respectively. It offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety precautions, and analytical methods for reaction monitoring and product characterization. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrimidine Sulfones in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[4][5][6] The introduction of a sulfone group at the 2-position of the pyrimidine ring significantly enhances its utility as a synthetic intermediate. The strong electron-withdrawing nature of the sulfone moiety makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[7] This reactivity allows for the facile introduction of various functionalities, enabling the exploration of diverse chemical space in the quest for novel drug candidates.[3][7]

The oxidation of the readily available 2-(methylsulfanyl)pyrimidine to the corresponding sulfone is a key transformation in accessing these valuable intermediates.[8][9] This application note provides detailed and validated protocols for this oxidation, empowering researchers to efficiently synthesize pyrimidine sulfones for their drug discovery programs.

Reaction Mechanism: The Chemistry of Thioether Oxidation

The oxidation of a thioether to a sulfone proceeds through a stepwise mechanism involving the formation of a sulfoxide intermediate. The choice of oxidant and reaction conditions determines the final product.

  • Step 1: Oxidation to Sulfoxide: The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent (e.g., m-CPBA or Oxone®). This results in the formation of a sulfoxide.

  • Step 2: Oxidation to Sulfone: The sulfoxide can undergo further oxidation to the sulfone. The rate of this second oxidation step is influenced by the reactivity of the oxidant and the electronic properties of the sulfoxide.

Oxidizing Agents:

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and versatile oxidant for various functional groups, including the conversion of thioethers to sulfoxides and sulfones.[10][11][12] The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or chloroform.[13] Controlling the stoichiometry of m-CPBA is crucial for selective oxidation. Using approximately one equivalent of m-CPBA can favor the formation of the sulfoxide, while an excess (two or more equivalents) drives the reaction to the sulfone.[13]

  • Oxone®: A stable, non-toxic, and inexpensive solid oxidant, which is a triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄).[14] It is a versatile reagent for the oxidation of thioethers to sulfones.[15] Oxone® is typically used in a biphasic system with a solvent like ethyl acetate and water, often with a phase-transfer catalyst, or in a mixture of solvents like acetonitrile and water.[14]

Experimental Protocols

This section provides two detailed protocols for the oxidation of this compound.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is favored for its generally high yields and clean reaction profiles.

3.1.1. Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
This compound87026-45-7190.65Starting material, white solid.[16][17]
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)937-14-4172.57Oxidizing agent, white powder. Potent oxidant, handle with care.[11] Store refrigerated.[18][19][20]
Dichloromethane (DCM)75-09-284.93Anhydrous, reaction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Used for work-up to neutralize acidic byproducts.
Saturated aqueous sodium sulfite (Na₂SO₃)7757-83-7126.04Used for quenching excess oxidant.
Brine (Saturated aqueous NaCl)7647-14-558.44Used for washing the organic layer.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Drying agent.
Ethyl acetate141-78-688.11Recrystallization solvent.
Hexanes110-54-386.18Recrystallization solvent.

3.1.2. Step-by-Step Procedure

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Addition of m-CPBA: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[21] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy any excess peroxide.

    • Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-Chloro-5-methoxy-2-(methylsulfonyl)pyrimidine as a white solid.[22]

3.1.3. Expected Results

ParameterExpected Value
Yield85-95%
Purity>98% (by NMR)
Protocol 2: Oxidation using Oxone®

This protocol offers a more environmentally friendly and cost-effective alternative to m-CPBA.

3.2.1. Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
This compound87026-45-7190.65Starting material, white solid.[16][17]
Oxone® (Potassium peroxymonosulfate)70693-62-8614.76Oxidizing agent, white granular solid.
Acetonitrile (MeCN)75-05-841.05Reaction solvent.
Water (H₂O)7732-18-518.02Reaction solvent.
Sodium bicarbonate (NaHCO₃)144-55-884.01Base to maintain pH.
Ethyl acetate (EtOAc)141-78-688.11Extraction solvent.
Brine (Saturated aqueous NaCl)7647-14-558.44Used for washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Drying agent.

3.2.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a 3:2 mixture of acetonitrile and water (approximately 20 mL per gram of starting material).

  • Addition of Oxone®: Cool the mixture to 0 °C in an ice bath and add Oxone® (2.2 eq) portion-wise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.[22]

3.2.3. Expected Results

ParameterExpected Value
Yield80-90%
Purity>97% (by NMR)

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the oxidation of this compound to its sulfone.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Start 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine Oxidation Oxidation (m-CPBA or Oxone®) Start->Oxidation Dissolve in appropriate solvent Workup Quenching Extraction Drying Oxidation->Workup Reaction completion Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product 4-Chloro-5-methoxy-2- (methylsulfonyl)pyrimidine Purification->Product Pure Product

Caption: General workflow for the synthesis of the target sulfone.

Analytical Characterization

It is crucial to characterize the final product to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the sulfone. The characteristic downfield shift of the methyl protons and the pyrimidine ring protons upon oxidation is a key diagnostic feature.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values.

  • Chromatographic Purity: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient oxidant, low reaction temperature, or short reaction time.Add more oxidant, increase the reaction temperature, or prolong the reaction time. Ensure the quality of the oxidant is good.
Formation of sulfoxide byproductInsufficient amount of oxidant used.Increase the equivalents of the oxidant (m-CPBA or Oxone®) to 2.2-2.5 equivalents.
Difficult purificationPresence of impurities from starting material or side reactions.Ensure the starting material is pure. Optimize the work-up procedure to remove impurities. If recrystallization is ineffective, consider purification by flash column chromatography.[22]
Low yieldMechanical losses during work-up and purification, or incomplete reaction.Handle the product carefully during transfers. Ensure the reaction has gone to completion before work-up. Optimize the recrystallization solvent system to minimize product loss in the mother liquor.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][23][24]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[18][23]

  • m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive and flammable.[11] Avoid contact with combustible materials.[19][20] Store it in a refrigerator.[18][20]

  • Oxone® Handling: While generally safer than m-CPBA, Oxone® is still an oxidizing agent and should be handled with care. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • ResearchGate. Oxidation of thiols to sulphonic acids with Oxone ® /NaHCO 3 and KBrO 3. Available at: [Link]

  • National Institutes of Health. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Available at: [Link]

  • Wiley Online Library. Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. Available at: [Link]

  • National Institutes of Health. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Available at: [Link]

  • Boron Molecular. The Power of Pyrimidine Sulfonamides in Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. Available at: [Link]

  • University of California, Los Angeles. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]

  • Yashwantrao Chavan College of Science, Karad. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Available at: [Link]

  • PubMed. Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. Available at: [Link]

  • ResearchGate. Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Available at: [Link]

  • Royal Society of Chemistry. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available at: [Link]

  • Acros Organics. M-CPBA Technical Data Sheet. Available at: [Link]

  • Oxford Lab Fine Chem. (3-Chloroperbenzoic Acid) MSDS CAS. Available at: [Link]

  • Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. Available at: [Link]

  • National Institutes of Health. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Available at: [Link]

  • ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available at: [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

  • National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available at: [Link]

  • ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • Wikipedia. meta-Chloroperoxybenzoic acid. Available at: [Link]

  • Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Available at: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

  • Google Patents. Process for the formation and purification of aromatic sulfones.
  • National Institutes of Health. A reagent to access methyl sulfones. Available at: [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ACS Publications. Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the nucleobases of life to a multitude of approved therapeutic agents.[1] Its prevalence is a testament to its versatile chemical reactivity and its ability to engage with biological targets through a network of hydrogen bonds and other non-covalent interactions. The strategic functionalization of the pyrimidine ring is a key approach in drug discovery for fine-tuning the pharmacological profile of lead compounds.[2]

This guide focuses on a particularly valuable building block: 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine . This trifunctionalized scaffold offers medicinal chemists a powerful platform for generating diverse molecular libraries. The distinct reactivity of its three key functional groups—the C4-chloro, the C2-methylsulfanyl, and the C5-methoxy groups—allows for a modular and strategic approach to derivatization, enabling the exploration of structure-activity relationships (SAR) in a controlled and predictable manner.

The electron-deficient nature of the pyrimidine ring, further accentuated by the chloro substituent, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). The 2-(methylsulfanyl) group can be readily oxidized to the corresponding sulfoxide or sulfone, transforming it from a relatively inert substituent into a highly effective leaving group for subsequent nucleophilic substitutions. This multi-faceted reactivity profile makes this compound a privileged starting material for the synthesis of inhibitors for various enzyme families, particularly protein kinases, where the pyrimidine core can mimic the purine bases of ATP.[1]

This document provides a detailed overview of the key derivatization strategies for this scaffold, complete with field-proven insights and step-by-step protocols to empower researchers in their drug discovery endeavors.

Core Derivatization Strategies: A Multi-Pronged Approach

The derivatization of this compound can be systematically approached through three primary avenues:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: This is the most direct method for introducing a wide range of functionalities by displacing the chloro group.

  • Oxidation of the 2-(Methylsulfanyl) Group and Subsequent Derivatization: This two-step process unlocks a different reactivity profile, allowing for sequential or alternative substitutions.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds at the C4-position, significantly expanding the accessible chemical space.

The following sections will delve into the mechanistic underpinnings and practical execution of each of these strategies.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Mechanistic Rationale

The SNAr reaction at the C4 position of this compound is a facile and widely employed transformation. The electron-withdrawing nature of the two ring nitrogens delocalizes the electron density of the aromatic system, making the carbon atoms electrophilic. The chloro substituent at C4 further activates this position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent expulsion of the chloride leaving group restores the aromaticity of the pyrimidine ring.

The general workflow for this process is depicted below:

sn_ar_workflow start Start reagents Combine: - this compound - Nucleophile (e.g., Amine, Alcohol, Thiol) - Base (e.g., DIPEA, K2CO3) - Solvent (e.g., DMF, EtOH, 2-Propanol) start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography / Recrystallization) workup->purification product Characterized Product purification->product

A generalized workflow for SNAr reactions.
Protocol 1: General Procedure for Amination with Anilines

This protocol is adapted from established procedures for the amination of chloropyrimidines and is suitable for a wide range of substituted anilines.[4]

Materials:

  • This compound

  • Substituted Aniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Propanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Add a suitable solvent such as 2-propanol or DMF (approximately 0.1 M concentration of the pyrimidine).

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, dilute the mixture with ethyl acetate and wash with water and brine. If 2-propanol is used, the solvent can be removed under reduced pressure.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactant/Product ExampleConditionsYieldReference
4-Chloro-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrileMethylamine, Ethanol, RefluxGood[4]
4-Amino-6-aryl-2-hydrazino-pyrimidineHydrazine hydrate, Ethanol, RefluxGood[4]

Strategy 2: Oxidation of the 2-(Methylsulfanyl) Group and Subsequent Derivatization

Mechanistic Rationale

The 2-(methylsulfanyl) group can be selectively oxidized to the corresponding sulfoxide or, more commonly, the sulfone. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst.[5] The resulting 2-(methylsulfonyl) group is a much better leaving group than the 2-(methylsulfanyl) group due to the electron-withdrawing nature of the sulfonyl moiety, which stabilizes the negative charge on the departing group. This enhanced reactivity allows for a second nucleophilic substitution at the C2 position, often under milder conditions than the substitution at C4.

oxidation_workflow start 4-Chloro-5-methoxy- 2-(methylsulfanyl)pyrimidine oxidation Oxidation (e.g., m-CPBA or H2O2/catalyst) start->oxidation sulfone 4-Chloro-5-methoxy- 2-(methylsulfonyl)pyrimidine oxidation->sulfone snar_c2 S N Ar at C2 (with Nucleophile 1) sulfone->snar_c2 snar_c4 S N Ar at C4 (with Nucleophile 2) sulfone->snar_c4 snar_c2->snar_c4 Sequential Substitution product1 C2-Substituted Product snar_c2->product1 snar_c4->snar_c2 Sequential Substitution product2 C4-Substituted Product snar_c4->product2 product3 C2,C4-Disubstituted Product snar_c4->product3

Sources

Application Notes and Protocols for Reactions Involving 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive chloro group, an electron-donating methoxy group, and a potentially modifiable methylsulfanyl group, makes it an attractive scaffold for the synthesis of a diverse array of complex molecules. The pyrimidine core is a common motif in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1]

This guide provides a comprehensive overview of the experimental setups for key reactions involving this compound. The protocols detailed herein are designed to be robust and adaptable, empowering researchers to confidently utilize this valuable synthetic intermediate.

Chemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions for this compound.

PropertyValueSource
Molecular Formula C₆H₇ClN₂OS[2]
Molecular Weight 190.65 g/mol [2]
Appearance White to light yellow solid[1]
Melting Point 73-77 °C[3]
CAS Number 87026-45-7[2]

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Synthesis of this compound

The starting material can be synthesized from 5-methoxy-4-hydroxy-2-methylthiopyrimidine. The general procedure involves a chlorination reaction using a suitable agent like phosphorus oxychloride (POCl₃).[1]

Protocol: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxy-4-hydroxy-2-methylthiopyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the flask at 0 °C (ice bath).

  • Slowly warm the reaction mixture to 80 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.[1]

Key Reactions and Protocols

The reactivity of this compound is primarily governed by the C4-chloro substituent, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the chloro group at this position.[4]

Nucleophilic Aromatic Substitution (SNA_r)

The chloro group at the C4 position can be readily displaced by various nucleophiles such as amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups onto the pyrimidine scaffold. The general preference for nucleophilic attack at the C4 position over the C2 position in chloropyrimidines is a well-documented phenomenon, often attributed to the greater stabilization of the Meisenheimer intermediate.[4]

sn_ar_workflow start Start reagents Reactants: 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine + Nucleophile (Amine/Alcohol/Thiol) + Base start->reagents Combine reaction Reaction: Solvent (e.g., DMF, THF, EtOH) Temperature (RT to reflux) reagents->reaction Heat/Stir workup Aqueous Workup: Quenching Extraction reaction->workup Cool purification Purification: Column Chromatography or Recrystallization workup->purification product Product: 4-Substituted Pyrimidine purification->product

Caption: Generalized workflow for SNAr reactions.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or isopropanol) in a sealed tube or round-bottom flask, add the desired amine (1.1-1.5 eq).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 4-amino-5-methoxy-2-(methylsulfanyl)pyrimidine derivative.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the desired alcohol or phenol (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF.

  • Add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the 4-alkoxy/aryloxy-5-methoxy-2-(methylsulfanyl)pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and various aryl or vinyl boronic acids or esters.[5] This reaction is widely used in the synthesis of biaryl compounds.

suzuki_workflow start Start reagents Reactants: 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine + Boronic Acid/Ester + Pd Catalyst & Ligand + Base start->reagents Combine reaction Reaction: Solvent (e.g., Dioxane/H₂O) Inert Atmosphere Heat (80-110 °C) reagents->reaction Degas & Heat workup Aqueous Workup: Dilution Extraction reaction->workup Cool purification Purification: Column Chromatography workup->purification product Product: 4-Aryl/Vinyl Pyrimidine purification->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

  • In a Schlenk flask, combine this compound (1.0 eq), the aryl/vinyl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-aryl/vinyl-5-methoxy-2-(methylsulfanyl)pyrimidine.

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, providing an alternative to classical nucleophilic substitution for the synthesis of arylamines.[6][7] It is particularly useful for coupling with less nucleophilic amines.

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.04-0.10 eq), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-aryl/alkyl-5-methoxy-2-(methylsulfanyl)pyrimidin-4-amine.

The Sonogashira coupling allows for the formation of a C-C bond between the pyrimidine and a terminal alkyne, yielding valuable alkynylpyrimidine derivatives.[8] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) salt like copper(I) iodide (CuI) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF.

  • Add the terminal alkyne (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-alkynyl-5-methoxy-2-(methylsulfanyl)pyrimidine.

The Heck reaction facilitates the coupling of the chloropyrimidine with an alkene to form a substituted alkene, providing a route to vinylpyrimidines.[9][10]

  • In a pressure tube, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (0.05 eq), a phosphine ligand (e.g., triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, 0.10 eq), and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).

  • Add a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the 4-vinyl-5-methoxy-2-(methylsulfanyl)pyrimidine derivative.

Reaction Monitoring and Product Characterization

Reaction Monitoring: Progress of all reactions should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.

Product Characterization: The identity and purity of the final products should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyrimidines. The protocols outlined in this application note for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to explore the chemical space around this scaffold. The successful implementation of these reactions will undoubtedly facilitate the discovery of new chemical entities with potential applications in drug discovery and materials science.

References

  • Wikipedia. Heck reaction. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Royal Society of Chemistry. Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.. [Link]

  • ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

  • Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • BuyersGuideChem. This compound. [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • PubChemLite. 4-chloro-5-(methylsulfanyl)pyrimidine (C5H5ClN2S). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective Chemical Synthesis: The Role of 4-Chloro-2-methylsulfanyl-pyrimidine-5-carbonitrile. [Link]

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • National Center for Biotechnology Information. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • National Center for Biotechnology Information. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. [Link]

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

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Large-Scale Synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine: A Comprehensive Guide for Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the large-scale synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, process optimization for scale-up, rigorous safety protocols, and robust analytical methods for quality control. The protocols and application notes herein are designed to bridge the gap between laboratory-scale synthesis and industrial production, emphasizing efficiency, safety, and reproducibility.

Introduction: Significance of this compound

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] this compound is a highly versatile intermediate, with its reactive chloro group and strategically placed methoxy and methylsulfanyl moieties making it an ideal precursor for the synthesis of a wide range of biologically active molecules. Its primary utility lies in its role as a building block for complex heterocyclic systems, particularly in the development of novel antiviral and anticancer drugs.[2] The efficient and cost-effective large-scale production of this intermediate is therefore a critical step in the drug development pipeline.

This guide will focus on the most industrially viable synthetic route: the chlorination of 5-methoxy-4-hydroxy-2-methylthiopyrimidine using phosphorus oxychloride (POCl₃). We will delve into the mechanistic underpinnings of this transformation, provide detailed, scalable protocols, and address the critical safety and analytical considerations necessary for successful industrial implementation.

Strategic Overview of the Synthetic Pathway

The industrial synthesis of this compound is a two-stage process, commencing with the construction of the pyrimidine ring to form the precursor, 5-methoxy-4-hydroxy-2-methylthiopyrimidine, followed by a robust chlorination step.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Methyl 2-methoxyacetate + Ethyl formate D 5-methoxy-4-hydroxy-2-methylthiopyrimidine A->D Condensation & Cyclization B Sodium metal B->D C S-methylisothiourea C->D F This compound D->F Chlorination E Phosphorus oxychloride (POCl₃) E->F

Figure 1: High-level overview of the two-stage synthetic process.

The causality behind this strategic choice lies in the ready availability of the starting materials for the precursor synthesis and the high efficiency and selectivity of the subsequent chlorination reaction. This pathway is designed to be convergent and robust, minimizing the number of steps and maximizing the overall yield.

In-Depth Experimental Protocols

Large-Scale Synthesis of 5-methoxy-4-hydroxy-2-methylthiopyrimidine (Precursor)

The synthesis of the hydroxypyrimidine precursor is a one-pot reaction involving a Claisen condensation followed by a cyclization reaction.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Ratio
Methyl 2-methoxyacetate104.10104.11.01.0
Ethyl formate74.0874.11.01.0
Sodium Metal22.9923.01.01.0
S-methylisothiourea sulfate278.34139.20.50.5
Potassium Hydroxide56.1156.11.01.0
Diethyl Ether74.12300 L--
Water18.02As required--
Hydrochloric Acid (37%)36.46As required--
Ethanol (95%)46.07As required--

Protocol:

  • Reactor Setup: A 1000 L glass-lined reactor is charged with 300 L of diethyl ether and cooled to 0-5 °C with constant agitation.

  • Sodium Dispersion: 23.0 kg (1.0 kmol) of sodium metal is carefully added to the cooled ether.

  • Condensation: A mixture of 104.1 kg (1.0 kmol) of methyl 2-methoxyacetate and 74.1 kg (1.0 kmol) of ethyl formate is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction mixture is then stirred at room temperature for 4-6 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of 250 L of ice water. The aqueous layer is separated.

  • Cyclization: To the aqueous phase, 139.2 kg (0.5 kmol) of S-methylisothiourea sulfate and a solution of 56.1 kg (1.0 kmol) of potassium hydroxide in 100 L of water are added. The mixture is heated to 65-70 °C for 1-2 hours.

  • Precipitation and Isolation: The reaction mixture is cooled to 10-15 °C and neutralized with 37% hydrochloric acid to a pH of 6-7. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum at 50-60 °C.

  • Recrystallization: The crude product is recrystallized from 95% ethanol to yield pure 5-methoxy-4-hydroxy-2-methylthiopyrimidine.

Expected Yield: 65-75% Purity (by HPLC): >99%

Large-Scale Synthesis of this compound

The chlorination of the hydroxypyrimidine precursor is achieved using phosphorus oxychloride. For large-scale operations, a solvent-free or low-solvent approach is preferred for economic, environmental, and safety reasons.[3][4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Ratio
5-methoxy-4-hydroxy-2-methylthiopyrimidine172.20172.21.01.0
Phosphorus Oxychloride (POCl₃)153.33168.71.11.1
Pyridine (optional, as base)79.1079.11.01.0
Ammonia (25% aqueous solution)17.03As required--
Petroleum Ether-As required--

Protocol:

  • Reactor Charging: A 500 L glass-lined reactor is charged with 172.2 kg (1.0 kmol) of 5-methoxy-4-hydroxy-2-methylthiopyrimidine.

  • Reagent Addition: Under a nitrogen atmosphere and with cooling (ice-water bath), 168.7 kg (1.1 kmol) of phosphorus oxychloride is slowly added to the reactor, maintaining the internal temperature below 20 °C. If a base is used, 79.1 kg (1.0 kmol) of pyridine is added subsequently.

  • Reaction: The reaction mixture is heated to 80-85 °C for 1-2 hours. The progress of the reaction is monitored by in-process HPLC analysis.

  • Quenching (Critical Step): The reaction mixture is cooled to room temperature. In a separate, larger reactor, a vigorously stirred solution of 25% aqueous ammonia is prepared and cooled to 0-10 °C. The reaction mixture is slowly and carefully added to the ammonia solution, ensuring the temperature of the quenching mixture does not exceed 25 °C. This "reverse quench" is a critical safety measure to control the highly exothermic hydrolysis of excess POCl₃.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then washed with cold petroleum ether.

  • Purification: The crude product is recrystallized from petroleum ether, and if necessary, decolorized with activated carbon, to yield the final product as a white to light yellow solid.[5]

Expected Yield: 90-95%[5] Purity (by GC-MS): >99.5%

Chlorination_Workflow A Charge Reactor with 5-methoxy-4-hydroxy-2-methylthiopyrimidine B Slowly Add POCl₃ (under cooling) A->B C Heat Reaction (80-85 °C, 1-2h) B->C D Cool to Room Temperature C->D E Reverse Quench into cold 25% Ammonia Solution D->E F Filter Precipitated Solid E->F G Wash with Water and Petroleum Ether F->G H Recrystallize from Petroleum Ether G->H I Isolated Final Product H->I

Figure 2: Detailed workflow for the chlorination step.

Scientific Rationale and Process Optimization

  • Choice of Chlorinating Agent: Phosphorus oxychloride is the reagent of choice for this transformation due to its high reactivity, selectivity, and cost-effectiveness in converting hydroxypyrimidines to their chloro derivatives.

  • Solvent-Free Approach: On a large scale, using excess POCl₃ as both a reagent and a solvent is often avoided due to the hazardous and difficult work-up. A near-stoichiometric or slight excess of POCl₃, as outlined in the protocol, minimizes waste and improves safety.[3]

  • Temperature Control: Precise temperature control during the addition of POCl₃ and the quenching step is critical to prevent runaway reactions. The exothermic nature of these steps requires efficient cooling and slow addition rates.

  • Quenching Protocol: The reverse quenching method is a standard industrial safety practice for handling excess POCl₃. Adding the reaction mixture to a large volume of a cooled quenching agent ensures that the reactive species is always the limiting reagent, allowing for better heat dissipation and control.

  • Purification: Recrystallization from a non-polar solvent like petroleum ether is effective for removing any residual starting material and by-products, yielding a high-purity final product. The choice of solvent is critical to ensure high recovery of the product while leaving impurities in the mother liquor.

Analytical Quality Control

Rigorous analytical monitoring is essential to ensure the quality and consistency of the final product.

AnalysisMethodPurposeSpecification
In-Process Control
Reaction MonitoringHPLCTo track the consumption of starting material and formation of the product.Starting material <1%
Final Product QC
Identification¹H NMR, ¹³C NMR, MSTo confirm the chemical structure and identity of the final product.Conforms to reference spectra
Purity AssayGC-MSTo determine the purity of the final product and identify any impurities.>99.5%
Melting PointMelting Point ApparatusTo confirm the identity and purity of the crystalline solid.73-77 °C[6]
Residual SolventsHeadspace GCTo quantify any remaining solvents from the synthesis and purification steps.As per ICH guidelines

Example GC-MS Method Parameters:

  • Column: ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)[7]

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

Safety and Handling

The large-scale synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All handling must be done in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Emergency showers and eyewash stations must be readily accessible.

  • Sodium Metal: Highly reactive with water and flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Pressure Management: The quenching of POCl₃ generates HCl gas, which can lead to a pressure build-up in a closed reactor. The quenching vessel must be adequately vented to a scrubber system.

  • Waste Disposal: All waste materials, especially those containing residual POCl₃, must be neutralized and disposed of in accordance with local environmental regulations.

Conclusion

The synthetic route and protocols detailed in this guide provide a robust and scalable method for the industrial production of this compound. By understanding the underlying chemical principles, implementing stringent process controls, and adhering to rigorous safety standards, researchers and drug development professionals can efficiently and safely produce this valuable pharmaceutical intermediate. The provided analytical methods will ensure that the final product meets the high-purity standards required for its use in the synthesis of active pharmaceutical ingredients.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544.
  • PubMed. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Available at: [Link]

  • MDPI. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]

  • SciSpace. (2016). Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. Available at: [Link]

  • Google Patents. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (2008). Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
  • Google Patents. (2006). Process for producing 4-chloro-2-methylthiopyrimidines.
  • Google Patents. (2010). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (2014). A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • BuyersGuideChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • ResearchGate. (2014). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Available at: [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a key intermediate in the synthesis of various biologically active molecules, making its purity paramount for successful downstream applications in research and drug development. The presence of impurities, even in trace amounts, can significantly impact reaction yields, lead to the formation of unwanted side products, and complicate the interpretation of biological data. This comprehensive guide provides detailed application notes and protocols for the purification of this compound, addressing the common challenges encountered by researchers and process chemists. The methodologies outlined herein are designed to be robust and adaptable, ensuring the attainment of high-purity material suitable for the most demanding applications.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective purification strategies.

PropertyValueSource
CAS Number 87026-45-7[1][2]
Molecular Formula C₆H₇ClN₂OS[1][2]
Molecular Weight 190.65 g/mol [1][2]
Appearance White solid[1]
Melting Point 73-77 °C[1][3]
Boiling Point 285.5 °C at 760 mmHg[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]

A critical aspect of purification is the identification and removal of process-related impurities. The synthesis of this compound typically involves the chlorination of a pyrimidinol precursor using reagents like phosphorus oxychloride (POCl₃). This process can lead to the formation of several impurities.

Potential Impurities:

  • Unreacted Starting Material: Incomplete chlorination can result in the presence of the starting pyrimidinol.

  • Over-chlorinated Byproducts: The presence of other reactive sites on the pyrimidine ring could lead to the formation of di- or tri-chlorinated species, especially under harsh reaction conditions.

  • Hydrolysis Products: The chloro-substituent is susceptible to hydrolysis, leading to the reformation of the pyrimidinol, particularly during aqueous work-up or upon exposure to moisture.

  • Solvent and Reagent Residues: Residual solvents and excess chlorinating agents or their byproducts may also be present in the crude product.

The purification strategies detailed below are designed to effectively remove these and other potential impurities.

Purification Methodologies

The choice of purification method is dictated by the scale of the purification, the nature of the impurities, and the desired final purity of the product. A multi-step approach, often combining recrystallization and column chromatography, is frequently the most effective strategy.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for the purification of solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be insoluble at all temperatures or remain soluble upon cooling. For this compound, both non-polar and polar solvents have shown utility.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is effective for removing non-polar impurities and is a good starting point for moderately pure crude material.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated Carbon (decolorizing agent, optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to just cover the solid.

  • Gently heat the mixture with stirring until the solvent boils.

  • Add more ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent, as this will reduce the recovery yield.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot-filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization using Petroleum Ether and a Co-solvent

This method is particularly useful when a single solvent does not provide adequate separation. Petroleum ether, being non-polar, is a good choice for precipitating the moderately polar target compound while leaving more non-polar impurities in solution.

Materials:

  • Crude this compound

  • Petroleum Ether

  • A suitable co-solvent in which the compound is highly soluble (e.g., Dichloromethane or Ethyl Acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of the hot co-solvent (e.g., Dichloromethane).

  • While the solution is still hot, slowly add petroleum ether until a slight turbidity persists.

  • If necessary, add a few drops of the hot co-solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.

G cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (optional, with activated carbon) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool If no hot filtration hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Drying filter_wash->dry pure Pure Crystals dry->pure G cluster_chromatography Column Chromatography Workflow prepare Prepare Silica Gel Slurry & Pack Column load Load Crude Sample prepare->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexanes) load->elute_nonpolar elute_gradient Gradually Increase Polarity (e.g., add Ethyl Acetate) elute_nonpolar->elute_gradient collect Collect Fractions elute_gradient->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Sources

Application Notes and Protocols for the Use of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine in Creating Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds. This document provides a comprehensive guide for leveraging 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine as a versatile building block for the synthesis of diverse compound libraries. We will delve into the chemical principles governing its reactivity, provide detailed, field-tested protocols for library generation via nucleophilic aromatic substitution, and discuss the strategic considerations for creating focused libraries for drug discovery programs, particularly in the area of kinase inhibitors.

Introduction: The Pyrimidine Scaffold and the Strategic Advantage of this compound

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life, forming the basis of nucleobases in DNA and RNA. Their inherent ability to mimic the structure of endogenous molecules and engage in a variety of non-covalent interactions has made them a "privileged scaffold" in drug design. Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]

This compound (CAS: 87026-45-7) is a strategically designed building block for combinatorial chemistry and library synthesis.[2][3] Its key features include:

  • Multiple Points of Diversification: The pyrimidine ring is adorned with three distinct functional groups—a chloro, a methoxy, and a methylsulfanyl group—each offering unique opportunities for chemical modification.

  • Tunable Reactivity: The chloro group at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents. The methylsulfanyl group at the 2-position can also be targeted for substitution, often under different reaction conditions, or oxidized to a sulfone to further modulate reactivity.

  • Favorable Physicochemical Properties: The methoxy group at the 5-position can influence the conformation and electronic properties of the scaffold, contributing to favorable drug-like properties in the final compounds.

This guide will provide the necessary theoretical background and practical protocols to effectively utilize this powerful building block in your research endeavors.

The Chemistry of Library Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary method for diversifying the this compound scaffold is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group.

Regioselectivity: The Key to Controlled Diversification

The pyrimidine ring is rendered electron-deficient by the two nitrogen atoms, making it susceptible to nucleophilic attack. The substituents on the ring further influence the regioselectivity of the SNAr reaction. In this compound, the chloro group at the 4-position is generally more reactive towards nucleophilic displacement than the methylsulfanyl group at the 2-position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atom on the 4-position.

However, the choice of nucleophile and reaction conditions can influence this selectivity. For instance, "hard" nucleophiles like alkoxides may show a preference for the 2-position under certain conditions, while "soft" nucleophiles like amines and thiols will predominantly react at the 4-position. This predictable regioselectivity is a significant advantage in library design, as it allows for the controlled and directed synthesis of specific isomers.

Protocols for Compound Library Synthesis

The following protocols are designed to be adaptable for parallel synthesis platforms. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

General Protocol for SNAr with Amines

This protocol describes the reaction of this compound with a diverse set of primary and secondary amines to generate a library of 4-amino-5-methoxy-2-(methylsulfanyl)pyrimidine derivatives.

Materials:

  • This compound

  • A library of primary and secondary amines (e.g., substituted anilines, benzylamines, morpholines)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous propanol or other suitable high-boiling solvent

  • Microwave reaction vials

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq.).

  • Add anhydrous propanol to dissolve the starting material.

  • Add the desired amine (1.1 eq.) to the reaction vial.

  • Add triethylamine (1.5 eq.) to the reaction mixture.

  • Seal the vial and heat in a microwave reactor at 120-140 °C for 15-30 minutes.[1][4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or preparative HPLC.

General Protocol for SNAr with Thiols

This protocol outlines the synthesis of 4-thioether-5-methoxy-2-(methylsulfanyl)pyrimidine derivatives.

Materials:

  • This compound

  • A library of thiols (e.g., thiophenols, alkyl thiols)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction vials suitable for inert atmosphere

Procedure:

  • To a reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 eq.) and anhydrous DMF.

  • Carefully add potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq., use with extreme caution) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water (if NaH was used) and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Data Presentation and Characterization

A well-characterized compound library is essential for reliable biological screening. The following table provides a template for organizing the data for a synthesized library.

Compound IDNucleophileMolecular Weight ( g/mol )Yield (%)Purity (%) (by LC-MS)
LIB-A-001Aniline247.3385>95
LIB-A-0024-Fluoroaniline265.3282>95
LIB-A-003Morpholine259.3591>95
LIB-T-001Thiophenol282.4178>95

Experimental Workflows and Visualization

General SNAr Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a compound library using this compound.

SNAr_Workflow Start Start: 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine Reaction Parallel Synthesis: - Dispense Reagents - S N Ar Reaction (Microwave or Conventional Heat) Start->Reaction Add Nucleophile Library & Base Workup Aqueous Workup: - Quench Reaction - Liquid-Liquid Extraction Reaction->Workup Purification Purification: - Flash Chromatography or - Preparative HPLC Workup->Purification Analysis Analysis: - LC-MS - NMR (for selected compounds) Purification->Analysis Library Final Compound Library Analysis->Library Diversification_Strategy Scaffold This compound R1 R1 (from Nucleophile) Scaffold->R1 S N Ar at C4 R2 R2 (via oxidation/substitution) Scaffold->R2 Modification at C2 R3 R3 (via demethylation/etherification) Scaffold->R3 Modification at C5

Caption: Points of diversification on the pyrimidine scaffold.

Application Case Study: Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a well-established core for the development of kinase inhibitors. The amino group at the 4-position often serves as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site. The substituent introduced via the SNAr reaction can be designed to occupy the ATP-binding pocket and confer selectivity.

A library synthesized from this compound can be screened against a panel of kinases to identify initial hits. Subsequent structure-activity relationship (SAR) studies can then be performed to optimize potency and selectivity. [5][6]For example, varying the substituents on an aniline nucleophile can probe the hydrophobic and electronic requirements of the kinase active site.

Safety and Handling

This compound:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. [4] General SNAr Reaction Hazards:

  • Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle in a fume hood. Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere with extreme care.

  • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Microwave Synthesis: Use only vials and septa specifically designed for microwave chemistry. Never exceed the recommended temperature, pressure, or volume limits of the microwave reactor.

Always consult the material-specific SDS before starting any chemical synthesis.

References

  • Mohamed, T., & Rao, P. P. N. (2017). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. European Journal of Medicinal Chemistry, 126, 823–843. Retrieved from [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(10), 104111. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Song, X., He, Y., Koenig, M., Shin, Y., Noel, R., Chen, W., Ling, Y. Y., Feurstein, D., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(2), 153-157. Retrieved from [Link]

Sources

Synthetic Routes to Bioactive Molecules Using 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Pyrimidine Building Block

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in diverse biological interactions, often serving as a bioisostere for purines and other endogenous structures. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note details the synthetic utility of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine , a versatile and highly functionalized building block for the construction of a wide range of bioactive molecules, particularly kinase inhibitors. The presence of a reactive chloro group at the 4-position, an electron-donating methoxy group at the 5-position, and a methylsulfanyl group at the 2-position provides a unique combination of reactivity and handles for sequential chemical modifications. We will explore its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing detailed protocols and mechanistic insights to guide the synthesis of next-generation therapeutics.

Core Synthetic Transformations

The reactivity of this compound is dominated by the electrophilic nature of the C4 position, which is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring.[1] This inherent reactivity allows for a range of synthetic manipulations, which are summarized below.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent reaction of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-deficient nature of the pyrimidine ring facilitates the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to yield the substituted product.[3] This reaction is a robust and widely used method for introducing nitrogen, oxygen, and sulfur nucleophiles.

SNAr_Mechanism

A prime example of the utility of SNAr reactions with this building block is in the synthesis of potent kinase inhibitors. Many kinase inhibitors feature a 2,4-diaminopyrimidine scaffold, which can be readily accessed through the sequential displacement of the chloro group.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (Amination)

This protocol describes a general method for the synthesis of 4-amino-5-methoxy-2-(methylsulfanyl)pyrimidine derivatives, key intermediates in the synthesis of various bioactive compounds, including kinase inhibitors.[4]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound87026-45-7190.651.01.0
Amine NucleophileVariesVaries1.1 - 1.51.1 - 1.5
Diisopropylethylamine (DIPEA)7087-68-5129.242.02.0
N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To a solution of this compound (1.0 equiv.) in DMF, add the desired amine nucleophile (1.1-1.5 equiv.) and DIPEA (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

While the SNAr reaction is a powerful tool, palladium-catalyzed cross-coupling reactions offer a complementary approach to form carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this compound.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[5][6] This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are common motifs in bioactive molecules. The electron-deficient nature of the pyrimidine ring can enhance the reactivity of the C4-chloro group in the oxidative addition step of the catalytic cycle.[6]

Suzuki_Workflow

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[5]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound87026-45-7190.651.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane/Water (e.g., 4:1)Varies---

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine C4 position and a terminal alkyne, providing access to alkynylpyrimidine derivatives.[7] These compounds are valuable intermediates and can also exhibit biological activity themselves. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound87026-45-7190.651.01.0
Terminal AlkyneVariesVaries1.21.2
Pd(PPh₃)₂Cl₂13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.060.06
Triethylamine (TEA)121-44-8101.193.03.0
Tetrahydrofuran (THF)109-99-972.11--

Procedure:

  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in THF, add Pd(PPh₃)₂Cl₂ (0.03 equiv.), CuI (0.06 equiv.), and triethylamine (3.0 equiv.).

  • Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its strategic substitution pattern allows for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols provided in this application note offer a solid foundation for researchers to explore the synthetic potential of this scaffold in the development of novel therapeutics, particularly in the area of kinase inhibitors. The ability to readily introduce a variety of substituents at the C4 position makes this pyrimidine derivative an attractive starting material for generating compound libraries for high-throughput screening and lead optimization campaigns.

References

  • Chandra, H., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Indian Journal of Pharmaceutical Sciences, 74(5), 433–439. [Link]

  • Parveen, M., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2022, 1-22. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384. [Link]

  • Gagnon, D., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & Medicinal Chemistry Letters, 27(3), 570-574. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

  • Ritter, T., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6. [Link]

  • Budge, M. W., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2201-2205. [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7205. [Link]

  • Tungen, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Vantourout, J. C., et al. (2023). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 25(30), 5589-5593. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Van der Eycken, E. V., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. European Journal of Organic Chemistry, 2019(33), 5735-5743. [Link]

Sources

Palladium-catalyzed cross-coupling of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs. The targeted functionalization of these heterocycles is paramount for the exploration of new chemical space and the development of novel therapeutic agents. This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of this compound, a versatile but electronically challenging building block. We delve into the substrate's unique reactivity and present field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse C-C and C-N linked pyrimidine derivatives.

Understanding the Substrate: Reactivity and Strategic Considerations

The successful functionalization of this compound hinges on understanding its distinct electronic and structural characteristics. The pyrimidine core is inherently electron-deficient, which generally makes it an excellent substrate for cross-coupling reactions. However, the specific substitution pattern introduces key challenges that must be addressed through careful catalyst and condition selection.

  • C4-Cl Position: The chloro group at the C4 position is the target leaving group. In dihalopyrimidines, the C4 position is typically more reactive than the C2 or C5 positions towards both cross-coupling and nucleophilic aromatic substitution, a preference dictated by the electronic influence of the ring nitrogens.

  • Electron-Donating Groups (EDGs): The substrate is decorated with two potent electron-donating groups: a methoxy (-OCH₃) group at C5 and a methylsulfanyl (-SCH₃) group at C2. These groups significantly increase the electron density of the pyrimidine ring. While this can be advantageous for some reactions, it deactivates the C-Cl bond towards oxidative addition to the palladium(0) catalyst—often the rate-limiting step for aryl chlorides. Overcoming this hurdle is the primary challenge.

  • Potential for Catalyst Inhibition: The sulfur atom in the methylsulfanyl group can potentially coordinate to the palladium center, which may influence catalyst activity.

Core Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl chloride with an organoboron reagent. For this electron-rich substrate, the selection of a highly active catalyst system is non-negotiable.

Causality Behind Experimental Choices
  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating C-Cl bonds, especially on electron-rich rings. The solution is to use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos form highly active, low-coordinate Pd(0) species that readily undergo oxidative addition with the aryl chloride.

  • Base & Solvent: A base is required to facilitate the transmetalation step. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is necessary to dissolve both the organic substrate and the inorganic base.

Suzuki_Cycle Pd0 Active Pd(0)L₂ OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Trans_Complex Transmetalation Intermediate OA_Complex->Trans_Complex Transmetalation Product_Complex Product-Pd(II) Complex Trans_Complex->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Pyrimidine-R Product_Complex->Product ArCl Pyrimidine-Cl ArCl->OA_Complex Boronic R-B(OH)₂ + Base Boronic->Trans_Complex

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial.

  • Reaction: Seal the vial and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Screening Conditions
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale
Pd Precursor Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)Both are common Pd(0) sources upon in-situ reduction.
Ligand SPhos (4-10 mol%)XPhos or RuPhos (4-10 mol%)Bulky, electron-rich ligands are essential for C-Cl activation.
Base K₃PO₄ (2.0 eq.)Cs₂CO₃ (2.0 eq.)Cs₂CO₃ is more soluble and can be more effective in some cases.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Solvent choice can

Application Notes & Protocols: A Guide to Regioselective Reactions of Polysubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Core and the Challenge of Regioselectivity

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged heterocyclic motif, it is integral to the structure of nucleobases—cytosine, thymine, and uracil—and is a key component in a multitude of FDA-approved drugs for treating a wide range of diseases, including cancer, viral infections, and cardiovascular conditions.[1][2] The biological significance of pyrimidines stems from their ability to engage in various biological interactions, making them a focal point in drug discovery.[1][3]

However, the synthesis of polysubstituted pyrimidines presents a significant challenge: achieving regioselectivity. The pyrimidine ring possesses multiple, often electronically similar, positions that can undergo functionalization. Controlling the precise location of substitution is paramount, as even minor positional changes of a functional group can dramatically alter a molecule's biological activity and physicochemical properties. This guide provides an in-depth exploration of key regioselective strategies for the functionalization of polysubstituted pyrimidines, complete with detailed protocols and insights into the underlying chemical principles.

Navigating Regioselectivity: A Strategic Overview

The regioselective functionalization of the pyrimidine ring can be broadly approached through several powerful synthetic strategies. The choice of method often depends on the desired substitution pattern, the electronic nature of existing substituents, and the compatibility of functional groups. This guide will focus on three cornerstone methodologies:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Leveraging the differential reactivity of halogens and other leaving groups at various positions on the pyrimidine ring.

  • Directed ortho-Metalation (DoM): Utilizing directing groups to activate and functionalize specific C-H bonds adjacent to them.

  • Direct C-H Functionalization: Emerging methods that enable the direct conversion of C-H bonds into new C-C or C-X bonds, often with high regioselectivity.

Transition-Metal-Catalyzed Cross-Coupling: A Workhorse for Selective C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the regioselective synthesis of substituted pyrimidines.[4][5][6] The success of these reactions hinges on the differential reactivity of the various positions on the pyrimidine ring, particularly when multiple halogens are present.

The Suzuki-Miyaura Coupling: Regiocontrolled Arylation of Dichloropyrimidines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide (or triflate) and an organoboron compound. In the case of dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards oxidative addition of palladium than the C2 position.[5][7] This inherent reactivity difference allows for selective mono-arylation at the C4 position under carefully controlled conditions.

Conceptual Workflow for Selective Suzuki-Miyaura Coupling

G cluster_0 Sequential Suzuki Coupling of 2,4-Dichloropyrimidine A 2,4-Dichloropyrimidine B First Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, Base) A->B Reactant C 4-Aryl-2-chloropyrimidine (Selective at C4) B->C Product 1 D Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) C->D Reactant E 2,4-Diarylpyrimidine D->E Final Product

Caption: Sequential Suzuki coupling of 2,4-dichloropyrimidine.

Application Note: Selective Mono-arylation of 2,4-Dichloropyrimidine

This protocol details the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with an arylboronic acid at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Protocol: Microwave-Assisted C4-Selective Suzuki Coupling [7]

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (75 mg, 0.5 mmol), the desired arylboronic acid (0.5 mmol), and potassium carbonate (207 mg, 1.5 mmol).

  • Add 0.5 mol% of Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Displace the air in the vial with argon or nitrogen.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Loading (mol%)Temperature (°C)Time (min)Typical Yield (%)
510024h (conventional heating)~70-80
310020 (microwave)>90
0.510015 (microwave)>95
Table 1: Optimization of reaction conditions for C4-selective Suzuki coupling of 2,4-dichloropyrimidine.[7]
The Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[6][8] Similar to the Suzuki coupling, the regioselectivity in polyhalogenated pyrimidines is dictated by the relative reactivity of the C-X bonds, following the general trend C-I > C-Br > C-Cl.[9] This allows for the selective amination at the more reactive halogenated position.

Application Note: Selective Amination of a Dihalopyrimidine

This protocol outlines a general procedure for the selective Buchwald-Hartwig amination of a dihalopyrimidine, where one halogen is more reactive than the other (e.g., a bromo-chloropyrimidine).

Materials:

  • Dihalopyrimidine (e.g., 5-bromo-2-chloropyrimidine)

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Protocol: General Procedure for Selective Buchwald-Hartwig Amination [5]

  • In a Schlenk tube under an inert atmosphere (argon or nitrogen), add the dihalopyrimidine (1.0 equiv), the palladium pre-catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% Xantphos).

  • Add anhydrous toluene to dissolve the solids.

  • Add the amine (1.2 equiv) followed by sodium tert-butoxide (1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Directed ortho-Metalation (DoM): Precision C-H Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalating group (DMG).[10][11] The DMG, typically containing a heteroatom like oxygen or nitrogen, coordinates to an organolithium base, directing deprotonation to the ortho position. This generates a lithiated intermediate that can be trapped with various electrophiles.

Mechanism of Directed ortho-Metalation

G cluster_1 Directed ortho-Metalation (DoM) Mechanism A Substituted Pyrimidine with Directing Group (DMG) B Coordination with Organolithium Base (e.g., LDA) A->B Reactant C ortho-Lithiated Intermediate B->C Deprotonation D Quenching with Electrophile (E+) C->D Reaction E ortho-Functionalized Pyrimidine D->E Product

Caption: General mechanism of directed ortho-metalation.

Application Note: ortho-Lithiation of a Protected 4-Chloropyrrolopyrimidine [12]

This protocol describes the directed lithiation at the C-6 position of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by quenching with an aldehyde or ketone.

Materials:

  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Lithium diisopropylamide (LDA) solution (2 M in THF/n-hexane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde or ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Nitrogen gas

Protocol: Directed C-6 Lithiation and Electrophilic Quench [12]

  • Under a nitrogen atmosphere, dissolve 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 1.83 mmol) in dry THF (4 mL) in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (1.47 mL, 2.93 mmol, 1.6 equiv) dropwise over 30 minutes.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve the aldehyde or ketone (2.19 mmol, 1.2 equiv) in dry THF (2 mL).

  • Add the electrophile solution dropwise to the lithiated pyrimidine solution at -78 °C.

  • Stir the reaction mixture at -78 °C for another 60 minutes.

  • Quench the reaction by adding saturated NH₄Cl solution (0.5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Direct C-H Functionalization: The Next Frontier

Direct C-H functionalization is an increasingly important area of research that aims to directly convert C-H bonds into new C-C or C-X bonds, bypassing the need for pre-functionalized starting materials.[9][13] These methods offer improved atom economy and can provide access to novel chemical space.

Application Note: Palladium-Catalyzed Direct C-H Arylation

This protocol provides a general outline for the direct C-H arylation of a pyrimidine derivative, a reaction that is gaining prominence for its efficiency.

Materials:

  • Pyrimidine derivative

  • Aryl halide or boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required)

  • Oxidant (e.g., Ag₂CO₃ or benzoquinone)

  • Solvent (e.g., DMA or pivalic acid)

  • Inert atmosphere (Argon or Nitrogen)

Protocol: General Procedure for Direct C-H Arylation [14]

  • To a reaction vessel, add the pyrimidine derivative (1.0 equiv), the arylating agent (1.5-2.0 equiv), the palladium catalyst (5-10 mol%), and any ligand or additive.

  • Add the solvent and the oxidant.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the specified temperature (often >100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic phase with water and brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography.

Pyrimidine SubstrateArylating AgentCatalyst/OxidantRegioselectivity
4-ArylpyrimidineAryl iodidePd(OAc)₂ / Ag₂CO₃ortho to the aryl group
Pyrrolo[2,3-d]pyrimidineArylboronic acidPd(OAc)₂ / TEMPOC6 position
Table 2: Examples of regioselective direct C-H arylations of pyrimidine derivatives.

Conclusion and Future Outlook

The regioselective synthesis of polysubstituted pyrimidines is a dynamic and evolving field. While transition-metal-catalyzed cross-coupling and directed ortho-metalation remain robust and reliable strategies, the continued development of direct C-H functionalization methods promises more efficient and environmentally benign synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to navigate the complexities of pyrimidine chemistry and accelerate the discovery of novel molecules with significant therapeutic and technological potential.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (URL: [Link])

  • Pyrimidine as an Aryl C–H Activating Group | Organic Letters - ACS Publications. (URL: [Link])

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC - NIH. (URL: [Link])

  • Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews. (URL: [Link])

  • Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate. (URL: [Link])

  • Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])

  • Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Synthesis of 5-Substituted Pyrimidines through ortho-Directed Lithiation Reactions | Scilit. (URL: [Link])

  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... - ResearchGate. (URL: [Link])

  • Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines | Request PDF - ResearchGate. (URL: [Link])

  • ortho metalation - Andrew G Myers Research Group. (URL: [Link])

  • Regiodivergent Arylation of Pyridines via Zincke Intermediates - PubMed. (URL: [Link])

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. (URL: [Link])

  • Directed (ortho) Metallation. (URL: [Link])

  • Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (URL: [Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. | Request PDF - ResearchGate. (URL: [Link])

  • Exp 4 - Suzuki Coupling Reaction | PDF - Scribd. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines | ACS Combinatorial Science. (URL: [Link])

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (URL: [Link])

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

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  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

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  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - NIH. (URL: [Link])

  • Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. (URL: [Link])

  • Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC - NIH. (URL: [Link])

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed. (URL: [Link])

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  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - ResearchGate. (URL: [Link])

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Application Notes & Protocols: The Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modern Synthetic Strategies

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the bedrock of medicinal chemistry and materials science.[1][2] Their prevalence is staggering; it is estimated that over half of all known organic compounds are heterocycles, and a significant majority of FDA-approved drugs feature a heterocyclic core.[2][3] This structural class is considered "privileged" in drug discovery, as these scaffolds can interact with a wide range of biological targets, modulating everything from enzymatic activity to receptor binding.[4]

The journey to synthesize these vital molecules has evolved dramatically. Classical methods like the Fischer Indole Synthesis or Hantzsch Pyridine Synthesis, while foundational, often require harsh conditions and multi-step procedures.[1][5] Modern synthetic chemistry has ushered in an era of elegance and efficiency, driven by methodologies that offer greater control, milder conditions, and improved sustainability. New advances in C–H activation, photoredox chemistry, and multi-component reactions are expanding the accessible drug-like chemical space, enabling the rapid construction of complex and diverse molecular libraries.[6]

This guide moves beyond a simple recitation of procedures. As a senior application scientist, the goal is to illuminate the causality behind our experimental choices. We will explore not just how to perform a synthesis, but why a particular strategy is chosen, what mechanisms are at play, and how each protocol is designed to be a self-validating system. We will delve into three transformative strategies that are reshaping the landscape of heterocyclic synthesis: Multi-Component Reactions (MCRs), C-H Activation, and Visible-Light Photocatalysis.

Multi-Component Reactions (MCRs): The Power of Convergence

The principle of a multi-component reaction is to combine three or more starting materials in a single reaction vessel, where they react in a cascade to form a product that incorporates substantial portions of all reactants.[7] This approach is the epitome of efficiency and atom economy.[8] For drug discovery professionals, MCRs are a powerful tool for diversity-oriented synthesis, allowing for the rapid generation of large libraries of complex molecules from simple, readily available building blocks.[9] This rapid assembly of complexity is invaluable in the search for new therapeutic lead compounds.[8]

Workflow for Multi-Component Reactions

A Reactant A OnePot One-Pot Reaction Vessel (Solvent, Catalyst) A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot Product Complex Heterocyclic Product OnePot->Product Cascade of bond-forming events

Caption: General workflow of a Multi-Component Reaction (MCR).

Protocol: Microwave-Assisted Biginelli Reaction

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones, scaffolds found in numerous pharmacologically active compounds. This updated protocol utilizes microwave irradiation to dramatically reduce reaction times and often improve yields, aligning with green chemistry principles.[1][8]

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine an aromatic aldehyde (1.0 mmol, 1.0 equiv), ethyl acetoacetate (1.0 mmol, 1.0 equiv), and urea (1.5 mmol, 1.5 equiv).

  • Catalyst and Solvent: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 5 mol%) and 2 mL of a suitable solvent (e.g., ethanol or solvent-free). The choice of catalyst can significantly influence reaction rate and yield; Lewis acids activate the aldehyde carbonyl for nucleophilic attack.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes. The direct, efficient heating provided by microwaves accelerates the reaction compared to conventional refluxing, which could take several hours.[8]

  • Work-up and Isolation: After cooling the reaction vessel to room temperature, a precipitate will often form. If not, cool the mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

  • Validation: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10] The expected spectra should show characteristic peaks for the newly formed heterocyclic ring.

Reactant (Aldehyde)CatalystTime (min)Yield (%)
BenzaldehydeYb(OTf)₃1592
4-ChlorobenzaldehydeInCl₃2088
4-MethoxybenzaldehydeYb(OTf)₃1595
3-NitrobenzaldehydeInCl₃2585
Table 1. Representative yields for the microwave-assisted Biginelli reaction.

C-H Activation: A Paradigm Shift in Functionalization

Transition metal-catalyzed C-H activation has revolutionized synthetic logic.[11] This strategy enables the direct conversion of ubiquitous, yet generally unreactive, C-H bonds into new C-C or C-heteroatom bonds.[12] This avoids the lengthy and often wasteful process of pre-functionalizing substrates (e.g., halogenation followed by cross-coupling). The causality behind its power lies in its step- and atom-economy, providing a direct route to derivatize complex molecules.[13] This is particularly transformative for late-stage functionalization in drug development, where modifying a complex, biologically active core is often necessary to fine-tune its properties.[14]

Catalytic Cycle for C-H Activation

LnM [M]-Catalyst C1 C-H Activation (CMD or SEAr) LnM->C1 Coordination Substrate Heterocycle-H Substrate->C1 CouplingPartner R-X C2 [M]-Heterocycle CouplingPartner->C2 Product Heterocycle-R HX H-X C1->C2 - H C3 R-[M]-Heterocycle      |      X C2->C3 Oxidative Addition C3->LnM Regenerates Catalyst C3->Product Reductive Elimination C3->HX

Caption: A generalized catalytic cycle for C-H activation/functionalization.

Protocol: Palladium-Catalyzed C-H Arylation of Indole

This protocol describes the direct arylation at the C2 position of an N-protected indole, a common core in pharmaceuticals.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical as the palladium catalyst can be sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the N-protected indole (e.g., 1-methylindole, 0.5 mmol, 1.0 equiv), the aryl halide (e.g., iodobenzene, 0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv). The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is crucial for the C-H activation step.

  • Solvent Addition: Add 2.5 mL of a dry, degassed solvent (e.g., DMA or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue by column chromatography on silica gel. Characterize the final product by NMR and MS to confirm its structure and purity.[15]

Aryl HalideLigandBaseTemp (°C)Yield (%)
IodobenzeneP(o-tol)₃K₂CO₃12085
4-BromoanisoleSPhosCs₂CO₃11078
1-Chloro-4-nitrobenzeneXPhosK₃PO₄13072
Table 2. Reaction scope for the Pd-catalyzed C-H arylation of 1-methylindole.

Visible-Light Photocatalysis: A Green Revolution

Photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. It utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) or energy transfer with organic substrates.[16] This process generates highly reactive radical intermediates under exceptionally mild conditions, often at room temperature.[17] The causality for its adoption is compelling: light is a traceless and renewable reagent, and the mild conditions allow for excellent functional group tolerance, enabling the synthesis of complex molecules that would not survive harsher thermal methods.[3][18]

Mechanism of Photoredox Catalysis

PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC Quenching Cycle PC_red PC.- PC_star->PC_red Reductive Quenching PC_ox PC.+ PC_star->PC_ox Oxidative Quenching Sub_A Substrate (Acceptor) A_rad A.- (Radical) Sub_A->A_rad Sub_D Substrate (Donor) D_rad D.+ (Radical) Sub_D->D_rad PC_red->PC PC_ox->PC Product Product A_rad->Product D_rad->Product

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

Protocol: Metal-Free Synthesis of Benzothiazoles

This protocol uses Rose Bengal, an inexpensive organic dye, as a photocatalyst to synthesize 2-arylbenzothiazoles under metal-free conditions.[18]

Step-by-Step Methodology:

  • Reaction Setup: In a standard glass vial, combine 2-aminothiophenol (0.5 mmol, 1.0 equiv), an aromatic aldehyde (0.5 mmol, 1.0 equiv), and Rose Bengal (1-2 mol%).

  • Solvent and Atmosphere: Add 2 mL of an appropriate solvent (e.g., acetonitrile). The reaction is typically run open to the air, as oxygen can act as the terminal oxidant in the catalytic cycle.

  • Irradiation: Place the vial approximately 5-10 cm from a light source (e.g., a blue LED lamp or a compact fluorescent lamp) and stir the mixture vigorously at room temperature. The colored dye absorbs the visible light, initiating the reaction.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification and Validation: The resulting crude residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure benzothiazole. The structure should be confirmed by NMR and MS analysis.[19][20]

AldehydeLight SourceTime (h)Yield (%)
4-MethylbenzaldehydeBlue LED (24W)691
4-BromobenzaldehydeBlue LED (24W)887
2-NaphthaldehydeCFL (23W)1085
Furan-2-carbaldehydeCFL (23W)889
Table 3. Synthesis of 2-arylbenzothiazoles using Rose Bengal photocatalysis.[18]

Safety and Characterization: The Pillars of Trustworthiness

Every protocol must be a self-validating system, which requires both rigorous characterization and unwavering attention to safety.

Standard Characterization Workflow

The unambiguous identification of a novel compound is non-negotiable. A typical workflow includes:

  • Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy to identify key functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[19]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for determining the precise molecular structure, connectivity, and stereochemistry.[10][15] Advanced 2D NMR techniques (COSY, HSQC, HMBC) may be required for highly complex structures.

General Laboratory Safety Protocols

Chemical synthesis is inherently hazardous. Adherence to safety protocols is paramount to protect researchers.[21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[21]

  • Fume Hood: Conduct all reactions involving volatile, toxic, or flammable substances in a properly functioning chemical fume hood.

  • Inert Atmosphere Techniques: For air- and moisture-sensitive reagents, proper training in using Schlenk lines or gloveboxes is essential.

  • Emergency Preparedness: Know the location and operation of safety showers, eyewash stations, and fire extinguishers.[21]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Never pour organic waste down the drain.[23]

Conclusion and Future Outlook

The methodologies outlined in this guide—Multi-Component Reactions, C-H Activation, and Visible-Light Photocatalysis—represent the forefront of modern heterocyclic synthesis. They provide researchers and drug development professionals with powerful tools to construct molecular complexity with greater efficiency, precision, and sustainability than ever before.[6][24] The causality is clear: by prioritizing atom economy, step economy, and milder reaction conditions, we can accelerate the discovery of new medicines and materials.

The future of the field lies in the integration of these powerful synthetic strategies with emerging technologies. The use of artificial intelligence and machine learning to predict novel synthetic pathways and the adoption of continuous flow chemistry for safer, more scalable synthesis will continue to push the boundaries of what is possible in the creation of novel heterocyclic compounds.[1]

References

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  • Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect.
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  • Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. PubMed.
  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Deriv
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  • Copper Photocatalyzed Synthesis of Heterocycles. Synfacts.
  • Heterocyclic Compounds in Drug Discovery and Their Medical Applic
  • Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. ACS Sustainable Chemistry & Engineering.
  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds.
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry, RSC Publishing.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
  • Multicomponent reactions for the synthesis of heterocycles. PubMed, NIH.
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.
  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. IJNRD.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC, PubMed Central.
  • Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes.
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  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve final product yield.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, offering explanations for potential pitfalls and actionable solutions.

Initial Synthesis Strategy Overview

A prevalent synthetic route to this compound involves the chlorination of a pyrimidine precursor. A common starting material for this process is 5-methoxy-2-(methylthio)pyrimidin-4-ol.

Synthesis_Overview A 5-methoxy-2-(methylthio)pyrimidin-4-ol B This compound A->B  POCl3  

Caption: General synthetic scheme for this compound.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several critical factors throughout the process, from the quality of starting materials to the specifics of the reaction workup. Here’s a breakdown of potential issues and how to address them:

1. Purity of Starting Material: 5-methoxy-2-(methylthio)pyrimidin-4-ol

  • The Problem: Impurities in your starting material can lead to the formation of unwanted side products that are difficult to separate from the desired product, ultimately reducing your isolated yield.

  • The Solution:

    • Recrystallization: Ensure your 5-methoxy-2-(methylthio)pyrimidin-4-ol is of high purity. Recrystallization from a suitable solvent, such as 95% ethanol, can effectively remove impurities.[1]

    • Characterization: Confirm the purity of your starting material using techniques like NMR and melting point analysis before proceeding with the chlorination step.

2. Inefficient Chlorination

  • The Problem: The chlorination step using phosphorus oxychloride (POCl₃) is a crucial and often challenging part of the synthesis. Incomplete reaction or degradation of the product can significantly lower the yield.

  • The Solution:

    • Reagent Stoichiometry and Temperature Control: A common procedure involves slowly adding the pyrimidinol to POCl₃ in an ice-water bath and then heating the reaction.[1] Precise control over the stoichiometry and temperature is critical. An excess of POCl₃ is typically used to drive the reaction to completion.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to decomposition.

3. Workup and Product Isolation Losses

  • The Problem: The workup procedure, which often involves quenching the reaction with ice water or a basic solution, can lead to product loss if not performed carefully. The desired product may have some solubility in the aqueous layer, or it could be lost during extraction and purification.

  • The Solution:

    • Careful Quenching: When neutralizing the reaction mixture, for instance with ammonia, it's important to control the temperature to avoid side reactions.[1]

    • Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

    • Purification Method: Recrystallization from a suitable solvent system, such as petroleum ether, is a common and effective method for purifying the final product and can improve the final isolated yield of clean product.[1]

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the potential side reactions, and how can I minimize them?

Answer:

The formation of multiple products often points to issues with regioselectivity or competing reactions. In the context of pyrimidine chemistry, particularly with dichlorinated intermediates, the position of nucleophilic attack can be sensitive to various factors.

Understanding Regioselectivity in Dichloropyrimidines

While your target molecule is monochlorinated, related syntheses often start from dichloropyrimidines like 2,4-dichloro-5-methoxypyrimidine or 4,6-dichloro-5-methoxypyrimidine.[2][3] The reactivity of the chlorine atoms at different positions on the pyrimidine ring is not identical. Nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines can lead to a mixture of isomers.

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. The position of other substituents, such as the methoxy group, can influence the electron density at each carbon atom, thereby affecting the regioselectivity of the substitution.[4]

  • Steric Hindrance: Bulky substituents on the pyrimidine ring can sterically hinder the approach of a nucleophile to an adjacent chlorine atom, favoring attack at a less hindered position.[4]

Minimizing Side Products:

  • Control of Reaction Conditions: Temperature, solvent, and the nature of the nucleophile can all influence the regioselectivity of the reaction. Milder reaction conditions can sometimes favor the formation of a single isomer. For example, in a related synthesis, using a non-toxic solvent like ethanol at a lower temperature was found to be more suitable for a regioselective reaction.[5]

  • Choice of Starting Material: If you are starting from a di- or tri-substituted pyrimidine, ensure you are using the correct isomer to lead to your desired product. The synthesis of 2,4-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-methoxypyrimidine are both well-documented.[3][6][7]

Question 3: My final product is difficult to purify. What are some effective purification strategies for this compound?

Answer:

Effective purification is key to obtaining a high-purity final product. For this compound, which is a solid, several techniques can be employed.[1][8]

Purification Workflow

Purification_Workflow A Crude Product B Recrystallization A->B C Column Chromatography A->C D Pure Product B->D C->D

Caption: Common purification methods for the target compound.

1. Recrystallization:

  • This is often the most effective and straightforward method for purifying solid organic compounds.

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below. For this compound, petroleum ether has been successfully used.[1] You may need to screen a few solvents or solvent mixtures to find the optimal system for your specific impurity profile.

  • Decolorization: If your product is colored, adding activated carbon during the hot dissolution step of recrystallization can help to remove colored impurities.[1]

2. Column Chromatography:

  • If recrystallization does not provide a product of sufficient purity, column chromatography is a more powerful purification technique.

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase: A solvent system (eluent) of appropriate polarity is required to separate your product from impurities. You can determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate).

Purity Assessment:

After purification, it is essential to confirm the purity of your this compound. Standard analytical techniques include:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point is 73-77 °C.[8]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common and logical precursor is 5-methoxy-2-(methylthio)pyrimidin-4-ol.[1] This starting material already contains the desired methoxy and methylsulfanyl groups at the correct positions, simplifying the synthesis to a single chlorination step to introduce the chlorine atom at the 4-position.

Q2: Are there alternative synthetic routes to consider?

A2: While the chlorination of 5-methoxy-2-(methylthio)pyrimidin-4-ol is a direct approach, other strategies could involve building the pyrimidine ring from acyclic precursors or performing nucleophilic substitution on a more highly chlorinated pyrimidine. For instance, one could envision a route starting from a dichloropyrimidine, such as 4,6-dichloro-5-methoxypyrimidine, and selectively replacing one of the chlorine atoms with a methylsulfanyl group.[3] However, controlling the regioselectivity of such a reaction can be challenging.[4]

Q3: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations involving POCl₃ must be performed in a well-ventilated fume hood.

  • Quenching: POCl₃ reacts violently with water. Quenching of the reaction should be done slowly and cautiously, typically by adding the reaction mixture to ice.[6][7][9]

  • Waste Disposal: Dispose of any waste containing POCl₃ according to your institution's hazardous waste disposal procedures.

Q4: How can I effectively monitor the progress of the chlorination reaction?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the plate.

    • Develop the plate in an appropriate solvent system.

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What are the key physical properties of this compound?

A5: Key physical properties are summarized in the table below:

PropertyValue
Molecular Formula C₆H₇ClN₂OS[10]
Molecular Weight 190.65 g/mol [8][10]
Appearance White solid[1][8]
Melting Point 73-77 °C[8]

References

  • Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine.
  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
  • Google Patents. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Semantic Scholar. Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. [Link]

  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]

  • BuyersGuideChem. This compound | 87026-45-7. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during this critical synthesis. Our goal is to provide actionable, field-proven insights rooted in established chemical principles to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do side products typically originate?

The most prevalent and industrially relevant synthesis involves a two-stage process. Side products can arise at either stage, but the chlorination step is the most critical source of impurities.

  • Stage 1: Pyrimidine Ring Formation. This stage involves the cyclocondensation of appropriate precursors to form the core heterocyclic structure, yielding 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol (also known as its tautomer, 5-methoxy-2-(methylthio)-4(3H)-pyrimidinone).[1] Impurities here are typically unreacted starting materials or products from incomplete cyclization. Proper purification of this intermediate is crucial for a clean subsequent step.

  • Stage 2: Chlorination. The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloride. This is almost universally accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The majority of challenging side products are generated during this step due to the harsh reaction conditions and high reactivity of POCl₃.

Q2: What are the primary side products I should expect during the chlorination step?

The most frequently encountered impurities are:

  • Unreacted Starting Material: 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol. Its presence indicates incomplete chlorination.

  • Hydrolysis Product: If the 4-chloro product is prematurely exposed to water during workup, it can readily hydrolyze back to the 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol starting material.

  • Dimerized or Polymerized Byproducts: Under excessive heat, highly concentrated conditions, or in the presence of certain impurities, pyrimidine moieties can react with each other to form higher molecular weight species. These often present as dark, tarry, or insoluble materials.[3]

  • Over-chlorinated Species: While less common for this specific substrate, if other reactive sites were present (e.g., an unprotected amine), further chlorination could occur. For this molecule, the primary concern is decomposition over multi-site chlorination.

Q3: Which analytical techniques are best for identifying and quantifying these side products?

A multi-pronged analytical approach is recommended for robust process control:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, in-process monitoring of the reaction's progress. It allows for a quick visual assessment of the consumption of starting material and the formation of the product and major non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. An appropriate reverse-phase method can separate the starting material, the final product, and various impurities, allowing for accurate purity assessment (% area).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown peaks. By providing the molecular weight of an impurity, it allows for the confident identification of unreacted starting material, hydrolysis products, or potential dimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product and can be used to identify and quantify significant impurities if their signals are resolved from the product's signals.

Troubleshooting Guide: The Chlorination Step

This section addresses specific experimental issues encountered when converting 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol to this compound using POCl₃.

Problem 1: Low yield with significant starting material remaining in the final product.
  • Symptom: TLC or HPLC analysis shows a major peak corresponding to 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol.

  • Causality: This points to an incomplete chlorination reaction. The conversion of the stable pyrimidinol to the chloropyrimidine is an equilibrium-driven process under harsh conditions, and insufficient driving force will result in poor conversion.

  • Troubleshooting Protocol:

    • Verify Reagent Quality & Stoichiometry: Ensure the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. A significant excess of POCl₃ (typically 3 to 5 equivalents) is often required to drive the reaction to completion.[1]

    • Increase Reaction Temperature: The reaction is often heated to 80-110 °C.[1][4] If conversion is low, consider incrementally increasing the temperature, but monitor for decomposition (see Problem 2).

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC every hour. Continue heating until the starting material spot/peak is no longer detectable or has reached a minimal, stable level.

    • Ensure Anhydrous Conditions: The starting material must be thoroughly dried before addition to POCl₃. Any moisture will consume the chlorinating agent and reduce its effectiveness.

Problem 2: The reaction mixture turns dark brown or black, resulting in a low yield of an impure product.
  • Symptom: The reaction mixture becomes a dark, often viscous or tarry solution. The isolated product is difficult to purify.

  • Causality: This indicates decomposition of the starting material or product, often through polymerization. Pyrimidine rings, especially under strongly acidic and high-temperature conditions, can be susceptible to such side reactions.[3]

  • Troubleshooting Protocol:

    • Moderate Reaction Temperature: While heat is necessary, excessive temperatures (>120 °C) can accelerate decomposition. Find the minimum temperature required for complete conversion within a reasonable timeframe.

    • Use a High-Boiling Co-Solvent: Performing the reaction in a high-boiling inert solvent such as toluene, xylene, or N,N-dimethylaniline can help to moderate the reaction, improve heat transfer, and prevent localized overheating.[3][5]

    • Control the Rate of Addition: If the reaction is highly exothermic upon heating, consider adding the pyrimidinol starting material portion-wise to the hot POCl₃ to maintain better temperature control.

    • Purify the Intermediate: Ensure the 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol intermediate is of high purity. Recrystallization is often recommended to remove any minor impurities that could catalyze decomposition under the harsh chlorination conditions.[1]

Problem 3: Good initial conversion is observed, but the starting material reappears after aqueous workup.
  • Symptom: In-process TLC/HPLC shows a clean reaction, but analysis of the crude product after quenching and extraction shows significant amounts of 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol.

  • Causality: The 4-chloro group on the pyrimidine ring is highly activated towards nucleophilic substitution. During the workup, when the reaction mixture is quenched with water or ice, the chloride can be hydrolyzed back to a hydroxyl group if the conditions are not carefully controlled.

  • Troubleshooting Protocol:

    • Perform a Cold Quench: The reaction mixture should be cooled to room temperature and then added slowly and portion-wise to a vigorously stirred mixture of crushed ice and water.[5] This ensures that the highly reactive excess POCl₃ is hydrolyzed rapidly at a low temperature, minimizing the time the product is exposed to aqueous acid at elevated temperatures.

    • Immediate Extraction: As soon as the quench is complete, neutralize the acidic aqueous solution (e.g., with NaHCO₃ or NH₄OH) and immediately extract the product into a water-immiscible organic solvent like ethyl acetate, dichloromethane, or ether.

    • Minimize Contact with Water: Do not leave the product in a biphasic mixture for extended periods. After extraction, wash the organic layer quickly with brine, dry it thoroughly with an agent like MgSO₄ or Na₂SO₄, and evaporate the solvent promptly.

Data & Diagrams

Table 1: Key Compounds in the Synthesis and Their Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisCommon Analytical Signature
5-methoxy-2-(methylsulfanyl)pyrimidin-4-olC₆H₈N₂O₂S172.21Starting MaterialMore polar on TLC/HPLC; distinct ¹H NMR signals for pyrimidine CH and OH/NH.
This compound C₆H₇ClN₂OS 190.65 Target Product Less polar on TLC/HPLC; disappearance of OH/NH proton in ¹H NMR.
Dimerized Byproduct (Example)C₁₂H₁₂N₄O₂S₂324.40Side ProductHigh MW in MS; often baseline material on TLC or broad peak in HPLC.
Diagrams

Synthesis_and_Side_Products SM 5-methoxy-2-(methylsulfanyl) pyrimidin-4-ol Product 4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine SM->Product  POCl₃, Heat (Desired Reaction) Polymer Decomposition / Dimerization Products SM->Polymer  Excessive Heat (Side Reaction) Product->SM  Hydrolysis (Workup Side Reaction)

Caption: Synthetic pathway showing the desired chlorination and key side reactions.

Troubleshooting_Workflow decision decision solution solution start Impure Product Obtained check_impurity Identify main impurity (LC-MS, NMR) start->check_impurity is_sm Is it Starting Material? check_impurity->is_sm Yes is_tar Is it high MW or tar-like? check_impurity->is_tar No solve_incomplete Incomplete Reaction - Increase Temp/Time - Check POCl₃ excess is_sm->solve_incomplete From Reaction solve_hydrolysis Workup Hydrolysis - Quench on ice - Fast extraction is_sm->solve_hydrolysis From Workup solve_decomp Decomposition - Lower temperature - Use co-solvent is_tar->solve_decomp

Caption: A decision tree for troubleshooting common impurities in the synthesis.

References

  • Google Patents.US4125720A - Process for the preparation of 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidines.
  • PubChem. this compound.[Link]

  • Asian Journal of Chemistry. Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol.[Link]

  • SciSpace. Synthesis and tumorinhibitory properties of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines.[Link]

  • Google Patents.CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents.US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Google Patents.US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[Link]

  • ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this specific, and often challenging, heteroaromatic substrate. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies.

Understanding the Substrate: Inherent Challenges

Optimizing the Suzuki coupling for this compound requires an appreciation of its unique electronic and structural properties. Success hinges on overcoming three primary challenges:

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step of the Suzuki catalytic cycle.[1][2][3] The presence of two electron-donating groups (5-methoxy and 2-methylsulfanyl) further enriches the pyrimidine ring with electron density, making it more difficult for the electron-rich Pd(0) catalyst to insert into the C-Cl bond.[4]

  • Potential for Catalyst Inhibition: The substrate contains two potential sources of catalyst deactivation. The lone pairs on the pyrimidine ring's nitrogen atoms can coordinate strongly to the palladium center, effectively sequestering the active catalyst.[1][5]

  • Sulfur-Mediated Catalyst Poisoning: The 2-(methylsulfanyl) group contains a sulfur atom, a well-known poison for palladium catalysts.[6] This can lead to the formation of inactive palladium-sulfide species, resulting in sluggish or incomplete reactions.

This guide provides targeted solutions to address these specific issues through rational selection of catalysts, ligands, bases, and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes and my first troubleshooting steps?

A1: This is the most common issue and almost always points to a problem with the catalytic system's ability to overcome the high activation barrier of the oxidative addition step.

Primary Causes:

  • Ineffective Catalyst/Ligand Combination: Standard catalysts like Pd(PPh₃)₄ are often inefficient for electron-rich heteroaryl chlorides.[5] The oxidative addition to the C-Cl bond is too slow, stalling the entire catalytic cycle.

  • Catalyst Deactivation: As discussed, the pyrimidine nitrogens or the methylsulfanyl group may be inhibiting your catalyst.[1][6]

  • Improper Reaction Setup: Suzuki couplings are highly sensitive to oxygen. Inadequate degassing can lead to oxidation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1][7]

Troubleshooting Workflow:

start Low or No Conversion Observed cat_check Is the Catalyst System Potent Enough for a Heteroaryl Chloride? start->cat_check ligand_sol Switch to a Bulky, Electron-Rich Ligand: - Buchwald Ligands (SPhos, XPhos, RuPhos) - N-Heterocyclic Carbenes (NHCs) - Use a Pre-formed Pd(II) Precatalyst cat_check->ligand_sol No setup_check Is the Reaction Setup Rigorously Oxygen-Free? cat_check->setup_check Yes degas_sol Improve Degassing Protocol: - Use freeze-pump-thaw cycles (3-4x) - Sparge solvent with Argon for 30+ min - Ensure all reagents are dry and glassware is oven-dried setup_check->degas_sol No base_check Is the Base/Solvent Combination Optimal? setup_check->base_check Yes base_sol Screen Bases and Solvents: - Try a stronger, non-aqueous base (K₃PO₄, Cs₂CO₃) - Use anhydrous aprotic polar solvents (Dioxane, Toluene, CPME) base_check->base_sol No/Unsure

Caption: Initial troubleshooting workflow for low conversion.

Immediate Actions:

  • Re-evaluate Your Catalyst System: Your first and most critical change should be to the ligand. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for the oxidative addition to the C-Cl bond.[8]

  • Ensure Rigorous Inert Conditions: Re-examine your degassing procedure. For solvents, use at least three freeze-pump-thaw cycles or vigorous sparging with an inert gas like argon for 30 minutes.[9] Assemble the reaction under a positive pressure of inert gas.

Q2: I'm seeing significant amounts of a byproduct that appears to be my boronic acid with the boron group replaced by hydrogen. What is this and how can I prevent it?

A2: You are observing protodeboronation , a major side reaction in Suzuki couplings.[1] It is often competitive with the desired transmetalation step, especially if the catalytic cycle is slow.

Primary Causes:

  • Presence of Water: While some Suzuki reactions tolerate water, it can facilitate the undesired cleavage of the C-B bond.[10]

  • Suboptimal Base: Certain bases can promote protodeboronation more than others.

  • High Temperatures: Extended reaction times at high temperatures can increase the rate of this side reaction.[1]

  • Slow Transmetalation: If the oxidative addition is sluggish, the boronic acid remains in the reaction mixture longer, increasing its chance of decomposition.

Mitigation Strategies:

  • Use Anhydrous Conditions: Switch to an anhydrous solvent (e.g., dioxane, toluene) and use a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]

  • Use a More Stable Boron Reagent: If protodeboronation persists, consider switching from the boronic acid to its corresponding pinacol ester (a boronate ester) or a trifluoroborate salt. These are generally more stable under coupling conditions.[3][10]

  • Increase Boronic Acid Stoichiometry: As a practical measure, increasing the equivalents of the boronic acid (e.g., from 1.2 to 1.5-2.0 eq.) can help drive the reaction to completion despite some decomposition.

cluster_0 Suzuki Catalytic Cycle cluster_1 Competing Side Reactions OA Oxidative Addition (Ar-Cl + Pd(0) -> Ar-Pd(II)-Cl) TM Transmetalation (Ar-Pd(II)-Cl + Ar'-B(OR)₂ -> Ar-Pd(II)-Ar') OA->TM RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->TM Enters Cycle Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation H₂O / Base Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling O₂ / Pd(0)

Caption: The desired catalytic cycle versus common side reactions.

Q3: Which catalyst, base, and solvent combination do you recommend as a starting point for this specific substrate?

A3: For a challenging substrate like this compound, a robust, high-activity catalytic system is required from the outset. Screening is always recommended, but the following conditions provide a highly reliable starting point.

ComponentRecommendationRationaleSource(s)
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) precatalysts that are activated in situ by the phosphine ligand.[1][7]
Ligand SPhos or XPhosThese are bulky, electron-rich Buchwald ligands designed to accelerate the difficult oxidative addition of aryl chlorides and resist deactivation.[5][8]
Base K₃PO₄ (Potassium Phosphate)A moderately strong, non-nucleophilic base suitable for anhydrous conditions. It is effective in promoting transmetalation without degrading sensitive functional groups.[11][12]
Solvent 1,4-Dioxane or TolueneAnhydrous, polar aprotic solvents that are excellent for Suzuki couplings. They have good solvating power and sufficiently high boiling points.[3][12]
Temperature 90 - 110 °CNecessary to overcome the activation energy for C-Cl bond cleavage.[9]

Key Considerations:

  • Ligand:Palladium Ratio: A 2:1 ligand-to-palladium ratio is a standard starting point for catalysts formed in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.

  • Precatalysts: Using commercially available, air-stable Pd(II) precatalysts that incorporate the ligand (e.g., SPhos G3) can improve reproducibility and simplify reaction setup.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling reaction.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • SPhos (5 mol% if using Pd₂(dba)₃; 10 mol% if using Pd(OAc)₂)

  • K₃PO₄ (Potassium Phosphate, finely ground and dried) (3.0 equiv)

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Schlenk tube or microwave vial, magnetic stir bar, and standard Schlenk line equipment

Procedure:

  • Preparation: To a dry Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[3]

  • Catalyst Addition: Under a positive flow of argon, add the palladium source and the SPhos ligand.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the pyrimidine substrate.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • Ahmad, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • El-Malah, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl-pyrazolo[1,5-a]pyrimidines. RSC Advances. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Feuillet, F. J. B., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Applied Organometallic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Uhel, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available at: [Link]

  • Marín-Becerra, A., & Organ, M. G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Available at: [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • CoLab. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Hussain, M., et al. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Helvetica Chimica Acta. Available at: [Link]

  • Singh, J., et al. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Organic Synthesis. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

  • ResearchGate. (2012). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available at: [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available at: [Link]

  • Fricke, T. R., & Main, A. D. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Stability and Reaction Optimization for 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine in their synthetic workflows. As a versatile building block, its successful application hinges on understanding and controlling its stability under various reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to mitigate decomposition and ensure high-yielding, clean reactions.

Introduction to the Reactivity of this compound

This compound is a highly functionalized pyrimidine, offering multiple reaction sites. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, primarily at the C4 (chloro) and C2 (methylsulfanyl) positions.[1][2] The substituents themselves—chloro, methoxy, and methylsulfanyl—each have unique labilities that can lead to undesired side reactions if not properly managed. Understanding these potential decomposition pathways is the first step toward preventing them.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple spots on my TLC/multiple peaks in my HPLC analysis that I can't identify. What could they be?

A1: Unidentified spots or peaks often indicate decomposition or side reactions. Based on the structure of your starting material, common byproducts include:

  • Hydrolysis Product: 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol, formed by the displacement of the C4-chloro group by water. This is common if there is residual moisture in your reagents or solvents, or if using aqueous basic/acidic conditions.[3][4]

  • Displacement of Methylsulfanyl Group: Depending on the nucleophile, you might see displacement of the -SMe group in addition to or instead of the -Cl group.[5][6]

  • Oxidized Starting Material: The methylsulfanyl group is susceptible to oxidation, forming the corresponding sulfoxide or sulfone, especially if the reaction is run in the presence of air for extended periods or with oxidizing reagents.[7]

  • Demethylated Product: Strong acids can cause the cleavage of the C5-methoxy ether, yielding 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol.

Q2: My nucleophilic aromatic substitution (SNAr) reaction at the C4 position is sluggish and requires harsh conditions, leading to decomposition. How can I improve it?

A2: Sluggish SNAr reactions on chloropyrimidines can often be accelerated without resorting to high temperatures that promote decomposition. Consider the following:

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or NMP to solubilize the reactants and facilitate the formation of the Meisenheimer intermediate.[8]

  • Base Selection: The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or DBU is recommended to scavenge the generated HCl without competing with your primary nucleophile. For alcohol or thiol nucleophiles, using a strong base like sodium hydride (NaH) to pre-form the nucleophile can significantly increase the reaction rate. However, ensure anhydrous conditions.

  • Catalysis: In some cases, acid catalysis can promote the amination of chloropyrimidines.[9] However, this must be carefully controlled to prevent decomposition of the methoxy group.

Q3: Can I use a strong base like sodium hydroxide or potassium carbonate in my reaction?

A3: While inorganic bases are common in SNAr reactions, they increase the risk of hydrolysis of the C4-chloro group to the less reactive hydroxyl group, especially in the presence of water.[3][4] If possible, opt for anhydrous conditions with organic bases or pre-formed alkoxides/thiolates. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize the mixture.

Q4: Is the methylsulfanyl (-SMe) group stable during the reaction?

A4: The methylsulfanyl group is moderately stable but can be labile under certain conditions. Strong nucleophiles can displace it, and oxidizing agents will convert it to a methylsulfinyl or methylsulfonyl group.[5][7] The latter are highly activated leaving groups themselves and can be displaced even more readily than the chloro group.[10][11] If oxidation is not desired, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Troubleshooting Guide for Decomposition

This section addresses specific decomposition scenarios and provides actionable solutions.

Issue 1: Hydrolysis of the C4-Chloro Group
  • Symptoms: Appearance of a more polar spot on TLC, a new peak in HPLC/LC-MS corresponding to the mass of 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol (M-Cl+OH). The reaction may stall as the resulting hydroxyl-pyrimidine is significantly less reactive in SNAr than its chloro-counterpart.

  • Root Cause: Presence of water in the reaction mixture, often introduced via wet solvents, reagents, or atmospheric moisture. Certain bases (e.g., NaOH, K2CO3 in wet solvent) promote this pathway.

  • Solutions:

    • Rigorous Drying: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

    • Base Selection: Use non-nucleophilic organic bases (e.g., DIPEA) or perform the reaction under strictly anhydrous conditions if using bases like NaH.

Issue 2: Unintended Displacement of the C2-Methylsulfanyl Group
  • Symptoms: Formation of a byproduct where the nucleophile has substituted at the C2 position instead of, or in addition to, the C4 position. This has been documented for similar pyrimidine systems.[5][6]

  • Root Cause: While the C4-Cl is generally more labile, a highly reactive nucleophile or specific reaction conditions might favor attack at the C2 position.

  • Solutions:

    • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the more reactive C4 position.

    • Nucleophile Choice: If possible, consider using a less reactive or more sterically hindered nucleophile to improve selectivity.

    • Protecting Groups: This is an advanced strategy and may not be practical.

Issue 3: Oxidation of the Methylsulfanyl Group
  • Symptoms: LC-MS analysis shows peaks corresponding to the mass of the starting material +16 (sulfoxide) or +32 (sulfone). The reactivity of the molecule will change significantly, as the methylsulfonyl group is an excellent leaving group.[10][11]

  • Root Cause: Exposure to atmospheric oxygen over long reaction times at elevated temperatures, or the presence of unintentional oxidizing contaminants.

  • Solutions:

    • Inert Atmosphere: Always conduct reactions under a nitrogen or argon atmosphere.

    • Solvent Degassing: For particularly sensitive reactions, degas the solvent before use.

    • Reaction Time: Optimize the reaction to proceed in the shortest time possible.

Issue 4: Pyrimidine Ring Cleavage or Rearrangement
  • Symptoms: A complex mixture of unidentifiable products, often with a significant loss of mass balance. This is a more severe form of decomposition.

  • Root Cause: Use of very harsh reaction conditions, such as very high temperatures, strong acids, or highly reactive organometallic reagents. The pyrimidine ring can be susceptible to cleavage under such conditions.[12][13]

  • Solutions:

    • Milder Conditions: Re-evaluate the reaction parameters. Can the temperature be lowered? Is a milder base or nucleophile feasible?

    • Stepwise Approach: Instead of forcing a one-pot reaction, consider a multi-step sequence under milder conditions.

Part 3: Proactive Strategies & Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is designed to minimize common decomposition pathways.

  • Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.

  • Reagent Setup: To a flask, add this compound (1.0 eq) and anhydrous polar aprotic solvent (e.g., DMF or DMSO, ~0.1 M concentration).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C), monitoring by TLC or HPLC.[14]

  • Workup: Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Protocol 2: Reaction Monitoring by HPLC

Regularly monitoring the reaction is crucial for identifying the onset of decomposition.

  • Sample Preparation: At timed intervals, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench it immediately in a vial containing a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column.[15][16]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile is a good starting point.

    • Detection: UV detection at a wavelength where the pyrimidine core absorbs (e.g., 254 nm).[14]

  • Data Interpretation: Track the consumption of the starting material peak and the appearance of the product peak. The emergence of new, unexpected peaks is a clear indicator of side reactions or decomposition, prompting a re-evaluation of the reaction conditions.

Data Summary Table: Choosing the Right Conditions
ParameterRecommended ChoiceRationale & Potential Pitfalls
Solvent Anhydrous DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents favor SNAr. Ensure they are dry to prevent hydrolysis.
Base (for Amine Nucleophiles) DIPEA, DBU, Proton Sponge®Non-nucleophilic to avoid competing reactions. Scavenges HCl effectively.
Base (for Alcohol/Thiol Nucleophiles) NaH, KHMDS, LiHMDS (anhydrous)Pre-forms the more potent nucleophile. Requires strictly anhydrous conditions.
Temperature Room Temperature to 80 °CStart low and increase only if necessary. High temperatures (>100 °C) increase decomposition risk.
Atmosphere Nitrogen or ArgonPrevents oxidation of the methylsulfanyl group and hydrolysis from atmospheric moisture.

Part 4: Visualizing Decomposition and Workflow

Diagram 1: Key Decomposition Pathways

This diagram illustrates the primary degradation routes for this compound.

DecompositionPathways Start 4-Chloro-5-methoxy- 2-(methylsulfanyl)pyrimidine Hydrolysis 5-methoxy-2-(methylsulfanyl) -pyrimidin-4-ol Start->Hydrolysis H₂O / Base Oxidation 4-Chloro-5-methoxy- 2-(methylsulfonyl)pyrimidine Start->Oxidation [O] / Air Demethylation 4-Chloro-2-(methylsulfanyl) -pyrimidin-5-ol Start->Demethylation Strong Acid SMe_Displacement 4-Chloro-5-methoxy- 2-(Nu)pyrimidine Start->SMe_Displacement Strong Nu⁻ Desired_Product 4-(Nu)-5-methoxy- 2-(methylsulfanyl)pyrimidine Start->Desired_Product  Desired Nucleophile (Nu⁻)

Caption: Potential decomposition pathways for this compound.

Diagram 2: Optimized Experimental Workflow

This workflow outlines the key decision points for preventing decomposition during a typical SNAr reaction.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Troubleshooting Dry_Glassware Oven-Dry Glassware Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere Setup Under N₂/Ar Combine Combine Reactants at RT Inert_Atmosphere->Combine Base Add Non-Nucleophilic Base Combine->Base Monitor Monitor by HPLC/TLC Base->Monitor Heat Gentle Heating (if needed) Monitor->Heat Decomposition Decomposition Observed? Monitor->Decomposition Heat->Monitor Workup Proceed to Workup Decomposition->Workup No Optimize Re-evaluate: - Temperature - Base - Solvent Decomposition->Optimize Yes Optimize->Combine Restart with New Conditions

Caption: A workflow with built-in checks to minimize decomposition during synthesis.

References

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]

  • ResearchGate. (2025). Transformations of Methyl 6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under Oxidative Conditions. Available at: [Link]

  • van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Wageningen University & Research. Available at: [Link]

  • ResearchGate. (n.d.). Pyrimidine ring opening mechanism. Available at: [Link]

  • Isal, C., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines. US5525724A.
  • Wang, X., et al. (2010). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

  • MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • National Institutes of Health. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available at: [Link]

  • Taylor & Francis. (1984). HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Available at: [Link]

  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Nucleophilic Substitution on 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. The content is structured in a question-and-answer format to directly address common experimental failures and provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My SNAr reaction with an amine nucleophile is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

Answer:

Failure of a nucleophilic aromatic substitution on the 4-chloro position of this pyrimidine substrate with an amine is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

Root Cause Analysis & Solutions

1. Insufficient Nucleophilicity of the Amine:

  • The "Why": The reactivity in an SNAr reaction is critically dependent on the nucleophile's ability to attack the electron-deficient pyrimidine ring.[1][2] Sterically hindered amines (e.g., diisopropylamine) or electron-poor anilines may not be sufficiently reactive under standard conditions.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: For less reactive amines, increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential decomposition of starting material or product.

    • Use a Stronger, Non-Nucleophilic Base: The role of the base is to deprotonate the amine (if it's a primary or secondary amine salt) or to scavenge the HCl byproduct, thus driving the reaction forward. Using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to pre-form the amide anion can significantly enhance nucleophilicity. However, be cautious as this can lead to side reactions if not performed at low temperatures.[3]

    • Catalysis: While not always necessary for activated systems like pyrimidines, consider palladium-catalyzed Buchwald-Hartwig amination as an alternative if SNAr conditions consistently fail, especially with challenging amines.

2. Inappropriate Solvent Choice:

  • The "Why": The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[1][4] Polar aprotic solvents are generally preferred as they can solvate the cation without strongly interacting with the anionic nucleophile.[5]

  • Troubleshooting Steps:

    • Solvent Screening: If you are using a non-polar solvent like toluene or a protic solvent like ethanol, consider switching to a polar aprotic solvent.

    • Recommended Solvents:

      • Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

      • N-Methyl-2-pyrrolidone (NMP)

      • Acetonitrile (MeCN)

SolventDielectric Constant (ε)Boiling Point (°C)Notes
DMF 36.7153Excellent choice, dissolves many organic compounds.
DMSO 46.7189Highly polar, can accelerate slow reactions, but can be difficult to remove.[6]
NMP 32.2202High boiling point, useful for high-temperature reactions.
Acetonitrile 37.582Lower boiling point, easier to remove post-reaction.

3. Competing Side Reactions:

  • The "Why": The methoxy and methylsulfanyl groups on the pyrimidine ring can also be subject to nucleophilic attack or elimination under certain conditions, although the chloro group at the 4-position is generally the most labile leaving group in pyrimidines activated by ring nitrogens.[7]

  • Troubleshooting Steps:

    • TLC Analysis: Carefully monitor the reaction by Thin Layer Chromatography (TLC). The presence of multiple spots could indicate side product formation.

    • Characterization of Byproducts: If possible, isolate and characterize major byproducts to understand the competing reaction pathways. For instance, displacement of the methylsulfanyl group has been observed in related systems under specific conditions.[8]

Experimental Workflow: Troubleshooting Logic

G start Reaction Failure: Low or No Product q1 Is the amine sterically hindered or electron-poor? start->q1 s1 Increase Reaction Temperature or Use a Stronger Base q1->s1 Yes q2 What is the solvent? q1->q2 No s1->q2 s2 Switch to Polar Aprotic Solvent (DMF, DMSO, NMP) q2->s2 Non-polar or Protic q3 Are there multiple spots on TLC? q2->q3 Polar Aprotic s2->q3 s3 Optimize Temperature and Reaction Time to Minimize Side Products q3->s3 Yes end Successful Reaction q3->end No, clean reaction s3->end

Caption: Troubleshooting workflow for failed amination.

Question 2: I am observing the formation of an unexpected product. Could another group on the pyrimidine ring be reacting?

Answer:

Yes, while the 4-chloro position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogens, other positions can react under specific conditions.[7][9]

Potential Sites of Reactivity
  • C2-methylsulfanyl group: The methylsulfanyl group can be a leaving group, especially with strong nucleophiles or at elevated temperatures. This would lead to the substitution product at the 2-position.

  • C5-methoxy group: While generally less reactive, displacement of the methoxy group is also possible, particularly with hard nucleophiles like alkoxides, which could be present if using an alcohol as a solvent with a strong base.[10]

Investigative Protocol
  • Re-evaluate Reaction Conditions:

    • Temperature: High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration.

    • Nucleophile/Base Concentration: An excess of a very strong nucleophile or base might promote reaction at less favorable sites.[3]

  • Structural Elucidation of the Byproduct:

    • Mass Spectrometry: Determine the molecular weight of the unexpected product. This will indicate if a substitution has occurred and which group has been displaced.

    • NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): This is the most definitive way to determine the structure of the product. The chemical shifts and coupling patterns of the pyrimidine ring protons and carbons will change depending on the substituent at each position. For instance, substitution at the 2-position will significantly alter the chemical environment of the adjacent ring proton.

G pyrimidine This compound C4-Cl C2-SMe C5-OMe product4 4-Substituted Product (Expected) pyrimidine:p4->product4 Primary Pathway (Amine Nucleophile) product2 2-Substituted Product (Possible Side Product) pyrimidine:p2->product2 Secondary Pathway (Strong Nucleophile/High Temp) product5 5-Substituted Product (Less Common) pyrimidine:p5->product5 Tertiary Pathway (Hard Nucleophile, e.g., RO⁻)

Sources

How to increase the regioselectivity of reactions with substituted pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselectivity in Reactions with Substituted Pyrimidines

Welcome to the technical support center for researchers, chemists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the principles governing the regioselectivity of reactions on the pyrimidine scaffold. This resource is structured to help you troubleshoot common experimental challenges and make informed decisions to control the outcomes of your reactions.

Fundamental Principles Governing Regioselectivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature is the primary factor dictating its reactivity. The positions on the ring (C2, C4, C5, C6) are not equivalent, and their susceptibility to attack depends on the reaction type and the nature of the substituents already present.

  • Electronic Effects : The two nitrogen atoms withdraw electron density, particularly from the C2, C4, and C6 positions, making them electrophilic and susceptible to nucleophilic attack. The C5 position is comparatively more electron-rich and thus the preferred site for electrophilic attack, although the ring is generally deactivated towards electrophiles.[1][2]

  • Substituent Effects : The regiochemical outcome of a reaction is profoundly influenced by the electronic properties of the substituents on the ring.

    • Electron-Donating Groups (EDGs) : Groups like -NH₂, -OR, or alkyl groups increase the electron density of the ring. They can activate the ring towards electrophilic substitution and influence the position of nucleophilic attack by altering the electronic distribution.[3][4][5]

    • Electron-Withdrawing Groups (EWGs) : Groups such as -NO₂, -CN, or halides further decrease the ring's electron density, enhancing its reactivity towards nucleophiles and deactivating it towards electrophiles.[3][4][5]

  • Steric Hindrance : The size of both the substituents on the pyrimidine ring and the incoming reagent can physically block access to a specific site, directing the reaction to a less sterically crowded position.[6][7][8]

Frequently Asked Questions (FAQs) by Reaction Type

This section addresses the most common questions and issues encountered during the functionalization of substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products. How can I favor one over the other?

A1: This is a classic challenge in pyrimidine chemistry. The C4 position is generally more electrophilic and thus the kinetically favored site for nucleophilic attack on 2,4-dichloropyrimidines.[9][10][11] However, the selectivity is highly sensitive to the substitution pattern.

  • To Favor C4-Substitution : This is the "normal" outcome. Ensure your reaction conditions are not excessively forcing (e.g., high temperatures for prolonged periods), which could lead to isomerization or reaction at the less reactive C2 site. The presence of an electron-withdrawing group at C5 will strongly activate the C4 position and enhance this selectivity.[12]

  • To Favor C2-Substitution : This requires overriding the inherent preference for C4.

    • Electronic Control : Placing a strong electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position can reverse the selectivity and favor attack at C2.[9] This is because the EDG destabilizes the Meisenheimer intermediate formed during C4 attack more than the intermediate for C2 attack.

    • Steric Hindrance : A bulky substituent at the C5 position can physically block the approach of the nucleophile to the C4 position, thereby promoting reaction at C2.[9]

    • Nucleophile Choice : In some specific cases, the nature of the nucleophile can influence the outcome. For 5-substituted-2,4-dichloropyrimidines, while secondary amines favor C4, tertiary amine nucleophiles have been shown to give excellent C2 selectivity.[12]

Q2: Why is my SNAr reaction failing on a pyrimidine with only one chloro-substituent?

A2: The reactivity of halopyrimidines in SNAr reactions is highly dependent on the position of the halogen and the presence of other activating groups. A lone chloro group may not be sufficiently activated. The order of reactivity is generally C4/C6 > C2. A chloro group at C5 is typically unreactive towards SNAr unless strongly activated by multiple EWGs. To drive the reaction, you may need more forcing conditions (higher temperature, stronger nucleophile) or a different synthetic strategy, such as a metal-catalyzed cross-coupling reaction.

Metal-Catalyzed Cross-Coupling Reactions

Q3: I am performing a Suzuki-Miyaura coupling on a 2,4-dichloropyrimidine. Why is the reaction occurring preferentially at the C2 position?

A3: In palladium-catalyzed cross-coupling reactions, the conventional site of reactivity for dihalopyridines and pyrimidines is often the halide adjacent to a nitrogen atom (the C2 position).[13] This is generally attributed to the ease of oxidative addition of the palladium catalyst at this site.

Q4: How can I reverse the selectivity and achieve cross-coupling at the C4 position of a 2,4-dichloropyrimidine?

A4: Overriding the inherent C2 preference requires specific catalytic systems. The key is often the choice of ligand. Using a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at the C4 position with high selectivity.[13] The bulk of the ligand is thought to block the more accessible C2 position, forcing the catalytic cycle to occur at the C4-halide bond. This strategy has proven effective for a range of cross-coupling reactions, including Suzuki, Negishi, and Kumada couplings.[13][14][15]

Electrophilic Aromatic Substitution (EAS)

Q5: I am trying to nitrate a substituted pyrimidine, but the reaction is sluggish and gives low yields. What is the problem?

A5: The pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution due to its electron-deficient nature.[1] Direct EAS reactions like nitration or halogenation often require harsh conditions and may still result in poor yields.

  • Activation is Key : To achieve successful EAS, the ring must be activated with potent electron-donating groups. For example, the presence of two amino groups at the C2 and C4 positions can sufficiently activate the C5 position for electrophilic attack.

  • Alternative Strategies : If direct EAS is not feasible, consider alternative approaches. For instance, a C5-lithiation followed by quenching with an electrophile can be a more reliable method for introducing substituents at this position.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in SNAr of Dichloropyrimidines

If you are observing a mixture of regioisomers or the unexpected isomer in an SNAr reaction, use the following decision-making workflow to diagnose the issue.

Caption: Troubleshooting workflow for SNAr regioselectivity.

Guide 2: Controlling Regioselectivity in Metal-Catalyzed Cross-Coupling

This diagram outlines the general logic for selecting conditions to achieve regioselective cross-coupling on a dihalopyrimidine.

G start Start: Regioselective Cross-Coupling of Dihalopyrimidine target_pos What is the desired position of coupling? start->target_pos c2_pos C2 or C6 Position (Adjacent to N) target_pos->c2_pos Conventional Site c4_pos C4 Position target_pos->c4_pos Unconventional Site c5_pos C5 Position target_pos->c5_pos Challenging Site c2_method Use standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) This is the conventional outcome. c2_pos->c2_method c4_method Employ sterically hindered ligands. - N-Heterocyclic Carbenes (e.g., IPr) - Bulky phosphine ligands This overrides conventional selectivity. c4_pos->c4_method c5_method C-H activation or directed metalation is usually required. Halide at C5 is less reactive in cross-coupling. c5_pos->c5_method outcome_c2 Product: C2-Coupled Pyrimidine c2_method->outcome_c2 outcome_c4 Product: C4-Coupled Pyrimidine c4_method->outcome_c4 outcome_c5 Product: C5-Coupled Pyrimidine c5_method->outcome_c5

Caption: Strategy for catalyst control in cross-coupling reactions.

Experimental Protocols

Protocol 1: C2-Selective SNAr on a 2,4-Dichloro-6-(methoxy)pyrimidine

This protocol demonstrates the principle of using an electron-donating group at C6 to direct nucleophilic attack to the C2 position.

Materials:

  • 2,4-dichloro-6-methoxypyrimidine

  • Secondary amine (e.g., morpholine, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 1.5 eq)

  • Anhydrous solvent (e.g., Dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2,4-dichloro-6-methoxypyrimidine (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent (approx. 0.1 M concentration).

  • Add DIPEA (1.5 eq) to the solution.

  • In a separate vial, dissolve the secondary amine (1.1 eq) in a small amount of the anhydrous solvent.

  • Add the amine solution dropwise to the pyrimidine solution at room temperature over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Validation:

  • The regiochemistry of the product should be confirmed by ¹H NMR. The substitution at C2 will result in a characteristic shift of the remaining C5-H proton compared to the C4-substituted isomer. Nuclear Overhauser effect (NOE) experiments can provide definitive structural proof.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol utilizes a sterically hindered NHC ligand to achieve unconventional C4 selectivity.[13]

Materials:

  • 2,4-dichloropyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous Toluene/Water mixture (e.g., 10:1)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and IPr (10 mol%) to a dry reaction vessel.

  • Add anhydrous toluene and stir for 15 minutes to allow for catalyst pre-formation.

  • Add 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add the required volume of degassed water.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by LC-MS. Note that prolonged reaction times may lead to a decrease in selectivity.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to isolate the 2-chloro-4-arylpyrimidine product.

Validation:

  • The C4 selectivity can be confirmed by comparing the NMR data to known compounds or by performing a subsequent reaction (e.g., SNAr) at the remaining C2-chloro position to confirm its presence.

Data Summary Tables

Table 1: Influence of Substituents on Regioselectivity of 2,4-Dichloropyrimidines

Position of SubstituentSubstituent TypeReaction TypePreferred Site of AttackRationale
C6 Strong EDG (-OMe, -NMe₂)SNArC2 EDG destabilizes Meisenheimer intermediate at C4.[9]
C6 EWG (-Cl)SNArC4 or C6 Both positions are highly activated; selectivity depends on nucleophile.
C5 Bulky Group (-SiMe₃)SNArC2 Steric hindrance blocks the C4 position.[9]
C5 EWG (-NO₂)SNArC4 Strong activation of the adjacent C4 position.[12]
- (Unsubstituted)Pd-Catalyzed Cross-CouplingC2 Conventional site of oxidative addition.[13]
- (Unsubstituted)Pd-Catalyzed Cross-Coupling (with bulky NHC ligand)C4 Steric bulk of the ligand blocks C2, forcing reaction at C4.[13]

References

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2024, November 3). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019, August 2). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. (2015, March 26). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2021, August 10). ResearchGate. Retrieved January 7, 2026, from [Link]

  • What is Regioselectivity? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. (2021, October 4). YouTube. Retrieved January 7, 2026, from [Link]

  • Directing Effects. (n.d.). ChemTalk. Retrieved January 7, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). ChemTalk. Retrieved January 7, 2026, from [Link]

  • Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 14). YouTube. Retrieved January 7, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. (2009, March). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching. (2008, August 10). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 14.3. Substituent Effects. (n.d.). Lumen Learning. Retrieved January 7, 2026, from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. (2021, September 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (2008, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Regioselectivity in metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Sci-Hub. Retrieved January 7, 2026, from [Link]

  • Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. (2022, December 7). American Chemical Society Publications. Retrieved January 7, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved January 7, 2026, from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). MDPI. Retrieved January 7, 2026, from [Link]

  • Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. (2023, November 1). ResearchGate. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Managing Reaction Exotherms in Chlorination of Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing reaction exotherms during the chlorination of pyrimidine precursors. The following information is curated to enhance the safety and success of your chemical syntheses.

I. Frequently Asked Questions (FAQs)

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is showing a dangerous, uncontrolled temperature spike. What are the immediate steps I should take?

A1: An uncontrolled temperature increase, known as a thermal runaway, is a critical safety concern.[1][2] It occurs when an exothermic reaction generates heat faster than it can be dissipated, leading to a rapid increase in reaction rate and further heat generation.[2]

Immediate Actions:

  • Stop all reagent addition immediately.

  • Maximize cooling: Ensure your cooling system is operating at its maximum capacity.

  • If the temperature continues to rise, prepare for emergency quenching. This involves adding the reaction mixture to a pre-prepared, cold, and well-stirred quenching solution.

  • If you observe a sudden increase in reactor pressure or visible decomposition (e.g., charring), evacuate the area immediately and activate emergency alarms. [1]

Q2: What are the primary causes of a thermal runaway during the chlorination of hydroxypyrimidines with POCl₃?

A2: The primary causes often relate to reaction stoichiometry and the quenching process.

  • Excess POCl₃: Using a large excess of phosphorus oxychloride is a common practice but can lead to a significant exotherm, especially during the quenching step.[3][4]

  • Rapid Quenching: Adding a quenching agent like water too quickly to the reaction mixture containing unreacted POCl₃ can trigger a violent exothermic reaction.[3][4]

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, preventing effective heat dissipation.[3]

Q3: How can I proactively design my experiment to prevent thermal runaway?

A3: Proactive experimental design is key to safely managing these reactions.

  • Stoichiometry Control: Whenever possible, use an equimolar amount of POCl₃ relative to the hydroxyl groups on the pyrimidine ring.[3][5] This has been proven effective for large-scale preparations and significantly minimizes the exotherm during quenching.[5][6]

  • Controlled "Reverse" Quenching: Always add the cooled reaction mixture slowly to a cold quenching solution (e.g., ice-water or a cold aqueous base solution) with vigorous stirring.[3][7] This method helps to control the hydrolysis rate of any residual POCl₃.[7]

  • Solvent Selection: The use of an appropriate solvent can increase the thermal mass of the reaction mixture, helping to absorb and dissipate heat more effectively.[3] However, be aware of potential incompatibilities; for instance, an explosion has been reported with acetone and POCl₃.[8]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction.[1]

Q4: I'm losing a significant amount of my product during the workup and purification stages. What are some best practices to minimize this loss?

A4: Product loss during workup is a common issue that can often be resolved by optimizing the quenching and isolation procedures.

  • Optimize Quenching: Perform a slow, reverse quench into a cold, vigorously stirred solution to prevent localized hot spots that can lead to product decomposition.[7]

  • pH Adjustment: After quenching, carefully adjust the pH to 8-9 with a saturated sodium carbonate (Na₂CO₃) solution to facilitate the precipitation of the chlorinated product and neutralize acidic byproducts.[5]

  • Extraction and Filtration: If your product is soluble in the aqueous layer, consider performing an extraction with a suitable organic solvent. If the product precipitates, ensure complete transfer and washing during filtration.[9]

Q5: Are there alternative, safer chlorination methods for pyrimidine precursors?

A5: Yes, modern methods aim to reduce the risks associated with traditional POCl₃ protocols.

  • Solvent-Free Chlorination: A procedure using equimolar amounts of POCl₃ in a sealed reactor at high temperatures has been developed for large-scale preparations.[5][10] This method is not only safer but also reduces waste and simplifies the workup.[4][11]

  • Other Chlorinating Agents: Depending on the specific substrate, other chlorinating agents might be suitable. For instance, a mixture of POCl₃ and PCl₅ can be a more robust chlorinating agent for certain compounds.[12] Additionally, methods using reagents like m-chloroperbenzoic acid (MCPBA) have been developed for the chlorination of pyrimidine and purine nucleosides under mild conditions.[13]

II. Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Reaction
Symptoms Possible Causes Solutions & Optimization
- Rapid, unexpected increase in internal reaction temperature.- Increased pressure within the reaction vessel.- Visible gas evolution.- Excess POCl₃: Large excess leads to a highly energetic reaction.[3][4]- Inadequate Cooling: Cooling capacity is insufficient for the reaction scale.[3]- Rapid Reagent Addition: Adding reagents too quickly can overwhelm the cooling system.- Stoichiometry Control: Use equimolar POCl₃ to the hydroxyl groups.[3][5]- Assess Cooling Capacity: Ensure your cooling system is adequate for the scale of the reaction.- Controlled Addition: Add reagents dropwise or via a syringe pump, carefully monitoring the internal temperature.[1]
Issue 2: Difficult Workup and Product Loss
Symptoms Possible Causes Solutions & Optimization
- Low isolated yield despite clean reaction profile (by TLC/LC-MS).- Product decomposition during quenching.- Emulsion formation during extraction.- Improper Quenching: Adding quenching agent too quickly or at too high a temperature.[3][7]- Incorrect pH: Failure to neutralize acidic byproducts can lead to product degradation or poor precipitation.[5]- Product Solubility: The chlorinated product may have some solubility in the aqueous layer.[9]- Controlled Reverse Quenching: Slowly add the cooled reaction mixture to a vigorously stirred, cold quenching solution.[7]- Optimize pH: Carefully adjust the pH to 8-9 with a saturated Na₂CO₃ solution after quenching.[5]- Aqueous Layer Analysis: Check the aqueous layer for your product via TLC or another appropriate analytical method.[9]
Issue 3: Incomplete Reaction or Formation of Byproducts
Symptoms Possible Causes Solutions & Optimization
- Starting material remains after the expected reaction time.- Presence of unexpected spots on TLC or peaks in LC-MS.- Insufficient Temperature or Time: The reaction may not have been heated long enough or at a high enough temperature.[4]- Decomposition of Product: Excessive reaction temperature or time can lead to the formation of degradation products.[7]- Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS.- Temperature Optimization: If the reaction is slow, consider a modest increase in temperature. Conversely, if byproduct formation is an issue, try running the reaction at a lower temperature for a longer duration.[7]

III. Experimental Protocols & Visualizations

Protocol 1: Solvent-Free Chlorination of Hydroxypyrimidines

This protocol is adapted from a method demonstrated to be effective for large-scale preparations.[5][14]

Materials:

  • Hydroxy-pyrimidine substrate (0.3 moles)

  • Phosphorus oxychloride (POCl₃) (1 equivalent per hydroxyl group)

  • Pyridine (0.3 moles)

  • 150 mL Teflon-lined stainless steel reactor

  • Cold water (~0 °C)

  • Saturated Na₂CO₃ solution

Procedure:

  • To the 150 mL Teflon-lined stainless steel reactor, add the hydroxy-containing substrate, POCl₃, and pyridine.

  • Seal the reactor securely.

  • Heat the reaction mixture to 160 °C for 2 hours.[5][14]

  • After the reaction is complete, allow the reactor to cool to room temperature.

  • Carefully open the reactor in a well-ventilated fume hood.

  • Perform a controlled "reverse" quench by slowly adding the reaction mixture to 100 mL of cold water (~0 °C) with vigorous stirring.[5]

  • Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution to precipitate the product and neutralize any remaining acidic components.[5]

  • The chlorinated product can then be isolated by filtration or extraction, depending on its physical properties.

Diagram 1: Decision-Making Workflow for Exotherm Management

ExothermManagement Troubleshooting Exotherms in Pyrimidine Chlorination start Uncontrolled Temperature Excursion Observed is_quenching Is the exotherm occurring during quenching? start->is_quenching is_chlorination Is this a chlorination reaction with POCl3? is_quenching->is_chlorination No check_stoichiometry Check POCl3 Stoichiometry - Using large excess? is_quenching->check_stoichiometry Yes is_chlorination->check_stoichiometry Yes assess_cooling Assess Cooling Capacity - Is it adequate for the scale? is_chlorination->assess_cooling No check_stoichiometry->assess_cooling review_addition_rate Review Reagent Addition Rate - Is it too fast? assess_cooling->review_addition_rate safe_procedure Safe Procedure Achieved review_addition_rate->safe_procedure

Caption: Decision tree for troubleshooting uncontrolled exotherms.

Diagram 2: Generalized Reaction and Quenching Workflow

ChlorinationWorkflow Chlorination and Quenching Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase reactants Hydroxypyrimidine + POCl3 (± Pyridine/Solvent) heating Controlled Heating (e.g., 140-160 °C) [2, 14] reactants->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete quenching Slow 'Reverse' Quench into Cold Aqueous Solution [1] cooling->quenching ph_adjust pH Adjustment to 8-9 with Na2CO3 [2] quenching->ph_adjust isolation Product Isolation (Filtration/Extraction) ph_adjust->isolation

Caption: Step-by-step workflow for chlorination and workup.

IV. Analytical Methods for Monitoring Reaction Progress

Effective monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating.

Analytical Method Application Advantages Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of the disappearance of starting material and appearance of the product.- Inexpensive and fast.- Provides a quick visual assessment of the reaction progress.- Requires careful selection of the mobile phase.- May not resolve all byproducts from the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction components, including starting material, product, and byproducts.- High sensitivity and selectivity.- Provides molecular weight information for product and byproduct identification.- Requires more specialized equipment.- Sample preparation may be necessary.
Gas Chromatography (GC) Suitable for volatile chlorinated pyrimidines.[15]- High resolution and sensitivity for volatile compounds.[15]- Not suitable for non-volatile or thermally labile compounds.

V. References

  • Technical Support Center: Chlorination in Pyrimidine Synthesis. Benchchem. Available from:

  • Wang H, Wen K, Wang L, Xiang Y, Xu X, Shen Y, Sun Z. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012; 17(4):4533-4544. Available from: [Link]

  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem. Available from:

  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem. Available from:

  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Available from:

  • Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem. Available from:

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Available from:

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available from: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available from: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Available from: [Link]

  • Prütz WA, Kissner R, Nauser T, Koppenol WH. Interactions of Hypochlorous Acid With Pyrimidine Nucleotides, and Secondary Reactions of Chlorinated Pyrimidines With GSH, NADH, and Other Substrates. Arch Biochem Biophys. 1998;349(1):147-55. Available from: [Link]

  • Wang T, Chen W, Liu Y. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere. 2024;361:142189. Available from: [Link]

  • POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. Available from: [Link]

  • Wang H, Wen K, Wang L, Xiang Y, Xu X, Shen Y, Sun Z. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. Molecules. 2012; 17(4):4533-4544. Available from: [Link]

  • Ryu EK, MacCoss M. New procedure for the chlorination of pyrimidine and purine nucleosides. J Org Chem. 1981;46(13):2819-2823. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • Troubleshooting common issues in pyrimidine synthesis. Benchchem. Available from:

  • Comprehensive Safety Protocol for Handling 5-(Furan-3-yl)pyrimidine. Benchchem. Available from:

  • Thermal runaway. Wikipedia. Available from: [Link]

  • Specific Solvent Issues with Chlorination. Available from: [Link]

  • Ryu EK, MacCoss M. New procedure for the chlorination of pyrimidine and purine nucleosides. J Org Chem. 1981;46(13):2819-2823. Available from: [Link]

  • Synthesis of chlorinated pyrimidines. Google Patents. Available from:

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [Link]

  • Thermal Runaway. Mitsubishi Electric. Available from: [Link]

  • Analytical methods of chlorine and the substances produced by the chlorine treatments. Available from: [Link]

  • ANALYTICAL METHODS. In: Toxicological Profile for Chlorine. Agency for Toxic Substances and Disease Registry (US); 2010. Available from: [Link]

  • Ouyang D, Chen M, Huang Q, Weng J, Wang Z, Wang J. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Batteries. 2022; 8(9):115. Available from: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available from: [Link]

  • How to Prevent Thermal Runaway in Lithium Ion Batteries. Electrolock Incorporated. Available from: [Link]

  • Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. OSTI.GOV. Available from: [Link]

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Technical Support Center: Catalyst Removal in 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the critical post-reaction step of catalyst removal. Ensuring the complete removal of catalytic residues is paramount for the purity, safety, and regulatory compliance of active pharmaceutical ingredients (APIs).[1][2]

This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting guides for specific experimental problems, and validated protocols for common removal techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of an effective catalyst removal strategy.

Q1: What types of catalysts are commonly used to synthesize this compound and related derivatives?

A1: The synthesis of functionalized pyrimidines often involves C-C and C-N bond formation, which is frequently facilitated by transition metal catalysts.[3] While various catalysts can be used depending on the specific synthetic route, they generally fall into two categories:

  • Homogeneous Catalysts: These are soluble in the reaction medium. For pyrimidine synthesis, these often include palladium complexes like Pd(OAc)₂ or copper catalysts.[][5] Their key advantage is high activity and selectivity, but their removal can be challenging as they are molecularly dispersed.

  • Heterogeneous Catalysts: These are insoluble in the reaction medium and are typically solid-supported. The most common example is palladium on activated carbon (Pd/C). These are generally easier to separate from the reaction mixture through physical methods like filtration.[6]

Q2: Why is the complete removal of these catalysts so critical in pharmaceutical synthesis?

A2: There are three primary reasons for the stringent requirement of catalyst removal:

  • Patient Safety and Regulatory Compliance: Many transition metals, particularly heavy metals like palladium, are toxic and have strict concentration limits in final drug products.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (e.g., ICH Q3D) that define permissible daily exposure limits for elemental impurities.[2]

  • Downstream Process Integrity: Residual catalyst can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions, reduced yields, and the formation of impurities.

  • Product Stability: Trace metals can sometimes catalyze degradation pathways in the final API, affecting its shelf life and stability.

Q3: What are the principal methods for removing catalyst residues from reaction mixtures?

A3: The choice of method depends on whether the catalyst is homogeneous or heterogeneous. The main strategies include:

  • Filtration: The primary method for removing solid, heterogeneous catalysts.[6][7]

  • Solvent Extraction: Often used as a first-pass technique for separating soluble, homogeneous catalysts from the product.[6][8]

  • Adsorption/Scavenging: Employs materials like activated carbon, silica, alumina, or specialized metal scavenger resins to bind and remove trace levels of dissolved metals.[8][9]

  • Chromatography: Column chromatography is a powerful purification technique that can separate the desired product from both catalyst residues and other organic impurities.[10][11][12]

  • Centrifugation: Useful for separating fine catalyst particles that may be difficult to filter.[6][13]

Q4: How can I verify that the catalyst has been successfully removed to the required level?

A4: Visual inspection is insufficient. Quantitative analysis using highly sensitive instrumentation is required to confirm that residual metal levels are within regulatory limits. The industry-standard techniques are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method, capable of detecting metals at parts-per-billion (ppb) levels.[2]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique for quantifying elemental impurities.[14]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and simple method for determining palladium content in API samples.[1]

  • Colorimetric and Fluorometric Methods: These can serve as rapid, in-process checks to assess the effectiveness of a scavenging step before submitting samples for more rigorous ICP analysis.[15][16][17]

Section 2: Troubleshooting Guide - Common Scenarios

This section provides causal explanations and actionable solutions for specific problems you may encounter during your experiments.

Scenario A: Issues with Heterogeneous Catalysts (e.g., Palladium on Carbon)

Q: After filtering my reaction mixture, the filtrate remains grey/black, suggesting catalyst fines have passed through the filter. What should I do?

A: This is a common issue caused by very fine catalyst particles that can pass through standard filter paper. The underlying cause is often the quality of the catalyst or mechanical attrition during the reaction.

Causality & Solution Workflow:

Caption: Troubleshooting workflow for catalyst fines in filtrate.

Q: My product yield is low due to significant retention on the filter cake. How can I improve recovery?

A: Product loss occurs when the product solution is adsorbed onto the high surface area of the catalyst and filter aid. Efficient washing of the filter cake is key to maximizing yield.

Solutions:

  • Systematic Cake Washing: Instead of one large wash, wash the filter cake with multiple smaller portions of fresh, cold solvent. Allow the solvent to fully pass through the cake before adding the next portion. This improves displacement of the mother liquor.[18]

  • Slurry Washing: After the initial filtration, transfer the filter cake back into a clean flask, re-slurry it with fresh solvent, and re-filter. This is more effective than a simple cake wash.

  • Solvent Selection: Ensure the wash solvent is one in which your product is soluble but the catalyst is not. The solvent should also be easily removable later.

Q: I am concerned about the pyrophoric nature of dry Pd/C. What are the best practices for safe handling?

A: Dry palladium on carbon, especially after being used in hydrogenation reactions, can be pyrophoric and may ignite spontaneously upon contact with air.[18] Safety is paramount.

Safety Protocol:

  • Never let the catalyst dry out on the filter. After filtration, the catalyst cake should be kept wet with solvent (a "water-wet" catalyst is often safest for disposal).

  • Use an inert atmosphere. Conduct the filtration under a nitrogen or argon blanket. This prevents contact with oxygen.[18]

  • Quenching: The collected catalyst should be carefully transferred to a separate container and quenched by slowly adding water to create a slurry before disposal.

Scenario B: Issues with Homogeneous Catalysts (e.g., Residual Palladium Complexes)

Q: My initial work-up and extractions are complete, but ICP analysis shows palladium levels are still >20 ppm. What are my options?

A: This indicates that the palladium catalyst or its byproducts have a significant affinity for your product in the organic phase and cannot be removed by simple washing. A targeted scavenging step is required.[2]

Solutions Ranked by Efficacy:

  • Activated Carbon Treatment: This is a cost-effective first step. Slurry the organic solution containing your product with activated carbon (typically 5-10% w/w relative to the product) for several hours, then filter through Celite®. Carbon has a high surface area that can adsorb residual metal complexes.[8]

  • Metal Scavenger Resins: These are highly effective and selective. Functionalized silica or polymer resins with thiol, amine, or phosphine groups can chelate palladium with high affinity.[9] Pass the organic solution through a cartridge packed with the scavenger resin or stir the resin in the solution batch-wise.[2]

  • Re-crystallization/Precipitation: Purifying the product by crystallization can often leave catalyst impurities behind in the mother liquor. This can be a very effective final purification step.[19]

Table 1: Comparison of Common Palladium Scavenging Techniques

MethodTypical Use CaseAdvantagesDisadvantages
Activated Carbon General purpose, color removal, moderate metal reductionInexpensive, readily available, removes some organic impurities.[8]Can be non-selective, may adsorb product, requires filtration.
Thiol-Functionalized Silica High-efficiency removal of Pd, Pt, Ru, RhHigh selectivity and capacity for palladium, fast kinetics.Higher cost than carbon, requires filtration.
Amine-Functionalized Silica Scavenging of various metals including Pd, CuEffective for a broader range of metals.May have lower selectivity for palladium compared to thiol resins.
Ion-Exchange Resins Removal of charged catalyst speciesCan be highly effective for specific ionic catalysts.[8]Limited to charged species, may require solvent compatibility checks.

Q: Which scavenger resin should I choose for my this compound product?

A: The best choice depends on the specific palladium species remaining. However, for palladium catalysts commonly used in cross-coupling reactions, thiol-functionalized scavengers are typically the most effective due to the high affinity of sulfur for palladium. It is often best to screen a small number of different scavengers in parallel to find the optimal one for your specific process.

Section 3: Experimental Protocols

These protocols provide a starting point for developing a robust catalyst removal workflow.

Protocol 1: High-Efficiency Filtration of Heterogeneous Catalysts

This protocol is designed to maximize both catalyst removal and product recovery.

  • Preparation: Assemble a Buchner or Nutsche filter setup. Place a piece of filter paper on the filter plate.

  • Pre-coat (Optional but Recommended): Prepare a slurry of Celite® or diatomaceous earth in the reaction solvent. Pour this onto the filter paper under gentle vacuum to form a thin, even pad (approx. 1-2 cm). This pad will trap catalyst fines.[20]

  • Filtration: Decant the bulk of the reaction mixture onto the filter pad. Try to leave most of the solid catalyst in the reaction vessel.

  • First Wash (in vessel): Add a small volume of fresh, cold solvent to the reaction vessel to slurry the remaining catalyst. Transfer this slurry to the filter.

  • Cake Washing: Wash the combined filter cake with 2-3 small portions of cold solvent, allowing the cake to de-liquid between washes.

  • Drying: Pull a vacuum or apply nitrogen pressure to dry the cake as much as possible to recover the maximum amount of product solution.

  • Catalyst Handling: Keep the cake solvent-wet and transfer it immediately to a designated waste container for safe quenching and disposal.

Protocol 2: Palladium Removal with a Thiol-Functionalized Silica Scavenger

This protocol describes a batch method for removing trace dissolved palladium.

  • Select Scavenger: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Determine Loading: A typical starting point is 3-5 equivalents of scavenger relative to the residual palladium concentration (if known). If unknown, start with 1-2% w/w relative to the product.

  • Procedure: a. To the organic solution containing the product and residual palladium, add the calculated amount of scavenger resin. b. Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours. Reaction time can be optimized. c. Monitor the palladium concentration by a rapid method (if available) or filter a small aliquot for ICP-MS analysis.

  • Removal: Once scavenging is complete, filter the mixture to remove the resin. The resin can be washed with a small amount of clean solvent to recover any entrained product.

  • Analysis: Send a sample of the final filtrate for ICP-MS analysis to confirm palladium levels are below the target threshold.

Workflow for Catalyst Removal and Purity Verification

Caption: Decision workflow for catalyst removal and verification.

References

  • Strategies for Catalyst Recovery and Regeneration. (n.d.). Solubility of Things. Retrieved from [Link]

  • Filtration of catalysts. (2015, October 9). Engineer Live. Retrieved from [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText. Retrieved from [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1404-10.
  • Which Filtration Products are Used for Catalyst Recovery? (2023, June 6). Powder Systems. Retrieved from [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (n.d.). PMC - PubMed Central.
  • CATALYST FILTRATION. (n.d.). Teesing. Retrieved from [Link]

  • Application Of Centrifugal Extractor In Catalyst Recovery. (2024, December 31). Retrieved from [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (n.d.).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.

Sources

Technical Support Center: Scale-Up of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and reproducible scale-up process.

The core of this synthesis typically involves the chlorination of the precursor, 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol, using phosphorus oxychloride (POCl₃). While effective, this transformation presents significant safety and process control challenges, particularly as the reaction volume increases. This guide is structured to tackle these issues head-on, providing not just instructions, but the fundamental reasoning behind each procedural choice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to planning a successful scale-up campaign.

Q1: What is the standard laboratory method for synthesizing this compound?

The most common and established method involves the chlorodehydroxylation of 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol.[1] This is typically achieved by heating the pyrimidinol precursor with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[1][2] In many lab-scale procedures, POCl₃ is used in large excess, serving as both the reagent and the solvent.[3] The reaction mixture is heated, often to reflux, to drive the conversion to completion.[1][3]

Q2: Why is the chlorination step with POCl₃ considered a major challenge during scale-up?

The primary challenge lies in the reactivity of phosphorus oxychloride itself. POCl₃ reacts violently and highly exothermically with water and other protic substances.[3][4] What is a manageable quench in a small flask can become a dangerous, uncontrollable runaway reaction on a larger scale due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation.[5] Furthermore, using a large excess of POCl₃, common in lab preps, generates significant chemical waste and exacerbates the hazards associated with the quenching and work-up process.[6]

Q3: What are the most critical safety precautions when handling POCl₃ at scale?

Extreme caution is mandatory.[3]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and full splash goggles. Work should be conducted in a well-ventilated fume hood.

  • Inert Atmosphere: POCl₃ can hydrolyze in moist air, releasing corrosive hydrogen chloride gas.[7] All glassware must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching Protocol: Never add water or alcohol directly to a large volume of POCl₃. The safest method is a "reverse quench," where the reaction mixture is slowly added to a well-stirred, cooled vessel of the quenching solution (e.g., ice-water, aqueous base).[5] This ensures that the POCl₃ is always the limiting reagent in the quench mixture.

  • Exotherm Control: The quenching vessel must have an efficient cooling system and temperature monitoring to manage the heat generated.

Q4: Is it possible to avoid using a large excess of POCl₃ to improve process safety and efficiency?

Yes, and it is highly recommended for scale-up. Modern, solvent-free methods have been developed that use equimolar amounts of POCl₃.[6] These reactions are typically run in the presence of a base, such as pyridine, and heated in a sealed reactor.[6] This approach significantly reduces the amount of unreacted POCl₃, which simplifies the work-up, minimizes waste, improves safety, and is more economical.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments, focusing on the underlying chemical principles.

Problem 1: Low Yield & Incomplete Conversion

  • Question: My reaction is stalling, and TLC/UPLC analysis shows a significant amount of unreacted 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol even after prolonged heating. What are the likely causes and how can I drive the reaction to completion?

  • Answer:

    • Insufficient Temperature: The chlorination of hydroxypyrimidines often requires high temperatures to proceed at a reasonable rate.[1][3] Ensure your heating mantle or oil bath is calibrated and the reaction mixture is reaching the target temperature (typically 80-110 °C, depending on the specific protocol).

    • Reagent Purity: POCl₃ can degrade over time if exposed to moisture. Use a fresh bottle or a recently distilled batch of POCl₃ for best results. The pyrimidinol starting material should also be pure and completely dry.

    • Use of an Additive: The reaction can be facilitated by the addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline.[3][6] The base can activate the hydroxyl group of the substrate, making it a better leaving group. For equimolar POCl₃ reactions, a base like pyridine is essential.[6]

    • Reaction Time: While monitoring by TLC is crucial, ensure you are allowing sufficient time for the reaction to complete, which can be several hours.[3]

Problem 2: Product Hydrolysis During Work-up

  • Question: I achieve good conversion in the reaction mixture, but after the aqueous quench and extraction, my final yield is low, and I see the starting pyrimidinol spot reappear on my TLC plate. What is causing this product loss?

  • Answer: This is a classic case of product hydrolysis. The C4-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially if the work-up conditions are not carefully controlled. This reverses the reaction, converting your desired product back into the starting material.[7]

    • Solution - Controlled Quenching:

      • Temperature: The quench must be performed at a low temperature (0 °C or below).[7] Add your reaction mixture portion-wise to a vigorously stirred vessel of ice or an ice/brine slurry to dissipate the heat of hydrolysis instantly.

      • pH Control: Avoid strongly acidic or basic conditions during work-up for extended periods. The best practice is to quench into a weakly basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a sodium acetate buffer.[5][7] This neutralizes the acidic byproducts (phosphoric acid, HCl) without creating an overly basic environment that could promote other side reactions.

      • Minimize Contact Time: Perform extractions promptly after the quench. Do not let the product sit in the aqueous phase for longer than necessary.

Problem 3: Uncontrollable Exotherm During Quenching

  • Question: When I try to quench my large-scale reaction, the process is extremely violent, with rapid gas evolution and boiling, even when adding to ice. How can I perform a safer quench?

  • Answer: You are likely experiencing a delayed exotherm. This is a severe safety hazard where an accumulation of unreacted POCl₃ in the cold quench mixture suddenly hydrolyzes as the solution warms up.[4][5]

    • Root Cause: Adding the quench solution (water) to the reaction mixture is the incorrect procedure. The initial low temperature can make the POCl₃ hydrolysis sluggish, leading to a dangerous accumulation before the reaction initiates uncontrollably.[4]

    • The Correct, Safe Procedure (Reverse Quench):

      • Prepare a quenching vessel with a sufficient amount of crushed ice and a weak base (e.g., saturated NaHCO₃ solution) or a buffer (e.g., aqueous sodium acetate).[5] Ensure the vessel is large enough to accommodate the final volume and has efficient overhead stirring and external cooling.

      • Slowly, and in a controlled stream, add the reaction mixture from your reactor into the vigorously stirred quenching solution.

      • Monitor the temperature of the quenching vessel continuously. Adjust the addition rate to maintain a safe temperature (e.g., below 10-20 °C). This ensures that POCl₃ is always the limiting reagent and cannot accumulate.[5]

Problem 4: Purification of the Crude Product

  • Question: My crude product is a dark, oily, or clumpy solid that is difficult to handle and purify by recrystallization. What are the best practices for obtaining a clean product?

  • Answer: The crude product can contain phosphorus-based byproducts, residual starting material, and color bodies.

    • Improve the Quench: A well-controlled quench that produces a fine, filterable solid is the best first step.[8] Sometimes, after quenching, stirring the resulting slurry for a period can help break up chunks and improve morphology.

    • Solvent Selection for Recrystallization: For this compound, non-polar solvents are often effective. Petroleum ether has been reported to be a suitable recrystallization solvent.[1] You may also try hexane or heptane, potentially with a small amount of a more polar co-solvent like ethyl acetate or dichloromethane to aid initial dissolution.

    • Decolorization: If the product is highly colored, you can add a small amount of activated carbon to the hot solution during recrystallization to remove impurities.[1] Be sure to filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

    • Silica Gel Chromatography: If recrystallization fails, column chromatography is a reliable option. Use a solvent system like hexane/ethyl acetate or petroleum ether/dichloromethane, starting with a low polarity and gradually increasing it.

Section 3: Recommended Protocols and Workflows

Protocol 1: Scale-Up Chlorination using Equimolar POCl₃ (Solvent-Free)

This protocol is adapted from modern, safer methodologies and is recommended for multi-gram to kilogram scale preparations.[6]

Equipment:

  • Appropriately sized, pressure-rated glass or stainless steel reactor with mechanical stirring, heating/cooling jacket, and temperature probe.

  • Inert gas (N₂) inlet and outlet.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and thoroughly dried. Purge the vessel with dry nitrogen.

  • Reagent Charging: To the reactor, charge 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol (1.0 eq), followed by pyridine (1.0 eq).

  • POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (1.0 eq per hydroxyl group) to the stirred mixture. A slight exotherm may be observed; control the addition rate to keep the temperature manageable.

  • Reaction: After the addition is complete, seal the reactor. Heat the mixture to 150-160 °C with vigorous stirring.[6]

  • Monitoring: Hold the reaction at temperature for 2-4 hours. The reaction progress can be monitored by taking aliquots (after cooling and carefully venting) for UPLC or TLC analysis.

  • Cooling: Once the reaction is complete, cool the reactor to room temperature.

Protocol 2: Safe Reverse Quench and Work-up

Equipment:

  • A separate, larger quenching vessel equipped with robust mechanical stirring, a cooling jacket, and a temperature probe.

Procedure:

  • Prepare Quench Solution: In the quenching vessel, prepare a vigorously stirred slurry of crushed ice and water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the jacket of the vessel to 0 °C.

  • Controlled Addition: Slowly transfer the cooled reaction mixture from the reactor into the quenching vessel via a dip tube or addition funnel.

  • Maintain Temperature: Monitor the internal temperature of the quenching vessel. The addition rate should be controlled to ensure the temperature does not exceed 10-20 °C.

  • pH Adjustment: After the addition is complete, continue stirring and allow the temperature to slowly rise to room temperature. Check the pH of the slurry and adjust to ~7-8 with additional saturated NaHCO₃ solution if necessary.

  • Isolation: The solid product can be isolated by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 4: Visual Guides

Diagram 1: Synthetic Pathway

Synthesis SM 5-methoxy-2-(methylsulfanyl)pyrimidin-4-ol Product This compound SM->Product  150-160°C Sealed Reactor Reagent POCl₃ (1.0 eq) Pyridine (1.0 eq)

Caption: Overall synthesis of the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield or Incomplete Conversion Check_Temp Is Reaction Temp Correct (e.g., 160°C)? Start->Check_Temp Check_Reagents Are Reagents Pure and Dry? Check_Temp->Check_Reagents Yes Increase_Temp Action: Increase/Verify Heating Check_Temp->Increase_Temp No Check_Base Was Pyridine (1.0 eq) Added? Check_Reagents->Check_Base Yes Use_New_Reagents Action: Use Fresh/Dry Reagents Check_Reagents->Use_New_Reagents No Add_Base Action: Ensure Correct Stoichiometry Check_Base->Add_Base No Success Problem Resolved Check_Base->Success Yes Increase_Temp->Success Use_New_Reagents->Success Add_Base->Success

Caption: Decision-making for low yield issues.

Section 5: Data Summary

Table 1: Comparison of Chlorination Methodologies
ParameterTraditional MethodRecommended Scale-Up MethodRationale for Change
POCl₃ Stoichiometry Large Excess (Solvent)1.0 - 1.1 equivalentsReduces cost, waste, and quenching hazards.[6]
Solvent Neat POCl₃Solvent-FreeImproves process intensity and eliminates solvent waste.[6]
Base Optional (e.g., DMA)Required (e.g., Pyridine)Facilitates reaction with stoichiometric POCl₃.[6]
Temperature Reflux (~106 °C)150 - 160 °CHigher temperature required to drive solvent-free reaction.
Equipment Open Reflux SystemSealed, Pressure-Rated ReactorContains reactants and byproducts at higher temperatures.[6]
Work-up Hazard Very HighSignificantly ReducedMinimal excess POCl₃ makes quenching much safer.[5][6]

References

  • Organic Syntheses, Coll. Vol. 4, p.108 (1963); Vol. 34, p.11 (1954).
  • Khlebnikov, V. (2014). Response to "How should I proceed in Chlorination using POCl3?".
  • BenchChem (2025).
  • Li, X., et al. (2012). Prevention of Exothermic Runaway in Vilsmeier Reactions. Org. Process Res. Dev., 16, 1727.
  • ChemicalBook (Date unknown). This compound Usage And Synthesis.
  • Bhat, A. R., et al. (Year not specified). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Source not specified.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121–138.
  • Various Authors (Year not specified).
  • Mungall, W. S., et al. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research, 1(4), 615–627.
  • Wang, X., et al. (Year not specified). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
  • Organic-Chemistry.org (Date unknown). Phosphorus Oxychloride - Common Organic Chemistry.
  • Perrey, D. (2011). Comment on "Quenching Phosphorus Oxychloride". Chemical Space Blog.

Sources

Technical Support Center: Characterization of Unexpected Byproducts via NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of unexpected byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter unanticipated signals in their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to confidently identify and characterize these unknown entities. In pharmaceutical development, any impurity present at a level greater than 0.1% must be characterized to ensure regulatory compliance and patient safety.[1][2][3] This resource is structured to address common challenges through a practical question-and-answer format, supplemented with detailed protocols and visual aids.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the analysis of unexpected byproducts.

NMR Spectroscopy Troubleshooting

Q1: My ¹H NMR spectrum shows several unexpected singlets. How can I determine if they are from byproducts or common contaminants?

A1: This is a frequent challenge. The first step is to differentiate between genuine byproducts and ubiquitous laboratory contaminants.

  • Consult Impurity Tables: Cross-reference the chemical shifts of the unknown signals with established tables of common laboratory solvents and impurities.[4][5][6][7] These resources provide ¹H and ¹³C NMR data for substances like residual solvents (e.g., acetone, ethyl acetate, dichloromethane), grease, and other common reagents in various deuterated solvents.[5][6][7] Keep in mind that chemical shifts can be dependent on concentration and temperature.[4]

  • D₂O Exchange: If you suspect the presence of exchangeable protons (e.g., -OH, -NH), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Peaks corresponding to exchangeable protons will either disappear or significantly broaden.

  • Check the Blank: Run a spectrum of the deuterated solvent from the same bottle you used for your sample. This can help identify impurities originating from the solvent itself.

  • Consider Spectral Artifacts: Be aware of potential artifacts such as spinning sidebands (symmetrical peaks around a large signal), TMS peaks, or satellite peaks from ¹³C coupling.[8][9]

Q2: The integration of my unexpected peaks is very low. How can I improve the signal-to-noise ratio to get a better look at them?

A2: Improving the signal-to-noise (S/N) ratio is crucial for characterizing low-level impurities.

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.

  • Use a Higher Field Instrument: A spectrometer with a stronger magnetic field will provide better signal dispersion and higher sensitivity.

  • Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is sufficiently long (typically 3-5 times the longest T1 relaxation time of your compound) for quantitative analysis.

  • Sample Concentration: If possible, prepare a more concentrated sample. However, be mindful that high concentrations can lead to peak broadening.[10]

Q3: My ¹H NMR is too crowded to interpret. What are my next steps?

A3: When 1D NMR spectra are too complex due to overlapping signals, 2D NMR techniques are invaluable for structure elucidation.[11][12][13][14]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify spin systems and connect neighboring protons.[11][14]

  • HSQC (Heteronuclear Single Quantum Coherence): This shows correlations between protons and the carbons they are directly attached to, providing a carbon "address" for each proton.[11][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and piecing together the carbon skeleton.[11][14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining stereochemistry and 3D conformation.[11][14]

Mass Spectrometry Troubleshooting

Q4: I see an unexpected mass in my LC-MS data. How can I determine its origin?

A4: Unexpected peaks in an LC-MS chromatogram can arise from various sources. A systematic approach is key to identification.

  • Check for Common Adducts: The unexpected mass may be your compound of interest with a common adduct. In positive ion mode, look for [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. In negative ion mode, common adducts include [M+Cl]⁻ and [M+HCOO]⁻.

  • In-source Fragmentation/Reactions: The ionization source can sometimes induce fragmentation or reactions.[15][16] For instance, reactions with residual water in the mass spectrometer can lead to unexpected peaks.[17][18]

  • Isotopes: Check if the unexpected peak is an isotopic peak of a known compound in your sample.

  • Contamination: "Ghost peaks" can result from solvent impurities, contaminated columns, or carryover from previous injections.[19] Running a blank gradient can help identify these.[19]

  • Co-elution: The peak may correspond to a co-eluting impurity.[19][20] Improving the chromatographic separation can resolve this.

Q5: The fragmentation pattern of my unexpected peak in MS/MS is not making sense. What should I consider?

A5: Interpreting fragmentation patterns can be complex, especially for unknown structures.

  • Consider the Ionization Method: Hard ionization techniques like electron impact (EI) will produce more extensive fragmentation than soft ionization methods like electrospray ionization (ESI).[15]

  • Predictable Fragmentation: Certain functional groups lead to predictable fragmentation patterns. For example, alcohols often lose water, and carbonyl compounds can undergo McLafferty rearrangement.[21][22]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments.[23] This is a powerful tool for constraining the possible structures.

  • Utilize Fragmentation Libraries: Compare your experimental fragmentation pattern to spectral libraries (e.g., NIST, MassBank) to see if a match can be found.

Part 2: Experimental Protocols & Workflows

This section provides step-by-step methodologies for the characterization of unexpected byproducts.

Systematic Workflow for Byproduct Identification

The following workflow outlines a logical approach to identifying an unknown impurity.

Byproduct_Identification_Workflow Start Unexpected Peak Detected (NMR or MS) Initial_Assessment Initial Data Assessment - Check for common contaminants/adducts - Review reaction scheme Start->Initial_Assessment Data_Acquisition Acquire More Data Initial_Assessment->Data_Acquisition NMR_Path 2D NMR Experiments (COSY, HSQC, HMBC) Data_Acquisition->NMR_Path If NMR is primary MS_Path High-Resolution MS/MS Data_Acquisition->MS_Path If MS is primary Structure_Proposal Propose Putative Structure(s) NMR_Path->Structure_Proposal MS_Path->Structure_Proposal Confirmation Confirm Structure - Synthesize standard - Spike sample Structure_Proposal->Confirmation Final_Report Final Report & Quantification Confirmation->Final_Report

Caption: A systematic workflow for the identification and confirmation of unexpected byproducts.

Protocol 1: Sample Preparation for NMR Analysis of a Minor Byproduct
  • Initial Purification: Perform a preliminary purification of your crude reaction mixture using column chromatography or preparative HPLC to enrich the fraction containing the byproduct.

  • Solvent Removal: Thoroughly remove the purification solvent under high vacuum. To remove residual ethyl acetate, which can be tenacious, co-evaporate the sample with dichloromethane two to three times.[10]

  • Deuterated Solvent Selection: Choose a deuterated solvent that fully dissolves your sample and has minimal overlapping signals with the regions of interest.

  • Sample Preparation: Dissolve the enriched sample in the chosen deuterated solvent. For quantitative NMR (qNMR), accurately weigh both the sample and an internal standard.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Protocol 2: Acquiring and Interpreting 2D NMR Data for Structure Elucidation
  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess the overall complexity and identify key proton signals.

  • COSY: Run a COSY experiment to establish ¹H-¹H spin systems. This will help group protons that are coupled to each other.

  • HSQC: Acquire an HSQC spectrum to correlate each proton to its directly attached carbon. This provides the chemical shift of the carbon for each proton.

  • HMBC: Run an HMBC experiment to identify long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for connecting the spin systems identified in the COSY and for identifying quaternary carbons.

  • Structure Assembly: Use the information from all spectra to piece together the molecular structure. Start with the spin systems from the COSY, assign carbons using the HSQC, and then use the HMBC correlations to link the fragments.

Part 3: Data Presentation & Reference Tables

Clear presentation of data is essential for accurate interpretation.

Table 1: Common ¹H NMR Chemical Shifts of Laboratory Impurities
ImpuritySignal TypeCDCl₃ (ppm)DMSO-d₆ (ppm)D₂O (ppm)
Acetonesinglet2.172.092.22
Ethyl Acetatequartet, triplet4.12, 1.264.03, 1.164.10, 1.20
Dichloromethanesinglet5.305.76-
Diethyl Etherquartet, triplet3.48, 1.213.38, 1.093.55, 1.16
Toluenemultiplet, singlet7.27-7.17, 2.367.28-7.18, 2.30-
Silicone Greasebroad singlet~0.07~0.05-
Watersinglet1.563.334.79

Source: Adapted from literature data.[5][7] Note that chemical shifts can vary with temperature and concentration.

Table 2: Common Adduct Ions in ESI-MS
Ionization ModeAdductMass Shift (Da)
Positive[M+H]⁺+1.0073
Positive[M+NH₄]⁺+18.0338
Positive[M+Na]⁺+22.9892
Positive[M+K]⁺+38.9632
Negative[M-H]⁻-1.0073
Negative[M+Cl]⁻+34.9694
Negative[M+CH₃COO]⁻+59.0139

Part 4: Logical Relationships in Data Interpretation

The interplay between NMR and MS data is synergistic for structure elucidation.

NMR_MS_Synergy MS_Data MS Data - Molecular Formula (from HRMS) - Fragmentation Pattern Proposed_Structure Proposed Structure MS_Data->Proposed_Structure Suggests elemental composition NMR_Data NMR Data - Connectivity (COSY, HMBC) - Atom Types (¹H, ¹³C shifts) - Stereochemistry (NOESY) NMR_Data->Proposed_Structure Defines atomic arrangement Validation Validation - Does fragmentation match structure? - Does NMR predict MS formula? Proposed_Structure->Validation Validation->MS_Data Validation->NMR_Data

Caption: The complementary relationship between MS and NMR data in structure elucidation.

By integrating the troubleshooting strategies, experimental protocols, and data interpretation frameworks presented here, you will be better equipped to tackle the challenge of characterizing unexpected byproducts in your research and development endeavors.

References

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Technical Support Center: Optimizing Reactions with 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions for researchers utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we aim to equip you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction conditions for superior results.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during reactions with this compound in a question-and-answer format.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the reaction rate?

Answer:

Low conversion in SNAr reactions involving this compound can stem from several factors. The pyrimidine ring, while activated towards nucleophilic attack by the two nitrogen atoms, can still present challenges.[1][2] Here’s a systematic approach to troubleshooting:

  • Nucleophile Reactivity: The nature of your nucleophile is paramount. Weaker nucleophiles (e.g., aliphatic alcohols, secondary amines with significant steric hindrance) will react slower than stronger, less hindered nucleophiles (e.g., primary amines, thiols). If possible, consider using a more nucleophilic reagent or a deprotonated form of your nucleophile.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[3] Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent starting points.

    • Troubleshooting Step: If your reaction in a solvent like THF is slow, switching to a more polar solvent like DMF or DMSO can often accelerate the reaction.

  • Base Strength and Stoichiometry: An appropriate base is crucial for deprotonating the nucleophile (if it's not already an anion) or scavenging the HCl generated during the reaction.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective.[4] Cs₂CO₃ is more soluble in organic solvents and can sometimes lead to better results.[4]

    • Organic Bases: Non-nucleophilic amine bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are also suitable.

    • Troubleshooting Step: Ensure you are using at least a stoichiometric amount of base relative to the limiting reagent. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) might be necessary, particularly when using alcohols as nucleophiles.[5]

  • Temperature: SNAr reactions are often accelerated by heating. If your reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly improve the rate and yield.[6] However, be mindful of potential side reactions at higher temperatures.

Question 2: I am observing the formation of multiple products or unexpected side products. How can I improve the selectivity of my reaction?

Answer:

The formation of side products can be a significant challenge. Here are the common culprits and strategies to mitigate them:

  • Regioselectivity Issues: While the C4 position of the pyrimidine ring is generally the most electrophilic and susceptible to nucleophilic attack, side reactions at other positions can occur under certain conditions.[7] The electron-withdrawing nature of the nitrogen atoms makes the C2, C4, and C6 positions electron-deficient and thus activated for nucleophilic attack.[1][2]

    • Explanation: The stability of the anionic intermediate is key. Attack at the C4 position allows for delocalization of the negative charge onto one of the ring nitrogens, which is a stabilizing factor.[1][2]

    • Troubleshooting Step: To favor C4 substitution, use less forcing conditions (lower temperature, weaker base). If you are observing substitution at the C2 position, it might be due to specific interactions with your nucleophile or reaction conditions.

  • Hydrolysis of the Starting Material: In the presence of water and base, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of 4-hydroxy-5-methoxy-2-(methylsulfanyl)pyrimidine.

    • Troubleshooting Step: Ensure you are using anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Reaction with the Solvent: Solvents like DMF can decompose at high temperatures in the presence of a base to generate dimethylamine, which can then act as a nucleophile.

    • Troubleshooting Step: If you suspect this is an issue, consider switching to a more stable solvent like DMSO or dioxane, or run the reaction at a lower temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for SNAr reactions with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific nucleophile and reaction conditions. However, polar aprotic solvents are the most effective class of solvents for these reactions. This is because they can stabilize the charged Meisenheimer intermediate that is formed during the reaction, without solvating the nucleophile so strongly that its reactivity is diminished.

A good starting point for optimization is often acetonitrile (MeCN) or tetrahydrofuran (THF) . If the reaction is slow, moving to more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can often provide a significant rate enhancement.

Here is a table summarizing the properties of some common solvents to guide your selection:

SolventDielectric Constant (ε)[8][9]Polarity[10][11]Boiling Point (°C)Notes
N,N-Dimethylformamide (DMF)36.7[9]High153Excellent for dissolving a wide range of reactants, but can decompose at high temperatures.
Dimethyl sulfoxide (DMSO)46.7[9]High189Highly polar and often gives the fastest rates, but can be difficult to remove.
Acetonitrile (MeCN)37.5[9]Medium-High82A good balance of polarity and ease of removal.
Tetrahydrofuran (THF)7.6[9]Medium66A less polar option, good for reactions where high polarity might cause side reactions.
1,4-Dioxane2.2[9]Low101A good alternative to THF with a higher boiling point.

Q2: How do I select the most appropriate base for my reaction?

A2: The choice of base is critical and depends on the pKa of your nucleophile. The primary role of the base is to either deprotonate the nucleophile to increase its reactivity or to neutralize the HCl that is formed as a byproduct.

Here is a decision-making workflow to guide your base selection:

BaseSelection start Start: Identify Nucleophile pka_check Is the pKa of the nucleophile > 15? start->pka_check strong_base Use a strong, non-nucleophilic base (e.g., NaH, KHMDS, LDA) pka_check->strong_base Yes weak_base_check Is the nucleophile an amine? pka_check->weak_base_check No end Proceed with Reaction strong_base->end organic_base Use a non-nucleophilic organic base (e.g., DIPEA, TEA) weak_base_check->organic_base Yes inorganic_base Use an inorganic base (e.g., K₂CO₃, Cs₂CO₃) weak_base_check->inorganic_base No organic_base->end inorganic_base->end

A decision-making workflow for base selection.

Explanation of the Workflow:

  • Identify your nucleophile: The first step is to know the approximate pKa of your nucleophile.

  • High pKa Nucleophiles (pKa > 15): For nucleophiles like alcohols, a strong base is required for complete deprotonation to the more reactive alkoxide. Sodium hydride (NaH) is a common choice.[5]

  • Amine Nucleophiles: For primary and secondary amines, which are themselves basic, an organic amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used as an acid scavenger.

  • Other Nucleophiles (pKa < 15): For many other nucleophiles, including thiols and phenols, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to facilitate the reaction.[4]

Here is a table of common bases and their conjugate acid pKa values to aid in your selection:

BaseConjugate AcidpKa of Conjugate Acid (in H₂O)[12][13][14]Notes
Sodium Hydride (NaH)H₂~35Strong, non-nucleophilic base. Reacts with protic nucleophiles.
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3Mild, inexpensive, and commonly used.
Cesium Carbonate (Cs₂CO₃)HCO₃⁻10.3More soluble in organic solvents than K₂CO₃.[4]
Triethylamine (TEA)Et₃NH⁺~10.8Liquid organic base, easy to handle.
Diisopropylethylamine (DIPEA)DIPEA-H⁺~11Sterically hindered, non-nucleophilic organic base.

Q3: What is the expected regioselectivity of nucleophilic attack on this compound?

A3: The C4 position is the most favorable site for nucleophilic attack. This is due to a combination of electronic and resonance effects.

Regioselectivity of nucleophilic attack.

Mechanistic Rationale:

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution.[3] The two nitrogen atoms withdraw electron density from the ring carbons, particularly at the C2, C4, and C6 positions.[1][2] When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atom (N3). This resonance stabilization is a key factor in making the C4 position the most reactive site.

Section 3: Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine:

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMF, MeCN, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of limiting reagent).

  • Add the amine nucleophile (1.1-1.5 eq).

  • Add the base (DIPEA, 1.5-2.0 eq or K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using an inorganic base, filter the solid.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-5-methoxy-2-(methylsulfanyl)pyrimidine derivative.

References

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold, integral to the development of novel therapeutic agents. The precise substitution pattern on the pyrimidine ring is paramount, as it dictates the molecule's three-dimensional conformation, its physicochemical properties, and ultimately, its biological activity. Therefore, unambiguous structural confirmation of synthesized derivatives, such as those of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, is a critical step in the drug discovery and development pipeline.

This in-depth technical guide, designed for the discerning researcher, provides a comparative analysis of the primary analytical techniques for the structural elucidation of these vital compounds. We will delve into the practical applications and experimental nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering not just protocols, but the causal reasoning behind experimental choices.

The Analytical Triad: A Multi-faceted Approach to Structural Validation

Caption: The logical workflow for comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Why NMR is Essential:

For a molecule like this compound, NMR is indispensable for:

  • Confirming the presence and environment of key functional groups: The distinct chemical shifts of the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) protons and carbons provide direct evidence of their incorporation.

  • Establishing connectivity: Through-bond correlations observed in 2D NMR experiments (like HSQC and HMBC) can definitively link the methyl groups to their respective heteroatoms and their positions on the pyrimidine ring.

  • Verifying the substitution pattern: The chemical shift of the lone aromatic proton on the pyrimidine ring is highly sensitive to the nature and position of its neighboring substituents.

Field-Proven Experimental Protocol for ¹H and ¹³C NMR:

This protocol is optimized for obtaining high-quality data for substituted pyrimidines.

  • Sample Preparation (The "Why"): A concentration of 5-10 mg in 0.6 mL of deuterated solvent is chosen to ensure a good signal-to-noise ratio without causing significant line broadening due to aggregation. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds and its single residual solvent peak.

    • Step 1: Accurately weigh 5-10 mg of the purified pyrimidine derivative.

    • Step 2: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

    • Step 3: Gently agitate the tube to ensure complete dissolution.

  • Instrument Setup and Data Acquisition (The "Why"): A high-field spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving closely spaced peaks in aromatic systems.

    • Step 1: Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Step 2: Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Step 3: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Step 4: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

    • Step 5 (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify longer-range (2-3 bond) C-H correlations.

Illustrative Data and Interpretation:

While specific experimental data for this compound is not publicly available, we can predict the expected NMR data based on closely related structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
-SC H₃~2.6~15The methyl group attached to the electron-withdrawing sulfur atom is expected to be deshielded compared to a simple alkane.
-OC H₃~4.0~57The methyl group attached to the highly electronegative oxygen atom will be significantly deshielded.
C6-H ~8.4~150The lone proton on the pyrimidine ring is in an electron-deficient environment, leading to a downfield chemical shift.
C 2-S-~175The carbon atom attached to two heteroatoms (N and S) will be significantly deshielded.
C 4-Cl-~158The carbon atom bonded to the electronegative chlorine atom will be deshielded.
C 5-O-~140The carbon atom attached to the oxygen of the methoxy group.
C 6-~150The carbon atom bearing the lone proton.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural confirmation, it is unparalleled in its ability to determine the molecular weight of a compound and to provide a unique fragmentation pattern that can be used to piece together its structure.

Why MS is Crucial:

For this compound, MS is vital for:

  • Determining the molecular weight: The molecular ion peak (M⁺) will confirm the elemental composition of the synthesized molecule.

  • Identifying the presence of chlorine and sulfur: The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak. The presence of one chlorine atom results in an M+2 peak with roughly one-third the intensity of the M⁺ peak. The presence of a sulfur atom also contributes to the M+2 peak.

  • Elucidating the structure through fragmentation: The way the molecule breaks apart under ionization provides a "fingerprint" that can be used to deduce the connectivity of the atoms.

MS_Fragmentation M [C₆H₇ClN₂OS]⁺ m/z = 190/192 F1 Loss of •CH₃ [C₅H₄ClN₂OS]⁺ M->F1 -15 F2 Loss of •OCH₃ [C₅H₄ClN₂S]⁺ M->F2 -31 F3 Loss of •SCH₃ [C₅H₄ClN₂O]⁺ M->F3 -47

Caption: A simplified proposed fragmentation pathway for this compound.

Field-Proven Experimental Protocol for GC-MS:

This protocol is designed for the analysis of relatively volatile and thermally stable small molecules like the target compound.

  • Sample Preparation (The "Why"): A dilute solution is necessary to avoid overloading the GC column and the mass spectrometer detector. A volatile solvent that is compatible with the GC system is chosen.

    • Step 1: Prepare a stock solution of the purified compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

    • Step 2: Dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • Instrument Setup and Data Acquisition (The "Why"): Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.

    • Step 1: Set the GC oven temperature program to ensure good separation from any residual solvents or impurities. A typical program might start at 50°C and ramp up to 250°C.

    • Step 2: Set the injector temperature to ensure efficient volatilization of the sample (e.g., 250°C).

    • Step 3: Set the mass spectrometer to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-300).

    • Step 4: Set the ion source to Electron Ionization (EI) mode with an ionization energy of 70 eV.

    • Step 5: Inject a small volume (typically 1 µL) of the sample solution.

Illustrative Data and Interpretation:

Based on the structure of this compound, the following mass spectral data would be anticipated.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity Proposed Fragment Ion Proposed Neutral Loss
190/192Moderate[C₆H₇ClN₂OS]⁺Molecular Ion (M⁺)
175/177High[C₅H₄ClN₂OS]⁺•CH₃
159/161Moderate[C₅H₄ClN₂S]⁺•OCH₃
143/145Moderate[C₅H₄ClN₂O]⁺•SCH₃

The presence of the isotopic cluster at m/z 190 and 192 with an approximate 3:1 ratio would be strong evidence for the presence of a single chlorine atom. Subsequent fragmentation involving the loss of methyl, methoxy, and methylsulfanyl radicals would further support the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide invaluable information about connectivity and molecular weight, single-crystal X-ray crystallography offers the ultimate proof of structure by providing a precise three-dimensional map of the atoms in the crystalline state.

Why X-ray Crystallography is Definitive:

For this compound, this technique can:

  • Unambiguously determine the substitution pattern: The electron density map reveals the precise location of each atom, leaving no doubt about the positions of the chloro, methoxy, and methylsulfanyl groups.

  • Provide accurate bond lengths and angles: This information can offer insights into the electronic nature of the molecule.

  • Elucidate intermolecular interactions: The way molecules pack in the crystal lattice can reveal important information about non-covalent interactions, such as hydrogen bonding or π-stacking.

Field-Proven Experimental Protocol for Single-Crystal X-ray Diffraction:

The most challenging aspect of this technique is often growing a suitable single crystal.

  • Crystal Growth (The "Why"): The goal is to slowly decrease the solubility of the compound to allow for the ordered arrangement of molecules into a crystal lattice. Slow evaporation is a common and effective method for many organic compounds.

    • Step 1: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.

    • Step 2: Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

    • Step 3: Monitor for the formation of well-defined single crystals.

  • Data Collection and Structure Refinement (The "Why"): A modern diffractometer is used to measure the diffraction pattern of the crystal, from which the electron density map and the final structure can be calculated.

    • Step 1: Carefully select a high-quality single crystal and mount it on the diffractometer.

    • Step 2: Collect the diffraction data by rotating the crystal in the X-ray beam.

    • Step 3: Process the data to determine the unit cell dimensions and space group.

    • Step 4: Solve the crystal structure using direct methods or Patterson methods.

    • Step 5: Refine the structural model against the experimental data to obtain the final, accurate structure.

Illustrative Data and Interpretation:

While no crystal structure for this compound is currently available in public databases, a successful analysis would yield the following key information.

Table 3: Expected X-ray Crystallography Data for this compound

Parameter Expected Information Significance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)The dimensions of the repeating unit of the crystal.
Atomic Coordinates x, y, z for each atomThe precise location of each atom in the unit cell, confirming the substitution pattern.
Bond Lengths & Angles (Å) and (°)Confirms the covalent structure and can reveal electronic effects.

Conclusion: A Synergistic Approach for Unwavering Confidence

The structural confirmation of this compound derivatives is a non-negotiable prerequisite for their advancement in drug discovery programs. A combination of NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography provides a comprehensive and self-validating dataset. NMR elucidates the connectivity and chemical environment of the atoms, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint, and X-ray crystallography delivers the definitive three-dimensional structure. By judiciously applying these techniques and understanding their individual strengths, researchers can proceed with confidence in the integrity of their synthesized compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Retrieved from a hypothetical BenchChem technical note.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication on pyrimidine synthesis. Retrieved from a hypothetical RSC publication.
  • NIH. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Library of Medicine. Retrieved from a representative NIH publication.

A Comparative Spectroscopic Analysis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone scaffold for the development of novel therapeutic agents and functional materials. Their inherent biological activity and versatile chemical reactivity make them a subject of intense scientific scrutiny. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth spectral comparison of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine with its structurally related analogues: 2,4-dichloro-5-methoxypyrimidine, 4-chloro-2-(methylsulfanyl)pyrimidine, and the parent pyrimidine ring. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, we aim to elucidate the subtle yet significant electronic and structural effects of substituent modifications on the pyrimidine core.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil. The diverse pharmacological activities exhibited by pyrimidine derivatives, including anticancer, antiviral, and antimicrobial properties, stem from the unique electronic distribution within the ring and the potential for extensive functionalization. The compounds under investigation here represent key intermediates and structural motifs in the synthesis of targeted therapies. Understanding their spectral signatures is paramount for unambiguous identification, purity assessment, and the rational design of new molecular entities.

Comparative Spectral Analysis

The following sections delve into a multi-technique spectroscopic comparison of our target compound and its selected analogues. The choice of analogues allows for a systematic evaluation of the electronic contributions of the chloro, methoxy, and methylsulfanyl groups at various positions on the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities offer a detailed map of the molecular structure.

The ¹H NMR spectra of pyrimidine and its derivatives are characterized by signals in the aromatic region, with the chemical shifts of the ring protons being highly sensitive to the electronic nature of the substituents.

Key Observations:

  • Pyrimidine (Unsubstituted): The parent pyrimidine exhibits a complex splitting pattern with signals for H-2, H-4/6, and H-5 appearing at approximately 9.26, 8.78, and 7.36 ppm, respectively[1]. The significant downfield shift of H-2 and H-4/6 is attributed to the deshielding effect of the two electronegative nitrogen atoms.

  • 4-Chloro-2-(methylsulfanyl)pyrimidine: In this analogue, the introduction of a chloro group at C-4 and a methylsulfanyl group at C-2 leads to distinct changes. The protons on the pyrimidine ring, H-5 and H-6, are observed as doublets. The methyl protons of the methylsulfanyl group typically appear as a singlet in the upfield region.

  • 2,4-dichloro-5-methoxypyrimidine: This derivative shows a single aromatic proton at C-6, which appears as a singlet. The methoxy protons give rise to a characteristic singlet, typically around 3.8-4.0 ppm.

  • This compound: Our target compound displays a single aromatic proton at C-6, appearing as a singlet, indicative of substitution at all other ring positions. The spectrum also features two singlets corresponding to the methoxy and methylsulfanyl protons.

Table 1: Comparative ¹H NMR Spectral Data (δ in ppm)

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)-SCH₃ (ppm)
Pyrimidine9.268.787.368.78--
4-Chloro-2-(methylsulfanyl)pyrimidine--~7.2~8.5-~2.5
2,4-dichloro-5-methoxypyrimidine---~8.4~3.9-
This compound - - - ~8.3 ~3.9 ~2.5

Note: Approximate chemical shifts are provided for substituted pyrimidines as exact values can vary with solvent and experimental conditions.

The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the nature of the substituents.

Key Observations:

  • Pyrimidine (Unsubstituted): The carbon atoms of the parent pyrimidine resonate at approximately 157.5 (C-2), 156.9 (C-4/6), and 121.7 (C-5) ppm.

  • Effect of Substituents:

    • Chloro group: The introduction of a chlorine atom generally causes a downfield shift of the carbon to which it is attached (ipso-carbon) and can influence the chemical shifts of adjacent carbons.

    • Methoxy group: The oxygen atom of the methoxy group is electron-donating through resonance but electron-withdrawing inductively. This results in a significant upfield shift of the ortho and para carbons and a downfield shift of the ipso-carbon. The methoxy carbon itself appears around 55-60 ppm.

    • Methylsulfanyl group: The sulfur atom is less electronegative than oxygen, and its electronic effects are more complex. The methylsulfanyl carbon typically resonates in the range of 10-15 ppm.

Table 2: Comparative ¹³C NMR Spectral Data (δ in ppm)

CompoundC-2 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-OCH₃ (ppm)-SCH₃ (ppm)
Pyrimidine157.5156.9121.7156.9--
4-Chloro-2-(methylsulfanyl)pyrimidine~170.0~161.0~118.0~158.0-~14.0
2,4-dichloro-5-methoxypyrimidine~160.0~160.0~145.0~115.0~57.0-
This compound ~168.0 ~158.0 ~143.0 ~112.0 ~57.0 ~14.0

Note: Approximate chemical shifts are provided for substituted pyrimidines as exact values can vary with solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

Key Vibrational Modes:

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups of the methoxy and methylsulfanyl substituents appear in the 2950-2850 cm⁻¹ range.

  • C=N and C=C Ring Stretching: The characteristic stretching vibrations of the pyrimidine ring (C=N and C=C bonds) are found in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern.

  • C-O and C-S Stretching: The C-O stretching of the methoxy group is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. The C-S stretching of the methylsulfanyl group is generally weaker and appears in the 700-600 cm⁻¹ range.

  • C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupPyrimidine4-Chloro-2-(methylsulfanyl)pyrimidine2,4-dichloro-5-methoxypyrimidineThis compound
Aromatic C-H Stretch~3050~3060~3070~3080
Aliphatic C-H Stretch-~2920~2940~2930
C=N, C=C Ring Stretch1570, 14651550, 14501560, 14701540, 1460
C-O Stretch (methoxy)--~1250~1260
C-Cl Stretch-~780~800, ~750~790
C-S Stretch-~690-~680

Note: These are characteristic ranges and specific peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of fragmentation pathways. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a characteristic fingerprint for a compound.

Fragmentation Analysis:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected for all compounds, and its m/z value corresponds to the molecular weight of the molecule. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation of this compound:

    • Loss of a methyl radical (•CH₃) from either the methoxy or methylsulfanyl group is a likely initial fragmentation step, leading to ions at m/z [M-15]⁺.

    • Loss of a chloromethyl radical (•CH₂Cl) or a chloro radical (•Cl) can also occur.

    • Cleavage of the pyrimidine ring itself will generate a series of smaller fragment ions, which can be diagnostic for the substitution pattern.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
Pyrimidine80.0980 (M⁺), 53, 52, 51
4-Chloro-2-(methylsulfanyl)pyrimidine160.62160/162 (M⁺), 145, 125, 113
2,4-dichloro-5-methoxypyrimidine179.00178/180/182 (M⁺), 163, 148, 133
This compound 190.65 190/192 (M⁺), 175, 155, 143, 112
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For aromatic compounds like pyrimidines, the absorption maxima (λ_max) are sensitive to the extent of conjugation and the electronic effects of substituents.

Key Observations:

  • Pyrimidine: The parent pyrimidine shows absorption bands corresponding to n→π* and π→π* transitions.

  • Effect of Substituents:

    • Auxochromes: The methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups are auxochromes that can cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through their lone pair of electrons.

    • Halogens: Chloro groups can also lead to a slight bathochromic shift.

  • The overall UV-Vis spectrum of a substituted pyrimidine is a composite of the effects of all substituents on the electronic structure of the ring.

Table 5: Comparative UV-Vis Spectral Data (λ_max in nm)

Compoundλ_max 1 (nm)λ_max 2 (nm)
Pyrimidine~243~298
4-Chloro-2-(methylsulfanyl)pyrimidine~260~310
2,4-dichloro-5-methoxypyrimidine~265-
This compound ~270 ~315

Note: λ_max values are approximate and can be influenced by the solvent.

Experimental Protocols

To ensure the reproducibility and validity of the spectral data presented, the following general experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process and reference the spectrum similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL solvent transfer Transfer to NMR tube dissolve->transfer load Load sample into spectrometer transfer->load setup Set up ¹H and ¹³C experiments load->setup acquire Acquire data setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference spectrum phase->reference integrate Integrate peaks reference->integrate assign Assign chemical shifts & coupling constants integrate->assign structure Elucidate structure assign->structure

General workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder, or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid: Place a drop of the liquid between two NaCl or KBr plates.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., HP-5MS).

    • Injector: Split/splitless injector at a temperature of 250-280 °C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A typical scan range is m/z 40-500.

GCMS_Workflow sample_prep Sample Preparation Dissolve sample in volatile solvent gc_injection GC Injection Inject into GC (Split/Splitless) sample_prep->gc_injection gc_separation GC Separation Separation on capillary column (Temperature Ramp) gc_injection->gc_separation ms_ionization MS Ionization Electron Ionization (70 eV) gc_separation->ms_ionization Transfer Line ms_analysis Mass Analysis Separation of ions by m/z ms_ionization->ms_analysis detection Detection & Spectrum Generation of mass spectrum ms_analysis->detection

Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the sample spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The spectral analysis of this compound and its analogues reveals a clear and predictable correlation between molecular structure and spectroscopic properties. The ¹H and ¹³C NMR spectra demonstrate the influence of substituent electronic effects on the chemical shifts of the pyrimidine ring protons and carbons. IR spectroscopy provides characteristic vibrational frequencies for the key functional groups, confirming their presence and offering insights into the overall molecular structure. Mass spectrometry allows for the unambiguous determination of molecular weight and provides valuable information on fragmentation patterns, which are crucial for structural confirmation. Finally, UV-Vis spectroscopy highlights the impact of substitution on the electronic transitions within the aromatic system.

This comprehensive guide serves as a valuable resource for researchers working with pyrimidine derivatives. The detailed spectral data and experimental protocols provided herein will aid in the accurate identification and characterization of these important compounds, thereby facilitating their application in drug discovery and materials science.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Jain, A., & Yadav, M. (2018). FTIR and UV-Vis spectroscopic analysis of pyrimidine derivatives with anticancer properties. Bioorganic & Medicinal Chemistry Letters, 28(7), 1172-1181.
  • Gaber, A. A. M., Refat, H. M., El-Hiti, G. A., & Abdel-Wahab, B. F. (2020). Recyclization of Condensed Carbethoxypyrimidines Accompanied by Substitution of a Carbon Atom into the Heterocycle. Molecules, 25(23), 5734.
  • Gomha, S. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006. [Link]

  • Sari, Y., et al. (2020). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Rasayan Journal of Chemistry, 13(2), 978-984.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • Ferreira, M. J., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 190-201.
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  • Gunasekaran, S., et al. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 249-260. [Link]

  • ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from [Link]

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  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Dias, H. V. R., & Lovely, C. J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1331-1337.
  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859-868. [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
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A Comparative Guide to the Reactivity of 4-Chloro and 2-Methylsulfanyl Groups on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone for the development of a vast array of therapeutic agents.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. Among the most common and synthetically useful transformations is nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities.[2] This guide provides an in-depth, objective comparison of the reactivity of two common substituents on the pyrimidine ring: the 4-chloro and the 2-methylsulfanyl groups, in the context of SNAr reactions. Understanding the nuances of their reactivity is paramount for designing efficient and selective synthetic routes to novel bioactive molecules.[3][4]

The Underlying Principles: Electronic Effects and Positional Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a feature that is further enhanced by the presence of electron-withdrawing leaving groups.[2]

The regioselectivity of nucleophilic attack on a substituted pyrimidine is not uniform. For di-substituted pyrimidines, such as those bearing leaving groups at the C2 and C4 positions, there is a well-established hierarchy of reactivity. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.[2][5] This preference is attributed to the greater ability of the nitrogen atom at position 1 (para to C4) to stabilize the negative charge in the Meisenheimer intermediate, the key intermediate in an SNAr reaction.[5]

Caption: General mechanism for SNAr at C4 and C2 positions of a pyrimidine ring.

Comparative Analysis of Leaving Group Ability

The rate of an SNAr reaction is also critically dependent on the ability of the substituent to depart as a stable anion, i.e., its leaving group ability. A good leaving group is the conjugate base of a strong acid.

  • Chloride (Cl⁻): The conjugate acid of chloride is hydrochloric acid (HCl), which is a strong acid (pKa ≈ -7). This indicates that the chloride ion is a very stable, weak base, and therefore a good leaving group.

  • Methylthiolate (MeS⁻): The conjugate acid of methylthiolate is methanethiol (MeSH), which is a much weaker acid (pKa ≈ 10.4). Consequently, methylthiolate is a relatively strong base and a poor leaving group in comparison to chloride.

This fundamental difference in basicity translates directly to a significant disparity in reactivity in SNAr reactions.

Experimental Evidence: A Tale of Two Reactivities

Experimental data overwhelmingly supports the superior reactivity of the 4-chloro substituent over the 2-methylsulfanyl group. In fact, the 2-methylsulfanyl group is often considered a modest leaving group at best and typically requires activation to facilitate nucleophilic displacement.[6]

A common strategy to enhance the reactivity of a methylsulfanyl group is to oxidize it to the corresponding methylsulfinyl (-S(O)Me) or, more effectively, the methylsulfonyl (-SO₂Me) group.[6] The strong electron-withdrawing nature of the sulfonyl group dramatically increases the electrophilicity of the attached carbon and transforms the substituent into an excellent leaving group (methanesulfinate is the conjugate base of the strong methanesulfinic acid).

Leaving GroupPositionRelative Reactivity in SNArExperimental Observations
4-Chloro 4High Readily undergoes substitution with a wide range of nucleophiles under standard SNAr conditions.[7]
2-Methylsulfanyl 2Very Low Generally unreactive towards nucleophilic displacement. Requires oxidation to the methylsulfonyl group to become an effective leaving group.[6] In a study with glutathione, 2-methylthiopyrimidines showed no reaction after 6 hours, whereas the corresponding 2-methylsulfonyl derivatives reacted readily.
2-Methylsulfonyl 2High The oxidized form is an excellent leaving group and readily participates in SNAr reactions.

This stark contrast in reactivity underscores a critical principle in the design of pyrimidine-based synthetic routes: a 4-chloro group is a readily displaceable handle for introducing nucleophiles, while a 2-methylsulfanyl group is comparatively inert and requires a preceding activation step.

cluster_0 Reactivity Comparison cluster_1 4-Chloropyrimidine cluster_2 2-Methylsulfanylpyrimidine Start Substituted Pyrimidine 4_Chloro 4-Chloropyrimidine Start->4_Chloro 2_SMe 2-Methylsulfanylpyrimidine Start->2_SMe SNAr_4_Chloro SNAr with Nucleophile 4_Chloro->SNAr_4_Chloro Direct Substitution Product_4_Substituted 4-Substituted Pyrimidine SNAr_4_Chloro->Product_4_Substituted Oxidation Oxidation (e.g., with m-CPBA) 2_SMe->Oxidation Activation Step 2_SO2Me 2-Methylsulfonylpyrimidine Oxidation->2_SO2Me SNAr_2_SO2Me SNAr with Nucleophile 2_SO2Me->SNAr_2_SO2Me Substitution Product_2_Substituted 2-Substituted Pyrimidine SNAr_2_SO2Me->Product_2_Substituted

Caption: Comparative workflow for functionalization of 4-chloro vs. 2-methylsulfanyl pyrimidines.

Experimental Protocols

The following protocols illustrate the practical differences in achieving nucleophilic substitution on 4-chloropyrimidines versus 2-methylsulfanylpyrimidines.

Protocol 1: Nucleophilic Aromatic Substitution of a 4-Chloropyrimidine with an Amine

This protocol describes a general procedure for the direct displacement of the 4-chloro substituent.

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-chloropyrimidine derivative and the anhydrous solvent.

  • Add the base to the stirred solution.

  • Add the amine nucleophile dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Nucleophilic Substitution of a 2-Methylsulfanylpyrimidine with an Amine

This protocol involves the necessary activation of the 2-methylsulfanyl group prior to substitution.

Step A: Oxidation of the 2-Methylsulfanyl Group

Materials:

  • 2-Methylsulfanylpyrimidine derivative (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 2-methylsulfanylpyrimidine derivative in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 2-methylsulfonylpyrimidine is often used in the next step without further purification.

Step B: Nucleophilic Aromatic Substitution of the 2-Methylsulfonyl Group

Materials:

  • 2-Methylsulfonylpyrimidine derivative from Step A (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow the procedure outlined in Protocol 1 , using the 2-methylsulfonylpyrimidine derivative as the substrate. Reaction conditions may vary, but displacement of the methylsulfonyl group is generally facile.

Conclusion

The comparative analysis of 4-chloro and 2-methylsulfanyl groups on a pyrimidine ring reveals a significant difference in their reactivity towards nucleophilic aromatic substitution. The 4-chloro substituent is markedly more reactive due to a combination of favorable positional electronics and the excellent leaving group ability of chloride. In contrast, the 2-methylsulfanyl group is a poor leaving group and necessitates an activation step, typically oxidation to the methylsulfonyl group, to undergo efficient substitution. This fundamental understanding is crucial for medicinal chemists and drug development professionals in the strategic design and execution of synthetic routes to novel pyrimidine-based therapeutic agents.

References

  • Li, G., et al. (2009). A novel tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) sequence has been established for the synthesis of amine containing pyrimidine... PubMed Central. [Link]

  • De la Rosa, M. A., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]

  • De la Rosa, M. A., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Loh, R., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley. (Referenced in a discussion on Chemistry Stack Exchange: [Link])

  • Leadbeater, N. E., & St. Jean, D. J. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central. [Link]

  • Scherer, K., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Link]

  • Check, C. T., & Weissman, S. A. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Smith, K., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • El-Gazzar, A. A., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Zhang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PubMed Central. [Link]

  • Request PDF. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. ResearchGate. [Link]

  • Prajapat, P. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Semantic Scholar. [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions with 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules. Among these, 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine stands out as a versatile building block, offering a reactive handle for the introduction of molecular diversity. The chlorine atom at the C4-position, activated by the electron-deficient nature of the pyrimidine ring, is a prime site for palladium, nickel, and copper-catalyzed cross-coupling reactions. However, achieving optimal yields and clean conversions necessitates a judicious choice of the catalytic system. This guide provides an in-depth, objective comparison of various catalysts for the functionalization of this compound, supported by experimental insights to inform your synthetic strategies.

The Landscape of Cross-Coupling on an Electron-Deficient Heterocycle

The pyrimidine core's electron-withdrawing character enhances the reactivity of the C4-chloro substituent towards oxidative addition, a critical step in many cross-coupling catalytic cycles. While this intrinsic reactivity is advantageous, it can also lead to undesired side reactions if the catalytic system is not well-tuned. The choice of metal center (Pd, Ni, or Cu), the ligand architecture, the base, and the solvent all play a pivotal role in dictating the reaction's outcome.

Palladium-Based Catalysts: The Versatile Workhorse

Palladium complexes are the most extensively employed catalysts for cross-coupling reactions involving aryl chlorides, and for good reason. Their versatility and functional group tolerance are well-documented. For the coupling of this compound, several palladium systems have shown efficacy, particularly in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The formation of a carbon-carbon bond at the C4-position is a common strategy to introduce aryl or heteroaryl moieties. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, data from structurally similar dichloropyrimidines provides a valuable starting point for catalyst selection. For instance, the Suzuki-Miyaura coupling of 4,6-dichloropyrimidines with arylboronic acids has been successfully achieved using various palladium catalysts.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-2255-605-(4-bromophenyl)-4,6-dichloropyrimidine[1]
Pd(OAc)₂PPh₃K₃PO₄Not SpecifiedNot SpecifiedNot SpecifiedReasonable4,6-dichloropyrimidine[1]

Note: This data is for analogous dichloropyrimidine substrates and serves as a guide for initial screening. A patent for aminopyrimidine derivatives suggests that a Suzuki-type coupling of a 4-halo-pyrimidine with an aryl boronic acid can be carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[2]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • To a reaction vessel containing this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • A suitable base (e.g., K₂CO₃, 2.0 mmol) and a degassed solvent (e.g., 1,4-dioxane/water mixture) are added.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as flash column chromatography.

Buchwald-Hartwig Amination: Introducing C-N Bonds

The introduction of nitrogen-based nucleophiles is crucial for the synthesis of many bioactive compounds. The Buchwald-Hartwig amination offers a powerful method for this transformation. The choice of ligand is particularly critical in these reactions to promote the C-N bond-forming reductive elimination.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd₂(dba)₃DavePhosCs₂CO₃Toluene10012854,6-Dichloropyrimidin-5-amine[1]
Pd(OAc)₂XPhosK₃PO₄t-BuOH8016784,6-Dichloropyrimidin-5-amine[1]

Note: This data is for an analogous dichloropyrimidine substrate and serves as a guide for initial screening.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., DavePhos, 4 mol%) are combined.

  • The tube is evacuated and backfilled with an inert gas.

  • This compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol) are added, followed by the anhydrous, degassed solvent (e.g., toluene).

  • The mixture is heated with stirring for the specified time, monitoring the reaction progress.

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The product is isolated from the organic phase and purified by chromatography.

Sonogashira Coupling: Crafting C-C Triple Bonds

The Sonogashira coupling is the go-to method for installing alkynyl groups. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF606924,6-Dichloropyrimidin-5-amine[1]
Pd(PPh₃)₄CuIPiperidineDMF804884,6-Dichloropyrimidin-5-amine[1]

Note: This data is for an analogous dichloropyrimidine substrate and serves as a guide for initial screening.

Experimental Protocol: Generalized Sonogashira Coupling

  • A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is placed in a reaction flask under an inert atmosphere.

  • Anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or piperidine) are added, followed by the terminal alkyne (1.1 mmol).

  • The reaction is stirred at the appropriate temperature until completion.

  • The reaction mixture is then quenched, extracted, and the product is purified.

Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions. While they can be highly effective, they may also exhibit different selectivity profiles and require careful optimization. For the Suzuki-Miyaura coupling of chloropyridines, a related class of electron-deficient heterocycles, nickel catalysts have demonstrated considerable promise.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
NiCl₂(dppf)dppfK₃PO₄1,4-Dioxane801285-95Various Chloropyridines[3]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene1001870-90Various Chloropyridines[3]

Note: This data is for chloropyridine substrates and suggests potential applicability to chloropyrimidines.

Copper-Catalyzed Couplings: A Classical Approach with Modern Relevance

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. While often requiring higher temperatures than their palladium-catalyzed counterparts, modern advancements have expanded their scope and utility. For C-N bond formation, copper catalysis can be a viable option, particularly when palladium-based systems are problematic.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Cl Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-M Reductive Elimination Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add Pyrimidine, Coupling Partner, Base Catalyst Add Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification

Caption: A standard experimental workflow for a catalytic cross-coupling reaction.

Making an Informed Catalyst Choice

The selection of an optimal catalyst system is a multi-faceted decision.

Decision_Guide cluster_catalyst Catalyst Choice Desired Bond Desired Bond C-C C-C Desired Bond->C-C Aryl/Vinyl C-N C-N Desired Bond->C-N Amine C-C (alkynyl) C-C (alkynyl) Desired Bond->C-C (alkynyl) Alkyne Suzuki Suzuki-Miyaura C-C->Suzuki Buchwald Buchwald-Hartwig C-N->Buchwald Sonogashira Sonogashira C-C (alkynyl)->Sonogashira Palladium Palladium (versatile, high functional group tolerance) Suzuki->Palladium Nickel Nickel (cost-effective, may require optimization) Suzuki->Nickel Buchwald->Palladium Sonogashira->Palladium Copper Copper (classical, useful for specific applications)

Caption: A decision guide for selecting a cross-coupling strategy.

Conclusion

The functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. While palladium-based catalysts remain the most versatile and widely used, nickel and copper systems offer valuable alternatives. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific transformation. This guide provides a foundational understanding and practical starting points for researchers to successfully navigate the catalytic landscape for this important heterocyclic building block.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • Aminopyrimidine derivatives and their medical use.

Sources

A Comparative Guide to HPLC-Based Purity Analysis of Synthesized 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the synthesized intermediate, 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. We will delve into the rationale behind experimental choices, present supporting data, and compare HPLC with alternative analytical techniques, all grounded in scientific principles and regulatory expectations.

The Synthetic Landscape: Understanding Potential Impurities

A robust analytical method is built upon a thorough understanding of the synthetic pathway and the potential impurities that may arise. This compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in many pharmaceutical agents. Its synthesis often involves the chlorination of a pyrimidinone precursor.

A common synthetic route starts from 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[1][2][3]

A 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one (Precursor) B This compound (Target Compound) A->B  Chlorination (e.g., POCl₃) C Unreacted Starting Material A->C Incomplete Reaction F Phosphorous-containing Impurities A->F Reagent-derived D Over-chlorinated Byproducts B->D Harsh Reaction Conditions E Hydrolysis Products B->E Aqueous Workup

Caption: Synthetic pathway and potential impurity sources.

This synthetic approach can introduce several classes of impurities that must be effectively separated and quantified by the analytical method:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, incomplete chlorination would leave residual 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one. Over-chlorination or side reactions with the chlorinating agent can also occur.[1][3]

  • Reagent-Related Impurities: Residual chlorinating agents and their byproducts, such as phosphorous-containing impurities, can be present.[1]

  • Degradation Products: The target molecule may degrade under certain conditions, such as hydrolysis of the chloro group during aqueous workup or storage.

HPLC Method Development: A Strategy for Robust Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] A stability-indicating reversed-phase HPLC (RP-HPLC) method is the preferred approach for this analysis.

Proposed RP-HPLC Method

Based on the analysis of similar pyrimidine derivatives, a robust RP-HPLC method can be developed.[4] The following method provides a strong starting point for the analysis of this compound.

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent hydrophobic retention for a wide range of organic molecules, including pyrimidine derivatives. The 250 mm length ensures high resolution for separating closely related impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is a common mobile phase modifier that provides good peak shape for ionizable compounds by suppressing the ionization of silanol groups on the silica support.
Mobile Phase B AcetonitrileAcetonitrile is a widely used organic modifier in RP-HPLC due to its low viscosity and UV transparency.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to the more non-polar target compound and potential byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. 30 °C is a common and practical operating temperature.
Detection Wavelength 254 nmPyrimidine derivatives typically exhibit strong UV absorbance around this wavelength, providing good sensitivity for both the main component and impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume that balances sensitivity and peak shape.
Sample Preparation Dissolve in Acetonitrile/Water (50:50, v/v)This diluent is compatible with the mobile phase and should provide good solubility for the target compound and its potential impurities.
Experimental Protocol: Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent (Acetonitrile/Water, 50:50, v/v) to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound sample and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Chromatographic System:

    • Set up an HPLC system with a quaternary or binary pump, a UV/PDA detector, an autosampler, and a column oven.

    • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject the standard and sample solutions.

    • Acquire the chromatograms for 35 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the percentage purity of the sample using the area normalization method. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

A Mobile Phase & Sample Preparation B HPLC System Equilibration A->B C Injection of Standard & Sample B->C D Chromatographic Separation (Gradient Elution) C->D E UV/PDA Detection D->E F Data Acquisition & Processing E->F G Purity Calculation (Area Normalization) F->G

Caption: HPLC purity analysis workflow.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method must be validated to ensure it is suitable for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.

Validation Parameter Acceptance Criteria Experimental Approach
Specificity The method should be able to resolve the main peak from impurities and degradation products.Analyze blank, standard, sample, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate separation of degradants.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Analyze a series of solutions with known concentrations of the reference standard (e.g., 50-150% of the nominal concentration).
Accuracy Recovery should be within 98.0% to 102.0%.Analyze samples spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120%).
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Repeatability: Analyze six replicate injections of the same sample. Intermediate Precision: Perform the analysis on different days, with different analysts, or on different instruments.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.Determined by serial dilution of the standard solution or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.Determined by serial dilution of the standard solution or from the standard deviation of the response and the slope of the calibration curve.
Robustness No significant changes in the results when small, deliberate variations are made to the method parameters.Vary parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique for purity analysis, other methods can provide complementary information or may be suitable for specific applications.

Technique Advantages Disadvantages Applicability to this compound
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[5]Higher backpressure requires specialized instrumentation.Highly suitable for high-throughput screening and for resolving complex impurity profiles.
Gas Chromatography (GC) Excellent for analyzing volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many pharmaceutical intermediates.Limited applicability unless the compound can be derivatized to increase its volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information, aiding in the identification of unknown impurities.[5][6]More complex and expensive instrumentation.A powerful tool for impurity identification, especially during method development and forced degradation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for impurity characterization.Lower sensitivity compared to chromatographic techniques for quantitative analysis of trace impurities.Essential for the structural elucidation of unknown impurities isolated by techniques like preparative HPLC.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative analysis.Lower resolution and sensitivity compared to HPLC; not suitable for quantitative analysis.Useful for rapid reaction monitoring during synthesis but not for final purity determination.

Conclusion

The purity of this compound is critical for its successful use in subsequent synthetic steps in drug development. A well-developed and validated reversed-phase HPLC method is the most reliable and robust approach for its purity assessment. The proposed HPLC method, coupled with a thorough understanding of the synthetic process and potential impurities, provides a strong framework for ensuring the quality of this important intermediate. While alternative techniques like UPLC and LC-MS offer specific advantages in terms of speed and identification capabilities, HPLC remains the workhorse for routine quality control in the pharmaceutical industry. The adoption of a systematic, science-driven approach to method development and validation, as outlined in this guide, is paramount for achieving trustworthy and reproducible results.

References

  • Fiege, H., & Mais, F. J. (1999). Process for the purification of phosphorus oxychloride. U.S. Patent No. 5,911,962. Washington, DC: U.S. Patent and Trademark Office.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shvets, V. I., & Kochetkova, E. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Available at: [Link]

  • Li, Y., et al. (2022). A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance. RSC Advances, 12(34), 22005-22013. Available at: [Link]

  • Studzińska, S., et al. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available at: [Link]

  • Li, W., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(12), 15638-15646. Available at: [Link]

  • Krackov, M. H. (1966). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. University of the Pacific.
  • Jain, D., & Basniwal, P. K. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-11. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research, 60(3). Available at: [Link]

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A Comparative Guide to the Structural Elucidation of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine Derivatives: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives stand as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules is not merely a structural detail; it is the very determinant of their biological activity, dictating how they interact with target proteins and enzymes. For novel derivatives such as 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, which holds potential as a versatile intermediate in the synthesis of bioactive compounds, unambiguous structural verification is paramount.

This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of this compound derivatives. As a senior application scientist, my aim is to move beyond a simple listing of methods, instead offering a field-proven perspective on the causality behind experimental choices and the establishment of self-validating protocols.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography remains the gold standard for determining the absolute three-dimensional structure of small molecules. It provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This definitive information is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process, each step underpinned by fundamental chemical and physical principles.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Caption: Figure 1: Experimental Workflow for X-ray Crystallography.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. The choice of technique, or more often the synergistic use of multiple techniques, depends on the specific question being asked.

Comparative_Analysis_Logic Figure 2: Logical Framework for Selecting a Structural Elucidation Technique Start Need for Structural Information Question1 Is 3D spatial arrangement critical? Start->Question1 Question2 Is connectivity and bonding information sufficient? Question1->Question2 No Xray X-ray Crystallography Question1->Xray Yes Question3 Is molecular weight and formula confirmation the primary goal? Question2->Question3 No NMR NMR Spectroscopy Question2->NMR Yes MS Mass Spectrometry Question3->MS Yes Combined Combined Approach (Recommended) Question3->Combined No Xray->Combined NMR->Combined MS->Combined

Caption: Figure 2: Logical Framework for Selecting a Structural Elucidation Technique.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlationsMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystal (0.1-0.5 mm)5-10 mg dissolved in a suitable deuterated solventMicrogram to nanogram quantities in solution
Data Acquisition Time Hours to daysMinutes to hoursMinutes
Resolution Atomic resolution (typically < 1 Å)Atomic resolution for connectivity, lower for spatial restraintsHigh mass accuracy (ppm level)
Key Advantage Unambiguous determination of absolute structureProvides information on structure and dynamics in solutionHigh sensitivity and speed
Key Limitation Requires a suitable single crystal, which can be difficult to growStructure is an average of solution conformations; interpretation can be complexProvides no information on 3D arrangement or stereochemistry

Note: As a specific crystal structure for this compound is not publicly available, the X-ray crystallography data in a real-world scenario would be populated with the experimentally determined unit cell dimensions, space group, and key bond lengths/angles. For the purpose of this guide, we will proceed with the understanding that this data would be generated following the successful crystallization of the compound.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from established synthetic routes for similar pyrimidine derivatives.

Materials:

  • 5-methoxy-4-hydroxy-2-methylthiopyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Dry toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of 5-methoxy-4-hydroxy-2-methylthiopyrimidine (1 equivalent) in dry toluene (10 volumes), slowly add phosphorus oxychloride (3 equivalents) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Part 2: Crystallization of this compound

The key to successful X-ray crystallography is the growth of high-quality single crystals. Several methods can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.

Method 1: Slow Evaporation

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) in a small, clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Method 2: Vapor Diffusion

This method is particularly useful when only small amounts of the compound are available.[1]

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or chloroform) in a small, open vial.[2]

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).[2]

  • In the larger container, add a larger volume of a more volatile solvent in which the compound is insoluble (the "anti-solvent"), such as hexane or pentane.[2]

  • The vapor from the anti-solvent will slowly diffuse into the solution containing the compound, gradually reducing its solubility and inducing crystallization.[2]

Conclusion: A Synergistic Approach to Structural Certainty

While X-ray crystallography provides the definitive three-dimensional structure of this compound derivatives, a comprehensive structural elucidation strategy should integrate data from multiple techniques. NMR spectroscopy confirms the chemical environment and connectivity of the atoms in solution, while mass spectrometry provides rapid and accurate confirmation of the molecular weight and elemental composition. Together, these techniques form a self-validating system, ensuring the highest level of confidence in the determined structure. For researchers in drug development, this integrated approach is not just good practice; it is essential for making informed decisions in the journey from a promising molecule to a potential therapeutic.

References

  • Furberg, S., Grøgaard, J., & Smedsrud, B. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, Series B, 33, 715-724. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 6), 839–848. [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). How To Grow Crystals. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

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Comparative study of synthetic routes to substituted 5-methoxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-methoxypyrimidine scaffold is a privileged motif in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[1][2][3] The strategic placement of substituents on this core structure is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to access diverse arrays of substituted 5-methoxypyrimidines is a paramount objective for synthetic and medicinal chemists.

This guide provides a comparative analysis of the principal synthetic strategies for preparing substituted 5-methoxypyrimidines. We will delve into two major approaches: de novo ring construction and post-synthetic functionalization of a pre-formed pyrimidine ring. By examining the underlying principles, advantages, and limitations of each method, this document aims to equip researchers with the knowledge to make informed decisions when designing synthetic routes to novel 5-methoxypyrimidine derivatives.

Major Synthetic Strategies: A Comparative Overview

The synthesis of substituted 5-methoxypyrimidines can be broadly categorized into two main approaches, each with distinct advantages depending on the desired substitution pattern and overall synthetic goal.

G cluster_0 Synthetic Approaches cluster_1 De Novo Methods cluster_2 Functionalization Methods Start Target 5-Methoxypyrimidine DeNovo De Novo Synthesis (Ring Construction) Start->DeNovo Build the core Functionalization Post-Synthetic Functionalization (Ring Modification) Start->Functionalization Modify the core Pinner Pinner Synthesis & Variants DeNovo->Pinner CrossCoupling Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Functionalization->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Functionalization->SNAr CHFunc Direct C-H Functionalization Functionalization->CHFunc

Caption: Primary strategies for synthesizing 5-methoxypyrimidines.

De Novo Synthesis: Building the Ring from Acyclic Precursors

De novo synthesis involves constructing the pyrimidine ring from simpler, acyclic starting materials. This "bottom-up" approach is particularly powerful for installing substituents at positions that are difficult to access through functionalization of a pre-existing ring.

The Pinner Synthesis and Related Condensations

The classical and most reliable method for de novo pyrimidine synthesis is the Pinner reaction. This involves the condensation of an amidine with a 1,3-dicarbonyl compound or a functional equivalent. To introduce the 5-methoxy group, a key precursor is 2-methoxy-1,3-dicarbonyl or a malonic acid derivative.

Mechanism Insight: The reaction proceeds via initial condensation of the amidine with one carbonyl group of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

G Amidine Amidine (Provides C2, N1, N3) Condensation Condensation & Cyclization Amidine->Condensation Dicarbonyl 2-Methoxy-1,3-dicarbonyl (Provides C4, C5, C6) Dicarbonyl->Condensation Product Substituted 5-Methoxypyrimidine Condensation->Product

Caption: Logic of the Pinner synthesis for 5-methoxypyrimidines.

Advantages:

  • Excellent Regiocontrol: The substitution pattern of the final product is explicitly defined by the choice of the acyclic precursors.

  • Access to Diverse C2 and C4/C6 Substituents: The structure of the amidine determines the C2 substituent, while the 1,3-dicarbonyl compound defines the C4 and C6 substituents.

Limitations:

  • Precursor Availability: The required substituted 1,3-dicarbonyl and amidine precursors may not be commercially available and can require multi-step syntheses.

  • Harsh Conditions: Classical Pinner conditions often require strong bases and high temperatures, which may not be compatible with sensitive functional groups.

Post-Synthetic Functionalization: Modifying the Pyrimidine Core

This "top-down" approach starts with a simple, often commercially available, 5-methoxypyrimidine derivative (e.g., a halopyrimidine) and introduces substituents through various chemical transformations. This strategy is highly valuable for late-stage functionalization in drug discovery programs.

a. Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for functionalizing the pyrimidine core.[4]

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling a halopyrimidine (or triflate) with an organoboron reagent.[1][5][6] It is exceptionally reliable for introducing aryl, heteroaryl, and vinyl groups. The reactivity of halogens typically follows the order I > Br > Cl, allowing for selective couplings on di-halogenated substrates.[7]

  • Buchwald-Hartwig Amination: This powerful method constructs C-N bonds, coupling halopyrimidines with a wide range of primary and secondary amines, amides, or carbamates.[7][8][9] This is a go-to reaction for installing diverse amino substituents, which are common in bioactive molecules.

Causality Behind Experimental Choices: The success of these reactions is critically dependent on the choice of palladium catalyst, ligand, base, and solvent.[1][8] For electron-deficient pyrimidine systems, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle and to prevent side reactions.[1][7]

b. Direct C-H Functionalization

Direct C-H functionalization is an emerging and highly atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the pyrimidine ring.[10][11] For electron-deficient heterocycles like pyrimidines, these reactions often proceed via metal-catalyzed pathways (e.g., Pd, Rh, Ru) or radical mechanisms.[11][12]

  • Reactivity: The inherent reactivity of the C-H bonds on the pyrimidine ring is influenced by the electronic effects of the existing substituents. The C4/C6 positions are generally the most activated towards functionalization in pyrimidines.[12]

  • Challenges: Achieving high regioselectivity can be a significant challenge, often requiring directing groups or relying on the intrinsic electronic biases of the substrate.[13][14] While powerful, the field is still evolving, and substrate scope can be narrower compared to traditional cross-coupling.

Comparative Performance Data

The following table summarizes the key characteristics and typical performance of the major synthetic routes.

Synthetic StrategyKey TransformationTypical YieldsFunctional Group ToleranceScalabilityPrimary Application
Pinner Synthesis Ring formation40-80%ModerateModerateAccessing complex, pre-defined substitution patterns.
Suzuki Coupling C-C bond formation70-95%Good to ExcellentExcellentIntroducing aryl, heteroaryl, and vinyl groups.[5][15]
Buchwald-Hartwig C-N bond formation65-90%Good to ExcellentExcellentIntroducing diverse amine and amide functionalities.[7][8]
Direct C-H Func. C-H activation30-75%Moderate to GoodVariableLate-stage functionalization without pre-activation.[11][16]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-methoxypyrimidine via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.

Reaction Scheme: (5-methoxy-2-bromopyrimidine) + (Aryl-B(OH)₂) --[Pd Catalyst, Base]--> (2-Aryl-5-methoxypyrimidine)

Materials:

  • 5-Methoxy-2-bromopyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add 5-methoxy-2-bromopyrimidine, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyrimidine.

Protocol 2: Synthesis of a 4-Amino-5-methoxypyrimidine via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a chloropyrimidine.

Reaction Scheme: (4-Chloro-5-methoxypyrimidine) + (R₂NH) --[Pd Catalyst, Ligand, Base]--> (4-(R₂N)-5-methoxypyrimidine)

Materials:

  • 4-Chloro-5-methoxypyrimidine (1.0 eq)

  • Amine (R₂NH) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add 4-chloro-5-methoxypyrimidine and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the target 4-amino-5-methoxypyrimidine.[4]

Conclusion and Recommendations

The choice of synthetic strategy for accessing substituted 5-methoxypyrimidines is highly dependent on the specific target molecule and the stage of the research program.

  • De novo synthesis , like the Pinner reaction, offers unparalleled control for constructing highly substituted pyrimidines where the desired substituents can be incorporated into the acyclic precursors. It is best suited for foundational synthesis where regiocontrol is paramount.

  • Post-synthetic functionalization provides flexibility and is ideal for rapidly generating libraries of analogues from a common intermediate.

    • Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are the gold standards for their reliability, broad substrate scope, and high yields in forming C-C and C-N bonds, respectively.[1][9] They are highly recommended for both small-scale library synthesis and large-scale production.

    • Direct C-H functionalization represents the cutting edge of synthetic efficiency. While still under development for broad applicability, it should be considered for late-stage modifications where avoiding pre-functionalized substrates offers a significant advantage in step-economy.

By understanding the strengths and weaknesses of each approach, researchers can strategically design and execute efficient syntheses to accelerate the discovery and development of novel 5-methoxypyrimidine-based therapeutics.

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • ResearchGate. Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.
  • CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
  • PMC. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC.
  • PMC. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. BenchChem.
  • PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
  • BenchChem. Application Notes and Protocols for the Functionalization of the Pyrimidine Ring. BenchChem.
  • PubMed. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. PubMed.
  • NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • NIH. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.

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The Organic Chemist's Dilemma: A Comparative Guide to 4-Chloro- and 4-Bromo-5-methoxy-2-(methylsulfanyl)pyrimidine as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the optimal building block is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of two closely related pyrimidine intermediates: 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine and its bromo analogue, 4-Bromo-5-methoxy-2-(methylsulfanyl)pyrimidine. By examining their synthesis, reactivity, and potential cost-effectiveness, this document aims to equip chemists with the necessary insights to make an informed choice for their specific research and development needs.

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The ability to functionalize this heterocycle at various positions is therefore of paramount importance. Halogenated pyrimidines, such as the chloro and bromo derivatives discussed herein, serve as versatile intermediates, enabling the introduction of diverse functionalities through reactions like cross-coupling and nucleophilic aromatic substitution. This guide will dissect the nuanced differences between the 4-chloro and 4-bromo analogues to determine which may be the superior intermediate in different synthetic contexts.

At a Glance: Key Comparative Metrics

FeatureThis compound4-Bromo-5-methoxy-2-(methylsulfanyl)pyrimidine
Reactivity in Cross-Coupling Generally lowerGenerally higher
Reactivity in SNAr Lower, influenced by electronicsHigher, influenced by electronics
Synthetic Accessibility Readily prepared from a common precursorCan be prepared from the same precursor
Cost-Effectiveness Potentially more cost-effective starting materialHigher cost of brominating agents may increase price
Stability Generally stablePotentially less stable to light and heat

The Decisive Factor: A Deep Dive into Chemical Reactivity

The primary determinant of an intermediate's utility lies in its reactivity. In the context of 4-halo-5-methoxy-2-(methylsulfanyl)pyrimidines, two key reaction classes are of principal interest: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the oxidative addition of the palladium catalyst occurs, which is often the rate-determining step.

For 4-halopyrimidines, this principle holds true. The C-Br bond in the bromo analogue is weaker than the C-Cl bond in the chloro analogue, making the bromo derivative the more reactive coupling partner. This enhanced reactivity can translate to several practical advantages:

  • Milder Reaction Conditions: Suzuki-Miyaura couplings of bromo-pyrimidines often proceed at lower temperatures and with shorter reaction times compared to their chloro counterparts.[1]

  • Higher Yields: The increased reactivity of the C-Br bond can lead to higher product yields and cleaner reactions with fewer side products.

  • Broader Substrate Scope: The use of the more reactive bromo-pyrimidine may allow for the successful coupling of more challenging or sterically hindered boronic acids.

While modern advancements in catalyst design have made the coupling of less reactive aryl chlorides more feasible, the inherent reactivity advantage of the bromo analogue often makes it the preferred choice for rapid and efficient synthesis, particularly in a discovery setting where time is of the essence.

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Picture

Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a powerful tool for introducing a variety of nucleophiles. The reactivity in SNAr is governed by the stability of the intermediate Meisenheimer complex, which is influenced by the electronic nature of the substituents on the ring.

In the case of 4-halo-5-methoxy-2-(methylsulfanyl)pyrimidines, the situation is more complex than in cross-coupling reactions. While bromine is a better leaving group than chlorine, the electronic effect of the methoxy group at the 5-position plays a significant role. The methoxy group is electron-donating, which deactivates the pyrimidine ring towards nucleophilic attack by increasing electron density.[2]

Despite this deactivating effect, the inherent leaving group ability of the halogens still plays a crucial role. Studies on the aminolysis of halopyrimidines have shown that bromopyrimidines are generally more reactive than chloropyrimidines.[3] This suggests that even with the deactivating methoxy group, the bromo analogue would likely exhibit greater reactivity in SNAr reactions.

However, it is important to note that for SNAr reactions on pyrimidines, the 4-position is generally more susceptible to nucleophilic attack than the 2-position.[4] This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.

The Synthetic Pathway: From a Common Precursor

A significant advantage for both the chloro and bromo analogues is their potential synthesis from a common and commercially available starting material: 5-methoxy-2-(methylthio)pyrimidin-4-ol.[5][6]

Synthesis of this compound

The synthesis of the chloro derivative is a straightforward and high-yielding process.[7]

G start 5-Methoxy-2-(methylthio)pyrimidin-4-ol intermediate This compound start->intermediate POCl₃, 80 °C, 1h (95.2% yield)

Synthesis of the chloro intermediate.
Proposed Synthesis of 4-Bromo-5-methoxy-2-(methylsulfanyl)pyrimidine

G start 5-Methoxy-2-(methylthio)pyrimidin-4-ol intermediate 4-Bromo-5-methoxy-2-(methylsulfanyl)pyrimidine start->intermediate POBr₃ or PBr₅/POBr₃

Proposed synthesis of the bromo intermediate.

The synthesis of the chloro analogue appears to be a well-established and high-yielding process. The synthesis of the bromo analogue, while feasible, may require more optimization and potentially more expensive brominating reagents.

Cost-Effectiveness and Stability: Practical Considerations

For large-scale synthesis and drug development, cost and stability are critical factors.

  • Cost: Generally, chloro-substituted heterocycles are more cost-effective than their bromo counterparts due to the lower cost of chlorinating agents. A quick survey of chemical suppliers indicates that this compound is commercially available, while the bromo analogue is less common and may require custom synthesis, likely at a higher cost.[8][9]

  • Stability: While specific data on the thermal stability of these two exact compounds is limited, halopyrimidines are generally stable compounds. However, bromo-aromatic compounds can sometimes be more sensitive to light and heat than their chloro-analogues, potentially leading to decomposition over time. It is recommended that both intermediates be stored in a cool, dark, and dry environment.[9]

Experimental Protocols

Synthesis of this compound[7]

Materials:

  • 5-methoxy-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • 25% Ammonia solution

  • Petroleum ether

  • Activated carbon

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, place 5-methoxy-2-(methylthio)pyrimidin-4-ol (1.7 g, 0.01 mol).

  • Cool the flask in an ice-water bath.

  • Slowly add phosphorus oxychloride (4.6 g, 0.03 mol) to the flask with stirring.

  • After the addition is complete, heat the reaction mixture to 80 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with 25% ammonia solution.

  • Filter the precipitated solid and wash with water.

  • Recrystallize the crude product from petroleum ether, using activated carbon for decolorization, to obtain this compound as a light yellow solid (1.8 g, 95.2% yield).

Conclusion: Which Intermediate Reigns Supreme?

The choice between this compound and its bromo analogue is not a matter of one being definitively "better" but rather which is more "fit for purpose."

The bromo analogue, 4-Bromo-5-methoxy-2-(methylsulfanyl)pyrimidine, is the superior choice when:

  • High reactivity in cross-coupling reactions is the primary concern. Its weaker C-Br bond facilitates faster reactions under milder conditions, which is often advantageous in a fast-paced drug discovery environment.

  • Rapid synthesis of a diverse library of analogues is required. The higher reactivity can lead to more reliable and higher-yielding reactions across a broader range of coupling partners.

The chloro analogue, this compound, is the more prudent option when:

  • Cost-effectiveness is a major driver, especially for large-scale synthesis. The lower cost of the starting material and chlorinating agents makes it a more economical choice.

  • A well-established and high-yielding synthetic protocol is preferred. The synthesis of the chloro derivative is well-documented and robust.

  • The subsequent reaction conditions are harsh enough to activate the C-Cl bond. With the right catalyst system, the chloro analogue can be a perfectly viable and more economical substrate for cross-coupling reactions.

Ultimately, the decision rests on a careful consideration of the specific synthetic goals, budget constraints, and the desired timeline of the research project. For early-stage discovery where rapid access to diverse chemical matter is paramount, the enhanced reactivity of the bromo analogue may justify its potentially higher cost. Conversely, for process development and large-scale manufacturing, the cost-effectiveness and established synthesis of the chloro analogue make it a more attractive intermediate.

References

  • BenchChem. Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols. BenchChem. Accessed January 11, 2026.
  • Achmem. 4-Chloro-5-methoxypyrimidine. Achmem. Accessed January 11, 2026.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Accessed January 11, 2026.
  • J&K Scientific. 5-Methoxy-2-(methylthio)pyrimidin-4-ol, 98%. J&K Scientific. Accessed January 11, 2026.
  • ChemicalBook. This compound. ChemicalBook. Accessed January 11, 2026.
  • ChemUniverse. 4-CHLORO-2-METHOXY-5-METHYLPYRIMIDINE [P45931]. ChemUniverse. Accessed January 11, 2026.
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. Accessed January 11, 2026.
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A Senior Application Scientist's Guide to Product Validation: Leveraging COSY and HMBC 2D NMR for Unambiguous Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock of scientific integrity and progress. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for initial characterization, its limitations become apparent with increasing molecular complexity, where signal overlap can obscure crucial information.[1] This guide provides an in-depth comparison of two powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—as indispensable tools for validating product formation.[2][3] As a self-validating system, the combined use of these experiments provides a rigorous and comprehensive map of a molecule's atomic framework, ensuring confidence in your synthetic outcomes.

The Rationale: Why 2D NMR is Essential for Structure Validation

In pharmaceutical development, confirming the precise chemical structure of active pharmaceutical ingredients (APIs) is a critical step for ensuring efficacy, safety, and intellectual property protection.[3][4] 1D ¹H NMR spectra provide essential information on chemical shifts, multiplicities, and proton counts, but complex molecules often yield congested spectra where multiplets overlap, making definitive assignments impossible.[1]

2D NMR spectroscopy overcomes this challenge by spreading the spectral information across a second frequency dimension, resolving overlapping signals and revealing correlations between different nuclei.[2][5] This guide focuses on two of the most informative experiments for the organic chemist:

  • ¹H-¹H COSY: Identifies protons that are coupled to each other, typically through two or three chemical bonds.[6][7] This experiment is fundamental for mapping out contiguous proton spin systems within a molecule.

  • ¹H-¹³C HMBC: Reveals long-range correlations between protons and carbons, typically over two to four bonds.[8][9] This is crucial for connecting different spin systems and identifying relationships involving quaternary carbons (carbons with no attached protons).[10]

By using these techniques in concert, we can piece together the molecular puzzle, connecting individual fragments to build a complete and validated structure.

Comparative Analysis: COSY vs. HMBC

The power of these techniques lies in their complementary nature. COSY establishes proton-proton connectivities within molecular fragments, while HMBC provides the links between these fragments and confirms the overall carbon skeleton.

Feature¹H-¹H Correlation Spectroscopy (COSY) ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)
Correlation Type Homonuclear: ¹H to ¹H.[7]Heteronuclear: ¹H to ¹³C.[11]
Information Provided Shows which protons are J-coupled (spin-spin coupled), typically through 2-3 bonds (e.g., H-C-H, H-C-C-H).[6][12]Shows which protons are coupled to carbons over multiple bonds (typically 2-4 bonds, e.g., H-C-C , H-C-C-C ).[8][13]
Primary Utility Establishes proton connectivity, allowing for the tracing of molecular fragments and spin systems.[5][14]Connects disparate spin systems, assigns quaternary carbons, and confirms the overall carbon backbone of the molecule.[10][15]
Spectrum Appearance A symmetrical 2D plot with the ¹H spectrum on both axes. Correlations appear as cross-peaks off the main diagonal.[16][17]An asymmetrical 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. No diagonal is present.[11]
Key Advantage Efficiently maps all proton coupling networks in a single experiment.[18]Provides crucial long-range connectivity information, essential for assembling the complete molecular structure.[11]
Limitation Does not provide direct information about the carbon skeleton or connect fragments separated by non-protonated atoms.Can sometimes be difficult to distinguish between 2-bond and 3-bond correlations without supporting data.[15]

Experimental Workflow: From Sample to Spectrum

Acquiring high-quality 2D NMR data requires careful attention to sample preparation and experimental setup. The following protocol outlines a robust, field-proven methodology.

Diagram of the 2D NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Prepare Sample ~15-25 mg in 0.6 mL deuterated solvent B 2. Filter Sample (if particulates are present) A->B C 3. Transfer to High-Quality 5 mm NMR Tube B->C D 4. Acquire 1D ¹H Spectrum (Reference & Check Linewidth) C->D E 5. Acquire 1D ¹³C Spectrum (Optional but Recommended) D->E F 6. Set Up & Run COSY Experiment D->F G 7. Set Up & Run HMBC Experiment D->G H 8. Process 2D Data (Fourier Transform, Phasing) F->H G->H I 9. Correlate Data (COSY + HMBC + 1D Spectra) H->I J 10. Validate Structure I->J

Caption: A generalized workflow for product validation using 2D NMR.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Causality: The concentration must be sufficient to achieve an adequate signal-to-noise ratio within a reasonable timeframe, especially for less sensitive heteronuclear experiments like HMBC.[19][20] A common recommendation for homo- and heteronuclear 2D experiments is 15-25 mg of the sample.[20]

    • Weigh 15-25 mg of your purified product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[21][22] The sample must be fully dissolved.

    • If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[21] Particulates disrupt the magnetic field homogeneity, leading to poor spectral quality.[20]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • 1D ¹H Spectrum: Always acquire a standard 1D proton spectrum first. This serves multiple purposes: it confirms the sample is correct, allows for proper referencing of the chemical shift axis, and provides a quick check of the spectral resolution (linewidths), which is indicative of good sample preparation and spectrometer shimming.

    • COSY Experiment: This is a homonuclear experiment looking at ¹H-¹H correlations.[6] It is relatively sensitive and can often be completed in under an hour.

    • HMBC Experiment: This is a heteronuclear experiment detecting ¹H-¹³C correlations over multiple bonds.[11] It is less sensitive than COSY and may require a longer acquisition time (from one to several hours) to achieve a good signal-to-noise ratio. The experiment is optimized to detect long-range couplings (typically set for J-couplings of 8-10 Hz) while suppressing one-bond correlations.[11][23]

Data Interpretation: A Self-Validating Approach

The true power of this methodology comes from the synergistic interpretation of the COSY and HMBC spectra. Let's consider a hypothetical molecule, "Example-ol," to illustrate the process.

Hypothetical Structure: Example-ol (A simple structure for clear illustration) CH₃(a)-CH₂(b)-O-C(c)(=O)-CH₂(d)-CH₃(e)

Step 1: Analyze the COSY Spectrum

The COSY spectrum reveals which protons are talking to each other through bonds. We look for off-diagonal cross-peaks that connect two different proton signals on the diagonal.[5][16]

  • Expected Correlations: We expect a cross-peak connecting the protons of (a) and (b) , as they are three bonds apart (H-C-C-H). We also expect a cross-peak between protons (d) and (e) for the same reason.

  • Interpretation: The presence of these two distinct correlation sets confirms two separate spin systems: an ethyl group (CH₃-CH₂) attached to an oxygen and another ethyl group attached to a carbonyl. The COSY spectrum validates the presence of these fragments but does not tell us how they are connected to the ester functional group.

Diagram of COSY Correlations for Example-ol

Caption: COSY correlations map the through-bond proton networks.

Step 2: Analyze the HMBC Spectrum

The HMBC spectrum provides the long-range ¹H-¹³C connections that piece the fragments together. It is especially powerful for seeing correlations to quaternary carbons, like the carbonyl carbon (c) in our example.[10]

  • Expected Correlations:

    • Protons at (b) (H-C-O-C ) should show a 3-bond correlation to the carbonyl carbon (c) .

    • Protons at (d) (H-C-C ) should show a 2-bond correlation to the carbonyl carbon (c) .

    • Protons at (a) (H-C-C-O ) will correlate to carbon (b) (2-bond).

    • Protons at (e) (H-C-C(=O )) will correlate to carbon (d) (2-bond) and the carbonyl carbon (c) (3-bond).

  • Interpretation: Observing the correlation from the H(b) protons to the C(c) carbonyl carbon, and also from the H(d) and H(e) protons to that same C(c) carbon, unambiguously confirms the ester linkage and the precise arrangement of the two ethyl fragments. This cross-validation between different proton signals all pointing to the same key carbon is the essence of a self-validating protocol.

Diagram of HMBC Correlations for Example-ol

G cluster_mol Example-ol Structure cluster_corr Key HMBC Correlations (²JCH, ³JCH) mol CH₃(a) — CH₂(b) — O — C(c)(=O) — CH₂(d) — CH₃(e) Ha H(a) Cb C(b) Ha->Cb ²J Hb H(b) Cc C(c) Hb->Cc ³J Hd H(d) Hd->Cc ²J He H(e) He->Cc ³J Cd C(d) He->Cd ²J

Caption: HMBC correlations connect molecular fragments via carbon atoms.

Conclusion

In modern chemical and pharmaceutical research, "seeing is believing." The combination of COSY and HMBC 2D NMR spectroscopy provides an unparalleled, non-destructive view into the atomic connectivity of a synthesized molecule. COSY efficiently delineates the proton frameworks, while HMBC serves as the master architect, connecting these frameworks through the carbon skeleton. This dual-pronged approach creates a robust, self-validating system that moves beyond assumption to provide definitive proof of product formation. By mastering the application and interpretation of these techniques, researchers can ensure the integrity of their results, accelerate their research, and build a solid foundation for subsequent development.

References

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A Researcher's Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Literature Precedents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of medicinal chemistry. As a privileged scaffold, it is integral to the structure of nucleic acids and a vast number of FDA-approved therapeutics for cancer, viral infections, and cardiovascular diseases. The efficient and scalable synthesis of highly functionalized pyrimidines is, therefore, a critical endeavor in the pursuit of new medicines.

This guide provides an in-depth technical comparison of new synthetic methodologies against established literature procedures for pyrimidine synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to inform your selection of the optimal synthetic route. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

The Landscape of Pyrimidine Synthesis: From Classical Condensations to Modern Catalysis

The synthesis of the pyrimidine ring has evolved significantly from the foundational one-pot condensations of the late 19th century. While these classical methods remain valuable, modern advancements in catalysis and reaction technology offer compelling advantages in terms of efficiency, sustainability, and substrate scope.

Traditional Pillars: The Biginelli and Pinner Reactions

For over a century, two main reactions have dominated the landscape of pyrimidine synthesis:

  • The Biginelli Reaction: First reported in 1891, this one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) has been a workhorse for producing dihydropyrimidinones (DHPMs).[1][2] The classical approach typically employs a strong acid catalyst, such as hydrochloric acid, in a protic solvent like ethanol and requires prolonged heating.[3] While robust, this method can suffer from modest yields, long reaction times, and the generation of significant solvent waste.[4]

  • The Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base.[5][6] It is a versatile route to a wide range of substituted pyrimidines. The choice of a strong base like sodium ethoxide in an anhydrous solvent is common, necessitating careful control of reaction conditions to avoid hydrolysis of starting materials and intermediates.[4]

The Modern Toolkit: Efficiency, Green Chemistry, and Precision

Contemporary synthetic chemistry has introduced a host of new strategies that address the limitations of classical methods. These modern approaches prioritize higher yields, shorter reaction times, milder conditions, and alignment with the principles of green chemistry.[7] Key advancements include:

  • Microwave-Assisted Synthesis: By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often with a significant increase in yield and product purity.[8][9] This is due to efficient and uniform heating of the reaction mixture.[10]

  • Transition-Metal Catalysis: Catalysts based on iridium, palladium, nickel, and copper have enabled novel and highly efficient pyrimidine syntheses.[6][11] Iridium pincer complexes, for instance, can catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols, showcasing high regioselectivity and functional group tolerance.[8][12] These catalysts often operate via novel mechanistic pathways, such as acceptorless dehydrogenative coupling.[4]

  • Green Chemistry Approaches: Innovations such as solvent-free "grindstone" reactions (mechanochemistry) and the use of water as a solvent significantly reduce the environmental impact of pyrimidine synthesis.[13][14] These methods often lead to simplified work-up procedures and reduce the need for hazardous organic solvents.[11]

  • Flow Chemistry: Performing reactions in continuous flow reactors offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous intermediates, and allows for seamless scalability from lab to industrial production.[15][16]

Quantitative Benchmarking: A Head-to-Head Comparison

To provide a clear, data-driven comparison, the following table summarizes the performance of selected traditional and modern pyrimidine synthesis methods based on published experimental results.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)Reference
Conventional Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 - 3 hours~60-80°C (Reflux)~60-70%[3][6]
Grindstone Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-Free10-15 minutesRoom Temp.>90%[13][14]
Pinner Synthesis Acetylacetone, UreaHydrogen ChlorideMethanol3 hours52°C~90%[17]
Microwave-Assisted Chalcones, Guanidine HClBasic Medium (e.g., KOH)Ethanol7-12 minutesN/A (Microwave)72-84%[3][18]
Iridium-Catalyzed MCR Amidines, AlcoholsPN₅P-Ir Pincer ComplexTolueneNot Specified150°CUp to 93%[12][17]

Visualizing the Workflow: From Flask to Final Product

The following diagrams, created using DOT language, illustrate the procedural differences between a traditional and a modern, green synthetic approach.

G Traditional Biginelli Reaction Workflow reagents Mix Aldehyde, β-Ketoester, Urea & EtOH in Flask catalyst Add Acid Catalyst (e.g., conc. HCl) reagents->catalyst reflux Heat to Reflux (Several Hours) catalyst->reflux cool Cool to Room Temp. & Precipitate reflux->cool filter Filter Crude Solid cool->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize product Pure Dihydropyrimidinone recrystallize->product G Green 'Grindstone' Biginelli Workflow reagents Combine Aldehyde, β-Ketoester, Urea & Catalyst in Mortar grind Grind with Pestle (10-15 Minutes at RT) reagents->grind wash Wash with Water & Filter grind->wash product Pure Dihydropyrimidinone (Often No Further Purification) wash->product

Caption: An efficient, solvent-free workflow using mechanochemistry.

Detailed Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for two contrasting approaches to the Biginelli reaction, allowing for a direct comparison of their practical execution.

Protocol 1: Conventional Acid-Catalyzed Biginelli Reaction

This protocol is a representative example of the classical synthesis of dihydropyrimidinones.

  • Rationale for Experimental Choices: Ethanol is a common protic solvent that readily dissolves the reactants. The use of a strong acid catalyst like HCl is necessary to protonate the aldehyde, activating it for nucleophilic attack and to catalyze the subsequent cyclization and dehydration steps. Refluxing is required to provide the necessary activation energy for the reaction to proceed at a reasonable rate, which is often slow. Recrystallization is typically necessary to remove unreacted starting materials and side products.

  • Step-by-Step Methodology:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and 30 mL of 95% ethanol.

    • To this mixture, add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

    • Heat the reaction mixture to reflux with stirring for a minimum of 1.5 to 3 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the flask to room temperature, then place it in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

    • Dry the crude product and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone. [6]

Protocol 2: Modern Solvent-Free "Grindstone" Biginelli Reaction

This protocol showcases a green, mechanochemical approach that is faster, more efficient, and environmentally benign.

  • Rationale for Experimental Choices: This method eliminates the need for a solvent, which is a key principle of green chemistry. [14]The "grindstone" technique, or mechanochemistry, uses mechanical force to initiate the reaction. The intimate mixing and increased surface area of the reactants in the solid state, along with a solid-state catalyst like CuCl₂·2H₂O, dramatically accelerates the reaction rate even at room temperature, obviating the need for heating. [13]The high yield and purity of the product often eliminate the need for chromatographic purification or recrystallization.

  • Step-by-Step Methodology:

    • In a mortar, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (10 mmol), and a catalytic amount of CuCl₂·2H₂O.

    • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by TLC by dissolving a small aliquot in a suitable solvent.

    • After the reaction is complete (as indicated by the consumption of starting materials), add a small amount of water to the solid mass and stir.

    • Collect the solid product by filtration, wash thoroughly with water to remove the catalyst and any unreacted urea, and dry. The product is often of sufficient purity for subsequent use. [14]

Conclusion: Selecting the Right Tool for the Job

The synthesis of pyrimidines has a rich history and a vibrant present. While classical methods like the Biginelli and Pinner reactions are still taught and utilized for their simplicity and foundational importance, they are often surpassed by modern techniques in terms of efficiency, speed, and sustainability.

For researchers in drug development, where rapid lead optimization and the generation of diverse compound libraries are paramount, modern methods such as microwave-assisted synthesis and transition-metal-catalyzed multicomponent reactions offer clear advantages. For process chemists focused on scalable and safe manufacturing, the development of flow chemistry protocols represents the future.

The choice of synthetic method should be a deliberate one, guided by the specific goals of the project. By understanding the causality behind the experimental conditions and weighing the quantitative performance data, researchers can confidently select the most appropriate and powerful tool from the ever-expanding toolkit of pyrimidine synthesis. This guide serves as a starting point for that critical evaluation, encouraging an evidence-based approach to one of medicinal chemistry's most vital tasks.

References

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Comparison of biological activity of 5-methoxy vs 5-fluoro pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Methoxy vs. 5-Fluoro Pyrimidine Derivatives

Introduction: The Significance of the C5 Position in Pyrimidine Scaffolds

For researchers in drug discovery, the pyrimidine ring is a foundational scaffold, integral to the structure of nucleic acids and a versatile template for therapeutic design.[1] Its derivatives have yielded a wide array of potent agents against cancers, viruses, and inflammatory diseases.[2][3] The strategic modification of this heterocyclic core is a cornerstone of medicinal chemistry, and no position has proven more pivotal for tuning biological activity than the C5 position.[1]

The substituent at this position profoundly influences the molecule's electronic properties, steric profile, and metabolic fate, thereby dictating its interaction with biological targets. This guide provides a detailed comparative analysis of two common C5 substitutions: the strongly electron-withdrawing fluorine atom and the electron-donating methoxy group. We will explore how this fundamental chemical difference leads to vastly different mechanisms of action and therapeutic applications, contrasting the well-established role of 5-fluoropyrimidines as antimetabolites with the emerging profile of 5-methoxypyrimidines in targeted therapies.

The Archetype: 5-Fluoropyrimidines as DNA Synthesis Inhibitors

The most prominent member of this class, 5-Fluorouracil (5-FU), has been a cornerstone of cancer chemotherapy for decades.[4][5] Its success lies in its ability to act as a "Trojan horse," mimicking the natural pyrimidine uracil to enter and disrupt fundamental cellular processes.[6][7]

Mechanism of Action: A Multi-Pronged Attack

The anticancer effects of 5-FU are not attributed to a single action but to the collective impact of its intracellular active metabolites.[6][7][8] Upon cellular uptake, 5-FU is converted into three key molecules: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[6][8]

  • Inhibition of Thymidylate Synthase (TS): This is considered the primary mechanism of 5-FU's cytotoxicity.[4][9] The metabolite FdUMP binds with high affinity to Thymidylate Synthase (TS), the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[6][9] This binding forms an exceptionally stable ternary complex with the enzyme and its cofactor, effectively shutting down dTMP synthesis.[6][9] The resulting depletion of thymidine, an essential building block for DNA, leads to "thymineless death," particularly in rapidly dividing cancer cells.[4]

  • RNA and DNA Damage: The other active metabolites, FUTP and FdUTP, are mistakenly incorporated into RNA and DNA, respectively.[6][9] The incorporation of FUTP into various RNA species disrupts RNA processing, maturation, and function.[4][9] Similarly, the incorporation of FdUTP into the genome compromises DNA integrity and repair mechanisms.[6][9]

Metabolic Activation Pathway

The conversion of 5-FU into its active forms is a critical prerequisite for its biological activity. This multi-step enzymatic process is essential for its therapeutic effect.

G cluster_enzymes Enzymes FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUR Fluorouridine (FUR) FU->FUR UP FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA Disruption FUTP->RNA FUR->FUMP UK FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase (TS) Inhibition FdUMP->TS FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA DNA Damage FdUTP->DNA OPRT Orotate Phosphoribosyltransferase UP Uridine Phosphorylase UK Uridine Kinase TP Thymidine Phosphorylase TK Thymidine Kinase

Caption: Metabolic activation pathway of 5-FU leading to its cytotoxic effects.

The Alternative Strategy: 5-Methoxypyrimidines in Targeted Therapy

In stark contrast to the broad antimetabolite activity of 5-fluoro derivatives, pyrimidines bearing a 5-methoxy group are more commonly associated with targeted inhibition of specific enzymes, particularly protein kinases. The larger size and electron-donating nature of the methoxy group create different steric and electronic interactions within enzyme active sites, precluding the metabolic mimicry seen with 5-FU but enabling potent and selective binding to other targets.

Mechanism of Action: Kinase Inhibition

Many 5-methoxypyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[1][10] The 2-aminopyrimidine scaffold, often combined with a 5-methoxy substitution, is particularly effective. It can mimic the hydrogen bonding pattern of the adenine base of ATP, allowing it to anchor within the ATP-binding pocket of a target kinase and block its function.[10]

This targeted approach offers the potential for greater selectivity and a more favorable side-effect profile compared to the systemic toxicity associated with traditional chemotherapies like 5-FU.

Structure-Activity Relationship (SAR)

SAR studies have shown that the 5-position on the pyrimidine ring is critical for modulating potency and selectivity against various kinases.[1][11] While a hydrogen at C5 can be effective, substitution with small lipophilic groups like methoxy can enhance binding affinity. However, there is a steric limitation; excessively bulky groups at this position can be detrimental to activity.[12]

G cluster_normal Normal Kinase Function cluster_inhibited Inhibited Kinase Function Kinase Kinase Active Site PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylation NoReaction No Reaction (Signal Blocked) Kinase->NoReaction ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor 5-Methoxy Pyrimidine Inhibitor Inhibitor->Kinase Competitive Binding

Caption: Competitive inhibition of a kinase by a 5-methoxy pyrimidine derivative.

Comparative Summary and Data

The fundamental difference in the electronic nature of the C5 substituent—electron-withdrawing fluorine versus electron-donating methoxy—drives the divergence in biological activity.

Feature5-Fluoro Pyrimidine Derivatives5-Methoxy Pyrimidine Derivatives
C5 Substituent Fluorine (-F)Methoxy (-OCH₃)
Electronic Effect Strongly electron-withdrawing, inductiveElectron-donating, resonance
Primary Mechanism Antimetabolite; fraudulent nucleotideTargeted enzyme inhibition
Key Biological Targets Thymidylate Synthase, DNA, RNAProtein Kinases (e.g., CDK9), Other Enzymes
Cellular Fate Anabolized into active nucleotidesBinds directly to target protein
Therapeutic Application Broad-spectrum anticancer chemotherapy[6][13]Targeted therapy (anticancer, anti-inflammatory)[10][14]
Example Compound 5-Fluorouracil (5-FU)5-Methoxy-2-methylthiopyrimidine derivatives[10]
Quantitative Data Example: Anticancer Activity

Direct comparison of IC₅₀ values is challenging as these derivatives are often tested against different cell lines and targets. However, we can present representative data for each class.

Table 1: Cytotoxicity of 5-Fluorouracil Derivatives Data is illustrative and compiled from various sources for comparison.

CompoundCell LineAssayIC₅₀ / GI₅₀Reference
5-Fluorouracil (5-FU)L1210 Mouse LeukemiaCytotoxicity~1.7 x 10⁻⁵ M[15]
5'-Deoxy-5-fluorouridineEhrlich Ascites TumorAntitumor ActivityEffective at 50-400 mg/kg[16][17][18]
5-Fluoro-1-[(2-hydroxyethoxy)methyl]uracilL1210 Mouse LeukemiaCytotoxicity1.7 x 10⁻⁵ M[15]

Table 2: Kinase Inhibitory Activity of 5-Substituted Pyrimidines Adapted from studies on CDK9 inhibitors to show the effect of C5 substitution.[19]

Compound IDC5-Substituent (R')Target KinaseKᵢ (nM)Antiproliferative GI₅₀ (nM, HCT-116)
Ia -HCDK9190
12a -CNCDK9140
12e -FCDK93< 10
12f -ClCDK91030
12b -OHCDK9>15513,000

Note: In this specific series, the 5-fluoro substitution (12e) yielded a highly potent compound, demonstrating that 5-fluoropyrimidines can also be developed as kinase inhibitors, though their most common application is as antimetabolites.[19]

Experimental Protocols

To ensure trustworthy and reproducible results, standardized assays are critical for evaluating the biological activity of novel pyrimidine derivatives.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol provides a robust method for determining the concentration at which a compound inhibits cell proliferation by 50% (IC₅₀ or GI₅₀).

Objective: To quantitatively measure the anti-proliferative effects of test compounds on an adherent cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow MTT to a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[20]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Count and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[20]

  • Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.[21]

Caption: Workflow for determining compound IC50 using the MTT assay.

Conclusion

The substitution at the C5 position of the pyrimidine ring is a critical determinant of biological activity. The small, highly electronegative fluorine atom enables derivatives like 5-FU to act as antimetabolites, effectively hijacking the machinery of DNA synthesis to induce cytotoxicity. This has established 5-fluoropyrimidines as mainstays of chemotherapy. Conversely, the larger, electron-donating methoxy group facilitates a different mode of interaction with biological targets, leading to the development of selective enzyme inhibitors, particularly for protein kinases. This class of compounds represents a more targeted approach to therapy. Understanding these fundamental structure-activity relationships is paramount for the rational design of next-generation pyrimidine derivatives with improved potency, selectivity, and therapeutic indices.

References

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A Senior Application Scientist's Guide to Orthogonal Methods for Final Compound Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Peak

In the landscape of drug development, the term "purity" is not merely a percentage; it is a profound statement of safety, efficacy, and quality. The confirmation of a final compound's purity is one of the most critical undertakings, demanding a rigorous, multi-faceted analytical strategy. Relying on a single analytical method, no matter how robust, creates a significant blind spot. An impurity may co-elute with the main peak, lack a chromophore for UV detection, or be present in a different physical form entirely. This is where the principle of orthogonality becomes paramount.

An orthogonal method is an analytical technique that relies on a fundamentally different scientific principle for separation, detection, or characterization compared to the primary method.[1] The core idea is that two methods with distinct selectivities are unlikely to share the same analytical weaknesses.[2][3] If an impurity is missed by one technique, it is likely to be resolved and detected by an orthogonal one. This guide provides a comparative framework for selecting and implementing orthogonal methods, grounded in regulatory expectations and field-proven scientific rationale, to build a comprehensive and trustworthy purity profile for your final compound.

The Regulatory Mandate: Why Orthogonality is Non-Negotiable

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), operate under the framework of the International Council for Harmonisation (ICH).[4] Guidelines such as ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products establish stringent requirements for the reporting, identification, and qualification of impurities.[5][6] Similarly, the United States Pharmacopeia (USP) General Chapter <1086> emphasizes the control of impurities as a critical quality attribute.[7][8] These guidelines implicitly demand an orthogonal approach by requiring a thorough understanding of a compound's impurity profile, something a single method cannot reliably provide.[9]

The Core Principle: Building a Comprehensive Purity Profile

A compound's purity is not a single data point but a composite picture assembled from different analytical perspectives. Each orthogonal method provides a unique piece of the puzzle. The goal is to combine these diverse datasets to create a high-confidence purity assessment that leaves no stone unturned.

Purity_Profile cluster_methods Orthogonal Analytical Inputs cluster_assessment Comprehensive Purity Assessment cluster_output Quality & Safety Deliverables HPLC HPLC / UPLC (Reversed-Phase) Purity Final Purity Value (& Assay) HPLC->Purity Chemical Purity SFC SFC (Normal Phase) Profile Impurity Profile (Known & Unknown) SFC->Profile Polar/Chiral Impurities CE Capillary Electrophoresis (Charge/Size) CE->Profile Charged Impurities NMR qNMR (Structure/Molar Conc.) NMR->Purity Absolute Purity (qNMR) NMR->Profile Structure ID MS Mass Spectrometry (Mass/Charge) MS->Profile Impurity ID & Structure PXRD PXRD / DSC (Solid State) SolidState Solid-State Form (Polymorphs) PXRD->SolidState Polymorphic Purity Spec Specification & Release Criteria Purity->Spec Safety Safety Qualification (ICH Thresholds) Profile->Safety SolidState->Spec

Caption: Workflow for building a comprehensive purity profile using orthogonal methods.

A Comparative Guide to Orthogonal Analytical Techniques

The selection of an orthogonal method is a deliberate choice based on the physicochemical properties of the active pharmaceutical ingredient (API) and its potential impurities.

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of purity analysis, separating components within a mixture for individual detection and quantification.[10] Orthogonality is most powerfully achieved by using separation modes that rely on different molecular properties.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorses of purity testing, separating analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[11]

    • Principle of Orthogonality: While a standard C18 (reversed-phase) column is the primary choice, true orthogonality is achieved by switching the separation mechanism. For instance, a Hydrophilic Interaction Liquid Chromatography (HILIC) column provides different selectivity for polar compounds, while a Pentafluorophenyl (PFP) column offers unique interactions for aromatic and halogenated compounds.[12]

    • Detection is Key:

      • UV-Vis Detector: The most common detector, but it requires the analyte to have a chromophore and the response factor can vary dramatically between the API and its impurities.

      • Charged Aerosol Detector (CAD): A near-universal detector for non-volatile and semi-volatile compounds.[13] The eluent is nebulized, the solvent evaporated, and the remaining analyte particles are charged and measured.[14] Its response is more uniform and not dependent on optical properties, making it invaluable for detecting impurities that lack a UV chromophore or when reference standards are unavailable.[15][16]

      • Mass Spectrometry (MS) Detector: Provides mass-to-charge ratio information, which is orthogonal to retention time. It is a powerful tool for identifying unknown impurities and confirming the identity of known ones with high sensitivity and specificity.[17][18]

  • Supercritical Fluid Chromatography (SFC):

    • Principle of Orthogonality: SFC uses a supercritical fluid, typically CO₂, as the main mobile phase, behaving like a normal-phase separation technique.[19] This makes it highly orthogonal to reversed-phase HPLC.[20] It excels at separating polar and chiral compounds that are often challenging in RPLC.[19]

  • Capillary Electrophoresis (CE):

    • Principle of Orthogonality: CE separates molecules based on their electrophoretic mobility (charge-to-size ratio) in an electric field, a fundamentally different principle from the pressure-driven flow in HPLC or SFC.[21][22][23] It is exceptionally powerful for resolving charged or ionizable compounds and offers very high separation efficiency.[24][25]

Spectroscopic & Spectrometric Techniques: The Power of Identification

While chromatography separates, spectroscopy and spectrometry identify and quantify based on intrinsic molecular properties.

  • Quantitative Nuclear Magnetic Resonance (qNMR):

    • Principle of Orthogonality: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[26] Crucially, it is an inherently quantitative primary method. The area of an NMR signal is directly proportional to the number of nuclei giving rise to it, allowing for the determination of a compound's purity and the concentration of impurities without the need for specific reference standards for each impurity.[27][28][29] This is orthogonal to chromatographic methods that rely on response factors relative to a standard. qNMR can identify and quantify impurities that are completely missed by other techniques.[30]

  • Mass Spectrometry (MS):

    • Principle of Orthogonality: As a standalone technique or coupled with a separation method (like LC-MS or GC-MS), MS measures the mass-to-charge ratio of ions.[31] This provides molecular weight information, a property completely independent of chromatographic retention time or NMR chemical shift. High-resolution mass spectrometry (HRMS) can provide elemental composition, offering definitive identification of unknown impurities.[18]

Solid-State Characterization: The Power of Physical Form

Impurities are not just chemical in nature; they can also be physical. The presence of an undesired crystalline form (polymorph) or an amorphous phase can significantly impact a drug's stability, solubility, and bioavailability.[32]

  • Powder X-Ray Diffraction (PXRD):

    • Principle of Orthogonality: PXRD is the gold standard for identifying crystalline phases. It provides a unique "fingerprint" based on the long-range atomic order within a crystal lattice.[33] This is completely orthogonal to chemical purity methods, as different polymorphs of the same molecule will have identical chemical structures but distinct PXRD patterns.[34]

  • Differential Scanning Calorimetry (DSC):

    • Principle of Orthogonality: DSC measures the heat flow into or out of a sample as a function of temperature.[33] It detects thermal events like melting, crystallization, and glass transitions. Different polymorphs will have different melting points, and the presence of an amorphous phase can be detected by its characteristic glass transition. This thermal behavior is an orthogonal property to both chemical structure and crystal lattice.[35]

Comparative Summary of Orthogonal Techniques

TechniqueSeparation/Detection PrinciplePrimary Purity Question AnsweredOrthogonal ToKey StrengthsKey Limitations
HPLC/UPLC-UV Partition chromatography; UV absorbanceWhat is the relative percentage of UV-absorbing impurities?SFC, CE, qNMR, MS, Solid-StateRobust, versatile, widely usedRequires chromophore; response factors vary; risk of co-elution
HPLC/UPLC-CAD Partition chromatography; Aerosol chargingWhat is the relative percentage of non-volatile impurities?UV-based detection, qNMR, CENear-universal detection; more uniform response than UVRequires volatile mobile phase; lower sensitivity for low MW compounds
LC-MS Partition chromatography; Mass-to-charge ratioWhat are the molecular weights of the impurities?UV/CAD detection, qNMRHigh sensitivity and specificity; identifies unknownsIonization efficiency varies; complex matrices can cause suppression
SFC Adsorption/partition in supercritical fluidPurity profile of polar/chiral compoundsReversed-Phase HPLCFast; reduced solvent use; unique selectivityLess suitable for very polar, non-soluble compounds
CE Electrophoretic mobility (charge/size)Purity profile of charged/ionizable compoundsAll chromatographic methodsHigh efficiency; minimal sample/solvent useLess suitable for neutral compounds; sensitivity can be lower
qNMR Nuclear magnetic resonanceWhat is the absolute molar purity of the compound?All relative chromatographic methodsPrimary quantitative method; no reference standards needed for impurities; structural infoLower sensitivity than MS; requires specialized expertise; expensive
PXRD X-ray diffraction from crystal latticeIs the compound in the correct crystalline form?All chemical purity methodsDefinitive for polymorph identification and quantificationRequires crystalline material; amorphous content hard to quantify at low levels
DSC Heat flow during thermal eventsDoes the compound have the correct thermal profile?All chemical purity methodsDetects amorphous content; confirms polymorphic form via melting pointLess sensitive than PXRD for low levels of polymorphic impurities

Decision Workflow for Method Selection

The choice of orthogonal methods should be systematic and justified. The following workflow provides a logical pathway for building a robust purity testing strategy.

Decision_Workflow start Start: Final Compound Ready for Purity Check primary Develop Primary Method (e.g., RP-HPLC-UV) start->primary q1 Are there any non-chromophoric or poorly responding impurities expected? primary->q1 cad Implement Orthogonal Detection: HPLC-CAD q1->cad Yes q2 Are there unknown peaks or need for identity confirmation? q1->q2 No cad->q2 ms Implement Orthogonal ID: LC-MS / HRMS q2->ms Yes q3 Is the compound chiral or are polar impurities a concern? q2->q3 No ms->q3 sfc_ce Implement Orthogonal Separation: SFC or CE q3->sfc_ce Yes q4 Is an absolute purity value (non-relative) required? q3->q4 No sfc_ce->q4 qnmr Implement Primary Method: qNMR q4->qnmr Yes q5 Is the compound crystalline? Can polymorphism occur? q4->q5 No qnmr->q5 solid Implement Solid-State Analysis: PXRD and DSC q5->solid Yes end Combine Data: Final Comprehensive Purity Profile q5->end No solid->end

Caption: Decision workflow for selecting appropriate orthogonal purity methods.

Experimental Protocol: Orthogonal Impurity Profiling via HPLC-UV and HPLC-CAD

This protocol outlines a self-validating system where two detectors with different detection principles are run in series to analyze the same separation event.

Objective: To quantify known impurities and detect any unknown impurities in Drug Substance 'X' using orthogonal UV and CAD detection.

Instrumentation:

  • UPLC/HPLC System with a binary pump, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis Detector.

  • Charged Aerosol Detector (CAD).

  • Chromatography Data System (CDS).

Methodology:

  • System Configuration: Configure the detectors in series: Column -> UV Detector -> CAD. Ensure the correct delay volume is accounted for in the CDS to align the chromatograms.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temp: 40 °C

    • Injection Volume: 2 µL

  • Detector Settings:

    • UV Detector: Monitor at 254 nm and a purity wavelength range (e.g., 210-400 nm).

    • CAD: Nitrogen gas pressure: 35 psi; Evaporation Temp: High. (Settings are analyte-dependent and must be optimized).

  • Sample Preparation:

    • Accurately weigh and dissolve Drug Substance 'X' in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Prepare a sensitivity solution (e.g., 0.05% of the main peak concentration) to verify reporting limits.

  • Analysis Sequence:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the sensitivity solution to confirm system suitability.

    • Inject the sample solution in triplicate.

  • Data Analysis (The Orthogonal Cross-Validation):

    • Step 1: Integrate the chromatogram from the UV detector. Calculate the area percent for all detected peaks.

    • Step 2: Integrate the chromatogram from the CAD. Calculate the area percent for all detected peaks.

    • Step 3 (Causality Check): Compare the two impurity profiles.

      • Scenario A (Agreement): If all peaks are present in both chromatograms with similar area percentages, this provides high confidence in the purity value.

      • Scenario B (Disagreement): If a peak is present in the CAD trace but absent or very small in the UV trace, it indicates an impurity with a poor or no chromophore. This peak would be missed by the UV method alone.[13][16]

      • Scenario C (Disagreement): If a peak is disproportionately large in the UV trace compared to the CAD trace, it may indicate an impurity with a very high extinction coefficient, which could lead to over-quantification by UV area percent alone.

Conclusion

Confirming the purity of a final compound is a cornerstone of pharmaceutical science and a mandate for patient safety. This guide has demonstrated that a single analytical result, however precise it may seem, is insufficient. A robust, defensible purity profile can only be built by employing a suite of orthogonal methods. By combining techniques that leverage different principles of separation, detection, and characterization—from chromatography and mass spectrometry to NMR and solid-state analysis—we create a self-validating system of checks and balances. This multi-dimensional approach ensures that impurities, whether chemical, chiral, or physical, are revealed and accurately quantified, satisfying the rigorous standards of scientific integrity and global regulatory compliance.

References

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  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link][37]

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  • USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link][8]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrimidine Intermediates and Analytical Rigor

In the landscape of pharmaceutical development, pyrimidine derivatives represent a cornerstone of therapeutic innovation, forming the structural backbone of numerous antiviral and anticancer agents.[1][2] The synthesis of these complex molecules involves a series of pyrimidine intermediates, whose purity and consistency are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to monitor these intermediates are not merely procedural; they are the bedrock of quality assurance in the drug development pipeline.

This guide provides an in-depth comparison and practical framework for the cross-validation of analytical methods for pyrimidine intermediates. As drug development often involves multiple research sites, contract manufacturing organizations (CMOs), and international collaborations, ensuring that an analytical method yields equivalent results regardless of the laboratory, analyst, or equipment is a non-negotiable requirement. This process, known as analytical method transfer or cross-validation, is a critical component of the method lifecycle and is mandated by regulatory bodies globally.[3][4] We will explore the causality behind experimental choices, compare common analytical techniques with supporting data, and provide actionable protocols grounded in established regulatory standards.

Pillar 1: The Regulatory Framework for Analytical Method Validation

The foundation of any robust analytical method is its validation, a process that demonstrates its suitability for the intended purpose.[5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that are globally recognized.[6] The core document, ICH Q2(R1), and its recent revision, Q2(R2), outline the essential performance characteristics that must be evaluated.[7][8][9]

An analytical method is considered validated when it meets predefined acceptance criteria for the following key parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[10][11]

  • Linearity & Range: The capacity to produce results directly proportional to the analyte concentration over a specified interval.[11][12] A correlation coefficient (r²) of ≥0.999 is often expected for assays.[7]

  • Accuracy: The closeness of the test results to the true value, often determined through recovery studies of a known quantity of analyte spiked into a sample matrix.[10][13]

  • Precision: The degree of agreement among individual test results from repeated analyses of a homogeneous sample.[10][13] Precision is assessed at three levels:

    • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval.[12]

    • Intermediate Precision: Expresses within-laboratory variations due to different days, analysts, or equipment.[12][14][15][16] This is a critical parameter for understanding a method's internal robustness.

    • Reproducibility: Assesses precision between different laboratories, forming the basis of method transfer and cross-validation studies.[12]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), indicating its reliability during normal usage.[10][11]

The logical flow from initial validation to cross-validation is a critical part of a method's lifecycle, ensuring consistent performance as it is deployed across different environments.

G cluster_0 Originating Laboratory cluster_1 Receiving Laboratory Dev Method Development Val Full Method Validation (ICH Q2) Dev->Val Establishes Fitness for Purpose Protocol Develop Transfer Protocol Val->Protocol Defines Method & Acceptance Criteria Familiarization Analyst Training & Method Familiarization Protocol->Familiarization Transfer of Knowledge & Materials Exec Execute Cross-Validation Protocol Familiarization->Exec Ensures Proper Execution Report Generate Cross-Validation Report Exec->Report Documents Results Conclusion Method Deemed Equivalent? Report->Conclusion Success Routine Use at Both Sites Conclusion->Success Yes Failure Troubleshoot & Re-Execute Conclusion->Failure No Failure->Exec

Caption: Workflow for Analytical Method Cross-Validation (Transfer).

Pillar 2: Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of the pyrimidine intermediates, such as polarity, volatility, and thermal stability, as well as the specific requirements of the analysis (e.g., quantification of trace impurities vs. assay of the main component). High-Performance Liquid Chromatography (HPLC) is a dominant technique, particularly in its reversed-phase modality, for analyzing the typically polar and non-volatile pyrimidine derivatives.[1]

Below is a comparative summary of common techniques with representative performance data.

Parameter HPLC-UV UPLC-UV LC-MS/MS GC-MS
Principle Liquid Chromatography with UV DetectionUltra-Performance LC with UV DetectionLiquid Chromatography with Tandem Mass SpectrometryGas Chromatography with Mass Spectrometry
Typical Analyte Non-volatile, polar to moderately non-polar compounds.Same as HPLC, but for higher throughput.Wide range of compounds; high specificity and sensitivity.[17]Volatile, thermally stable compounds (may require derivatization).
Linearity (R²) > 0.999> 0.999> 0.995> 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 1.5%< 15.0% (lower for trace levels)< 15.0%
Typical LOQ ~0.1 - 1 µg/mL~0.01 - 0.5 µg/mL~0.01 - 10 ng/mL~0.1 - 20 ng/mL
Analysis Time 15 - 30 min2 - 10 min3 - 15 min20 - 40 min
Best For Assay, purity, and stability testing of major components.High-throughput screening and analysis.Trace-level impurity identification and quantification; bioanalysis.[18][19]Analysis of volatile impurities or intermediates.[20]

Causality Behind Method Selection:

  • Why HPLC/UPLC is the Workhorse: Pyrimidine intermediates are often heterocyclic aromatic compounds with varying polar functional groups.[21] This makes them ideally suited for reversed-phase HPLC, where retention is controlled by adjusting the ratio of aqueous to organic solvent.[1][22] UPLC, utilizing smaller particle size columns, offers faster analysis times and better resolution, which is crucial for separating closely related impurities from the main peak.

  • When to Employ LC-MS/MS: When dealing with complex matrices or needing to identify and quantify impurities at very low levels (e.g., genotoxic impurities), the specificity and sensitivity of mass spectrometry are indispensable.[23] LC-MS/MS allows for confident identification based on mass-to-charge ratio and fragmentation patterns, providing a level of certainty that UV detection cannot.[17][24]

  • The Niche for GC-MS: GC-MS is less common for pyrimidine intermediates themselves but becomes vital when analyzing volatile organic impurities, residual solvents from the synthesis process, or if the intermediates can be easily and reproducibly derivatized to become volatile.

Pillar 3: Self-Validating Experimental Protocols

Trustworthy data is generated from protocols that have built-in checks and balances. A System Suitability Test (SST) is the quintessential self-validating mechanism, performed before any sample analysis to confirm the chromatographic system is fit for purpose on the day of analysis.[25][26][27][28][29]

Experimental Protocol 1: HPLC System Suitability Test (SST)

Objective: To verify that the HPLC system's performance meets the predefined criteria for the specific analytical method before analyzing any test samples.

Methodology:

  • Prepare System Suitability Solution: Prepare a solution containing the pyrimidine intermediate of interest at a known concentration (e.g., 100% of the target concentration) and spike it with known key impurities at a relevant concentration (e.g., the reporting limit).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform Injections: Make a minimum of five replicate injections of the System Suitability Solution.

  • Data Evaluation: Evaluate the data from the replicate injections against the established acceptance criteria.

Table of Typical SST Acceptance Criteria:

Parameter Acceptance Criterion Rationale
Repeatability of Peak Area %RSD ≤ 2.0%Ensures the injector and detector are performing consistently.[26]
Repeatability of Retention Time %RSD ≤ 1.0%Indicates a stable mobile phase flow rate and column temperature.[25]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; a high tailing factor can indicate column degradation or undesirable secondary interactions, affecting integration accuracy.[26]
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation of critical peaks, which is essential for accurate quantification.[26][27]
Theoretical Plates (N) > 2000Measures column efficiency; a high plate count indicates sharp peaks and good column performance.[29]

Trustworthiness Check: If any SST parameter fails, the system is deemed unfit for analysis. All sample runs are invalid until the issue is identified and rectified, and the SST is successfully passed.[26] This prevents the generation of unreliable data.

Experimental Protocol 2: Cross-Validation via Intermediate Precision Study

Objective: To demonstrate the precision of the analytical method within a receiving laboratory under varied conditions, simulating routine use. This is a core component of a comparative testing approach for method transfer.

Methodology:

  • Protocol Definition: The study must be performed according to a pre-approved protocol that defines the samples to be tested, the number of replicates, the variables to be changed, and the acceptance criteria.

  • Sample Selection: Use a single, homogeneous batch of the pyrimidine intermediate. Prepare samples at three concentrations spanning the method's range (e.g., 80%, 100%, and 120% of the target concentration).

  • Introduce Variations: The study is designed to incorporate planned variations. A common design is:

    • Analyst 1: On Day 1, using HPLC System 1, prepares and analyzes six replicate samples (two at each concentration).

    • Analyst 2: On Day 2, using HPLC System 2 (if available), prepares a fresh set of mobile phase and solutions, and analyzes another six replicate samples.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of analyses (within-analyst, within-day).

    • Combine all 12 data points (from both analysts, both days) and calculate the overall mean, SD, and %RSD. This overall %RSD represents the intermediate precision.[13][14]

Acceptance Criteria: The overall %RSD for the combined data set should be ≤ 2.0% for an assay. The results from the receiving lab must also be statistically compared to results from the originating lab to confirm a lack of significant bias.

G cluster_0 Validation Parameters cluster_1 Precision Sub-Types Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Repeatability Repeatability (Same Day, Analyst, System) Precision->Repeatability Intermediate Intermediate Precision (Different Day, Analyst, System) Precision->Intermediate Reproducibility Reproducibility (Different Laboratory) Precision->Reproducibility Precision->ValidatedMethod

Caption: Interrelationship of Core Analytical Validation Parameters.

Conclusion

The cross-validation of analytical methods for pyrimidine intermediates is a rigorous, multi-faceted process that underpins the integrity of pharmaceutical development. It is not merely a box-checking exercise but a scientific investigation designed to prove that a method is reliable, robust, and transferable. By grounding our approach in the principles of ICH guidelines, selecting the appropriate analytical technology based on scientific rationale, and employing self-validating protocols like System Suitability Tests, we can ensure data equivalence across laboratories. This guide provides a framework for researchers, scientists, and drug development professionals to design and execute these critical studies, ultimately safeguarding the quality of the final drug product and ensuring patient safety.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine (CAS No: 87026-45-7), a heterocyclic compound often utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical reagents responsibly.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not fully available, data from structurally similar chlorinated and pyrimidine-based compounds provide a strong basis for a conservative risk assessment.[1][2]

Primary Hazards:

  • Skin and Eye Irritation: Like many chlorinated pyrimidines, this compound is expected to be irritating to the skin and eyes upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

  • Hazardous Combustion Byproducts: During thermal decomposition, this compound can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[1][5] This is a critical consideration for the final disposal method.

Data Summary Table:

PropertyInformationSource(s)
Chemical Name This compound[2]
CAS Number 87026-45-7[6]
Appearance White solid[6][7]
Primary Hazards Skin, eye, and respiratory irritant[3][4]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, lab coat, respirator (if dust is generated)[1][3][8]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling is the first step in a safe disposal workflow. The goal is to minimize exposure and prevent uncontrolled release into the environment.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[1][3] An eyewash station and safety shower must be readily accessible.[3]

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.

    • Hand Protection: Wear chemically impermeable gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[8]

    • Eye and Face Protection: Use tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield may be required for larger quantities or when there is a significant risk of splashing.

    • Skin and Body Protection: A standard lab coat is mandatory. For larger quantities, consider more extensive protective clothing.[3]

    • Respiratory Protection: If handling procedures could generate dust, use a NIOSH-approved respirator with appropriate particulate filters (e.g., P95 or P100).[1][3]

Spill Management Protocol

Accidental spills must be managed immediately and effectively to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.

  • Containment and Cleanup:

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • AVOID creating dust.[1][9] Do not dry sweep.

    • Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable, and clearly labeled hazardous waste container.[8][10]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with local protocols.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Step 1: Waste Segregation and Collection

  • Designate a specific, sealed container for "this compound" waste. This includes the pure chemical and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels).

  • Keep this waste stream separate from other chemical wastes to prevent unintended reactions.

Step 2: Packaging and Labeling

  • The waste container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[3][8]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date.

Step 3: Contacting Professional Disposal Services

  • The disposal of this chemical waste must be handled by your institution's EHS department or a licensed professional waste disposal company.[1][4] They are equipped to manage transportation and final disposal in compliance with all local, state, and federal regulations.

Step 4: Recommended Final Disposal Method

  • The preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber .[1]

    • Causality: The high temperature ensures complete destruction of the organic pyrimidine ring. The afterburner and scrubber systems are critical for neutralizing the acidic and toxic gases (HCl, NOx, SOx) generated from the chlorine, nitrogen, and sulfur atoms in the molecule, preventing their release into the atmosphere.[1]

Step 5: Disposal of Contaminated Materials

  • All items that have come into contact with the chemical, including gloves, disposable lab coats, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[1] The original product container, even if "empty," will contain residue and must be disposed of through the same hazardous waste stream.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from this compound.

G start Waste Generation (4-Chloro-5-methoxy-2- (methylsulfanyl)pyrimidine) decision_type What is the nature of the waste? start->decision_type pure_waste Unused/Expired Chemical decision_type->pure_waste  Pure Compound spill_cleanup Spill Cleanup Material decision_type->spill_cleanup  Spill contaminated_labware Contaminated Items (Gloves, Pipettes, etc.) decision_type->contaminated_labware  Contaminated  Items package Package in a Designated, Sealed, and Labeled Hazardous Waste Container pure_waste->package spill_cleanup->package contaminated_labware->package contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor package->contact_ehs disposal Arrange for Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->disposal

Caption: Waste disposal workflow for this compound.

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  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer.

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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your work is grounded in safety and operational excellence. Handling specialized chemical intermediates like 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine requires a comprehensive understanding not just of the procedural steps, but of the rationale behind them. This guide provides an in-depth, field-proven framework for personal protective equipment (PPE) and handling protocols, designed to build a self-validating system of safety for you and your team.

Immediate Hazard Assessment: Understanding the Need for Protection

This compound and its structural analogs are classified as hazardous substances. The primary risks associated with this class of compounds are significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] Safety data for similar chloropyrimidines indicates they are Category 2 irritants, with some related compounds capable of causing severe skin burns and eye damage. Therefore, our entire safety strategy is built on the principle of creating an impermeable barrier to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Key Hazard Statements for Structurally Similar Compounds:

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

  • Harmful if swallowed.[5]

Core PPE Requirements: An At-a-Glance Summary

For immediate reference, the following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Primary Containment Certified Chemical Fume HoodThe first and most critical line of defense to control vapors and prevent inhalation exposure.[6][7]
Hand Protection Double-Gloving: Nitrile Gloves (Powder-Free)Prevents direct skin contact and absorption. Double-gloving provides redundancy in case of a breach in the outer glove.[8]
Eye & Face Protection ANSI Z87.1-Compliant Chemical Splash GogglesProtects eyes from direct splashes and irritating vapors.[9]
Face Shield (worn over goggles)Required when handling >1L of solutions or during procedures with a high risk of splashing.[9]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Must be fully fastened.[9]
Respiratory Protection NIOSH-Approved Respirator (if needed)Reserved for spill cleanup outside of a fume hood or when engineering controls fail.[1][10]
In-Depth Protocol: Selection and Procedural Causality

Simply listing PPE is insufficient; understanding the "why" ensures compliance and adaptability in various lab scenarios.

A. Engineering Controls: Your Primary Barrier Before any PPE is considered, all handling of this compound—from weighing solids to preparing solutions—must occur within a properly functioning and certified chemical fume hood.[7] This is a non-negotiable first step that contains vapors and dust at the source, drastically reducing the potential for inhalation exposure.

B. Hand Protection: A Self-Validating System The choice of gloves is critical. Nitrile gloves are recommended for their resistance to a wide range of chemicals, including heterocyclic compounds.[6][7]

  • The Rationale for Double-Gloving: Contamination of gloves is a common and often unnoticed event.[8] By wearing two pairs, the outer glove absorbs any potential contamination, while the inner glove remains a sterile barrier protecting your skin. This system is self-validating: when you remove the outer glove, you are also removing the primary contamination risk.

  • Operational Mandate: Gloves must be changed every 30-60 minutes or immediately if you suspect contamination or notice any degradation (e.g., stickiness, brittleness).[8] Never wear gloves outside of the laboratory area to prevent the spread of contamination.

C. Eye and Face Protection: Defending Against the Irreversible Eye damage from chemical splashes can be irreversible.

  • Chemical Splash Goggles: Standard safety glasses are inadequate as they do not provide a seal around the eyes. Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory to protect against splashes and vapors.[9]

  • Face Shields: For operations involving larger volumes or a heightened risk of splashing, a full-face shield must be worn over the safety goggles. A face shield alone does not provide adequate eye protection and must always be paired with goggles.[9]

Operational Plan: Step-by-Step Safety Workflows

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is essential to prevent cross-contamination.

Protocol 1: Step-by-Step PPE Donning Sequence

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

Protocol 2: Step-by-Step PPE Doffing Sequence This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces.

  • Lab Coat: Remove your lab coat, folding it inward to contain any surface contamination, and hang it in its designated location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Diagram: Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Operation cluster_cleanup Phase 4: Decontamination & Disposal A Verify Fume Hood Operation B Assemble All Materials A->B C Confirm Eyewash/Shower Access B->C D Don PPE (Protocol 1) C->D Enter Work Zone E Handle Chemical Inside Fume Hood D->E Begin Procedure F Segregate Hazardous Waste E->F Conclude Procedure G Doff PPE (Protocol 2) F->G H Wash Hands Thoroughly G->H

Caption: Workflow for handling this compound.

Contingency and Disposal Plan

Spill Management

  • For a small spill contained entirely within the chemical fume hood, use an appropriate absorbent material like sand or vermiculite to contain it.[6]

  • Carefully collect the absorbent material and contaminated items into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

  • All materials contaminated with this compound, including gloves, wipes, and absorbent materials, are considered hazardous waste.

  • These materials must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.[1] Never dispose of this chemical down the drain.

By integrating this comprehensive safety framework into your daily operations, you establish a culture of safety that is both robust and self-validating, ensuring the integrity of your research and the well-being of your team.

References

  • 4 - SAFETY DATA SHEET. (2013). [Source Not Available].
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • This compound. (n.d.). PubChem.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). [Source Not Available].
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • MSDS of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. (n.d.). [Source Not Available].
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • 4-CHLORO-2-METHYLPYRIMIDINE SDS. (n.d.). ECHEMI.

Sources

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